zosterin
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
11113-95-4 |
|---|---|
分子式 |
H3Sm |
同義語 |
zosterin |
製品の起源 |
United States |
Foundational & Exploratory
Zosterin: A Technical Guide to its Chemical Structure, Composition, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zosterin, a pectic polysaccharide extracted from the seagrass of the genus Zostera, particularly Zostera marina, has garnered significant scientific interest due to its unique structural features and diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and composition of this compound, details the methodologies for its extraction and analysis, and explores its potential mechanisms of action, particularly in the context of its anti-inflammatory and anti-tumor properties. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Composition
This compound is classified as an apiogalacturonan, a type of pectin (B1162225) characterized by a complex structure. Its fundamental architecture consists of a backbone of α-1,4-linked D-galacturonic acid residues. This backbone is substituted with side chains containing the rare branched-chain pentose, D-apiose. These apiose units can exist as single residues or as short oligosaccharides. The galacturonic acid units within the main chain can be partially esterified with methyl groups and may also be acetylated.
The overall composition of this compound can vary depending on the source and extraction methods. However, it is generally rich in galacturonic acid and contains a variety of neutral monosaccharides.
Quantitative Composition
The precise monosaccharide composition and degree of substitution can differ between this compound preparations. The following table summarizes the composition of a commercially available this compound product, "this compound-Ultra".
| Component | Content (%) | Notes |
| D-Galacturonic Acid | 60% | The primary component of the pectic backbone. |
| Neutral Monosaccharides | 40% | A mixture of various neutral sugars. |
| D-Apiose | 3-8% | A key structural feature, present in the side chains. |
| D-Xylose | Present | The exact percentage is not specified. |
| L-Arabinose | Present | The exact percentage is not specified. |
| L-Rhamnose | Present | The exact percentage is not specified. |
| Degree of Esterification | 5% | Refers to the percentage of galacturonic acid residues that are methylated. |
| Degree of Acetylation | Not specified | Data on the degree of acetylation is not readily available. |
Experimental Protocols
Extraction and Purification of this compound
The following protocol describes a general method for the extraction and purification of this compound from Zostera marina.
2.1.1. Aqueous Extraction
-
Preparation of Plant Material: Wash fresh Zostera marina leaves with tap water to remove debris and epiphytes. Dry the leaves at 50°C for 48-72 hours. Grind the dried leaves into a fine powder.
-
Extraction: Suspend the powdered plant material in sterile distilled water (e.g., a 1:10 solid-to-liquid ratio). Heat the suspension to boiling for 1 hour or use a laboratory blender for repeated cycles of homogenization.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 3220 x g for 30 minutes) to pellet the solid plant material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the water-soluble polysaccharides.
2.1.2. Ethanol (B145695) Precipitation
-
Precipitation: Slowly add ethanol to the collected supernatant to a final concentration of 70-80% (v/v) while stirring. This will precipitate the polysaccharides.
-
Incubation: Allow the mixture to stand at 4°C overnight to ensure complete precipitation.
-
Collection of Precipitate: Centrifuge the mixture to pellet the precipitated this compound. Discard the supernatant.
-
Washing: Wash the pellet with ethanol to remove any remaining small molecule impurities.
-
Drying: Dry the this compound pellet, for example, by lyophilization (freeze-drying).
2.1.3. Purification by Ion-Exchange Chromatography
-
Column Preparation: Pack a column with an appropriate anion exchange resin (e.g., DEAE-cellulose) and equilibrate it with a low-salt starting buffer.
-
Sample Loading: Dissolve the crude this compound extract in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to remove any unbound neutral polysaccharides.
-
Elution: Elute the bound this compound using a salt gradient (e.g., 0-2 M NaCl). Collect fractions and monitor for the presence of polysaccharides using a suitable assay (e.g., the phenol-sulfuric acid method).
-
Desalting and Lyophilization: Pool the this compound-containing fractions, desalt them by dialysis against deionized water, and lyophilize to obtain the purified this compound.
Analysis of Monosaccharide Composition by GC-MS
-
Hydrolysis: Hydrolyze the purified this compound sample to its constituent monosaccharides using an acid such as trifluoroacetic acid (TFA).
-
Derivatization: Convert the monosaccharides into volatile derivatives suitable for gas chromatography. A common method is to convert them to their alditol acetates or trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS). The monosaccharides are separated based on their retention times and identified by their mass spectra.
-
Quantification: Quantify the individual monosaccharides by comparing their peak areas to those of known standards.
Determination of Degree of Methylesterification and Acetylation
The degree of methylesterification (DM) and acetylation (DAc) can be determined using methods such as titration, FT-IR spectroscopy, or HPLC.[1] The HPLC method allows for simultaneous determination.
-
Saponification: Treat the pectin sample with a base (e.g., NaOH) to hydrolyze the methyl and acetyl esters, releasing methanol (B129727) and acetic acid.
-
HPLC Analysis: Separate and quantify the released methanol and acetic acid using a C18 reverse-phase HPLC column with a refractive index detector.
-
Calculation: Calculate the DM and DAc based on the molar amounts of methanol and acetic acid released relative to the total amount of galacturonic acid in the sample.
Biological Activities and Signaling Pathways
This compound has been reported to possess a range of biological activities, including anti-inflammatory and anti-tumor effects. While the precise molecular mechanisms are still under investigation, these activities are thought to be mediated through the modulation of key cellular signaling pathways.
Anti-Inflammatory Activity
The anti-inflammatory effects of this compound are likely mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
3.1.1. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting one or more steps in this cascade, such as the phosphorylation of IκBα.
References
A Technical Guide to the Sourcing and Extraction of Zosterin from Zosteraceae
Abstract: Zosterin is a unique pectic polysaccharide sourced from seagrasses of the Zosteraceae family, most notably Zostera marina. Structurally, it is a low-methyl-esterified pectin (B1162225) characterized by an apiogalacturonan backbone, which confers significant resistance to enzymatic degradation.[1][2] This structural feature, along with its potent biological activities, has positioned this compound as a compound of high interest for pharmaceutical and nutraceutical applications. Its well-documented abilities include potent enterosorption of heavy metals and radionuclides, immunomodulation, and gastroprotection.[1][3][4] This document provides a comprehensive technical overview of the primary sources of this compound, detailed protocols for its extraction and purification, and a summary of its key physicochemical and biological properties for researchers, scientists, and drug development professionals.
Primary Sources of this compound
This compound is exclusively isolated from marine angiosperms belonging to the Zosteraceae family, commonly known as seagrasses or eelgrasses.[1] This family of perennial flowering plants is predominantly found in the temperate and subtropical coastal waters of the Northern Hemisphere.
The principal and most studied species for this compound production is:
-
Zostera marina : Commonly known as eelgrass, this species is widely distributed and serves as the primary source for commercially available this compound.[5][6] It is recognized for containing a substantial amount of low-esterified pectin.[6] The pectin content in Zostera marina has been reported to be approximately 11%.
While Z. marina is the main source, other species within the Zostera genus are also known to contain these unique pectins.[3][7] The chemical composition and yield of this compound can vary depending on the seagrass species, geographical location, harvest time, and environmental conditions.[8]
Experimental Protocols for this compound Extraction
The extraction of this compound from Zosteraceae biomass is a multi-step process designed to isolate the pectic polysaccharide from the complex plant cell wall matrix. The most common and effective methods involve an initial acid hydrolysis step to liberate the pectin, followed by extraction with a chelating agent.
Protocol: Acid Hydrolysis Followed by Ammonium (B1175870) Oxalate (B1200264) Extraction
This method is widely cited for achieving good yields and high-purity pectin from seagrass.[8]
Objective: To hydrolyze the bonds between pectin and other cell wall components (e.g., hemicellulose) and subsequently solubilize the pectin using a chelating agent.
Materials and Reagents:
-
Dried, milled seagrass biomass (Zostera marina)
-
Hydrochloric acid (HCl) solution (1.0 M)
-
Ammonium oxalate ((NH₄)₂C₂O₄) solution (0.5%)
-
Distilled water
-
Dialysis tubing (e.g., 10 kDa MWCO)
Methodology:
-
Acid Pre-treatment (Hydrolysis):
-
Weigh 200 g of dried seagrass powder.
-
Suspend the biomass in a hydrochloric acid solution at a weight-to-volume ratio of 1:20.
-
Adjust the pH of the suspension to between 2.0 and 3.0.
-
Heat the mixture at 60°C for 3 hours with continuous stirring. This step degrades the bonds between pectin and hemicellulose, releasing pectin chains.[8]
-
After hydrolysis, filter the biomass and rinse thoroughly with distilled water until the filtrate is neutral to remove residual acid and soluble impurities.
-
-
Pectin Extraction:
-
Transfer the acid-treated biomass to a fresh reaction vessel.
-
Add a 0.5% ammonium oxalate solution (pH adjusted to 6.0) to the biomass.
-
Heat the suspension at 85°C for 3 hours with continuous stirring. Ammonium oxalate acts as a chelating agent, sequestering calcium ions that cross-link pectin chains, thereby facilitating their solubilization.
-
Perform this extraction step twice to maximize yield.
-
-
Purification and Isolation:
-
Collect the liquid extracts from both extraction steps by centrifugation to remove solid plant residue.
-
Combine the supernatants and concentrate the volume under vacuum.
-
Transfer the concentrated extract to dialysis tubing (10 kDa MWCO) and dialyze against distilled water for 48 hours, with frequent water changes, to remove low molecular weight impurities like salts and sugars.
-
Precipitate the this compound from the dialyzed solution by adding 3 volumes of 95% ethanol and stirring gently. Allow the precipitate to form overnight at 4°C.
-
Collect the pectin precipitate by centrifugation.
-
Wash the precipitate with 70% ethanol and then with acetone to remove residual water and lipids.
-
Air-dry the final purified this compound powder.
-
Quantitative Data and Physicochemical Properties
The physicochemical characteristics of this compound define its functionality and biological activity. Key parameters include its molecular weight, degree of esterification (DE), and purity, typically measured by anhydrouronic acid (AUA) content.
| Parameter | Value | Species Source | Reference |
| Pectin Yield (% dry weight) | ~11% | Zostera marina | |
| Anhydrouronic Acid (AUA) | 72.2% | Zostera marina | |
| Degree of Esterification (DE) | 6 - 10% (Low-esterified) | Zostera marina | [6] |
| Weight-Average MW (Mw) | Varies; e.g., 30.55 kDa (hydrolyzed) | Zostera marina | [6] |
| Number-Average MW (Mn) | Varies; e.g., 23.00 kDa (hydrolyzed) | Zostera marina | [6] |
| Polydispersity (Mw/Mn) | 3.1 (Native); 1.15-1.33 (Hydrolyzed) | Zostera marina | [6] |
| Table 1: Summary of quantitative data and physicochemical properties of this compound. |
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the standard workflows for the extraction and subsequent characterization of this compound.
Caption: Workflow for the extraction and purification of this compound from Zostera marina.
Caption: Workflow for the physicochemical and functional characterization of this compound.
Biological Activity Pathway
While specific intracellular signaling cascades for this compound are not yet fully elucidated, its primary mechanisms of action can be illustrated as a logical pathway from administration to physiological effect.
Caption: Key biological activities and therapeutic pathways of this compound.
References
- 1. This compound [piboc.dvo.ru]
- 2. researchgate.net [researchgate.net]
- 3. [Immunomodulating properties of pectin from seawater grass Zostera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Antibacterial and therapeutic effectiveness of a pectin from sea grass Zostera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Zosterin Pectin: A Deep Dive into its Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosterin, a pectin (B1162225) derived from the seagrass Zostera marina, has garnered scientific interest for its diverse biological activities, including its notable immunomodulatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the immune system, drawing upon available research on this compound and analogous pectin structures. This document details its impact on immune cells, delves into the underlying signaling pathways, and presents relevant quantitative data and experimental methodologies to support further research and development in this area.
Core Immunomodulatory Actions of this compound Pectin
This compound has been shown to exert a stimulating effect on both humoral and cellular immunity.[1] Early studies have indicated that parenteral administration of this compound can lead to an increase in the number of antibody-producing cells in the spleen, enhance the delayed-type hypersensitivity (DTH) response, and boost the spontaneous proliferation of splenocytes.[1] Furthermore, this compound has been observed to significantly increase the migration and phagocytic activity of polymorphonuclear leukocytes.[1] The immunomodulatory potential of pectins, including this compound, is thought to be closely linked to their structural characteristics, such as the degree of methyl-esterification and the presence of specific side chains.[2][3][4]
Interaction with Immune Cells
While detailed studies specifically on this compound's interaction with various immune cell subsets are limited, research on other pectins provides a strong framework for its likely mechanisms.
Macrophages: Macrophages are key players in the innate immune response and are significantly influenced by pectins. Pectins have been shown to activate macrophages, leading to the production of various signaling molecules.
Dendritic Cells (DCs): Dendritic cells are crucial for initiating adaptive immune responses. Pectins can influence the maturation and activation of DCs, a process characterized by the upregulation of co-stimulatory molecules like CD40, CD80, and CD86, and the secretion of inflammatory cytokines.[5]
Lymphocytes: this compound has been shown to stimulate the proliferation of splenocytes, which consist of a mixed population of lymphocytes (T cells and B cells) and other immune cells.[1]
Quantitative Data on Pectin-Induced Immunomodulation
Table 1: Effect of Pectin on Cytokine Production in Macrophages (RAW 264.7)
| Pectin Type | Concentration (µg/mL) | Cytokine | Change in Production | Reference |
| Citrus Pectin (Low DM) | 100 | IL-6 | Inhibition of P3CSK4-induced production | [6] |
| Citrus Pectin (High DM) | 100 | IL-6 | No significant inhibition of P3CSK4-induced production | [6] |
| 7-O-Methylnaringenin | 10, 20, 40 | TNF-α, IL-6, IL-1β | Dose-dependent downregulation of LPS-induced production | [7] |
Table 2: Effect of Pectin on Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Pectin Type (Citrus) | Degree of Esterification (DE) | Effect on IL-1β | Effect on IL-1ra and IL-10 | Reference |
| CP | DE60 and DE90 | Dose-dependent inhibition | Dose-dependent increase | |
| CP | DE30 | No effect | No effect on IL-1ra, decrease in IL-10 |
Table 3: In Vivo Effects of Pectin on Splenic Cytokine Levels in Mice
| Pectin Type | Concentration in Drinking Water | Pro-inflammatory Cytokines (IL-17, IFN-γ, TNF-α) | Anti-inflammatory Cytokine (IL-4) | Reference |
| Citrus Pectin (CP) | 1.5%, 3%, 5% | Increased levels | Upregulation | [8] |
| Modified Citrus Pectin (MCP) | 1.5%, 3%, 5% | Increased levels | Upregulation | [8] |
Signaling Pathways Involved in Pectin-Mediated Immunomodulation
The immunomodulatory effects of pectins are primarily initiated through their interaction with pattern recognition receptors (PRRs) on the surface of immune cells, particularly Toll-like receptors (TLRs).
Toll-Like Receptor (TLR) Activation
Pectins have been shown to interact with TLR2 and TLR4.[3] This interaction is often dependent on the structural characteristics of the pectin. For instance, low degree of methyl-esterification (DM) pectins have been found to directly block the pro-inflammatory TLR2-TLR1 signaling pathway.[6][9]
The binding of pectin to TLRs initiates a downstream signaling cascade that leads to the activation of key transcription factors, namely NF-κB and AP-1 (via the MAPK pathway), which in turn regulate the expression of genes encoding for various cytokines and other inflammatory mediators.
NF-κB Signaling Pathway
The activation of the NF-κB pathway is a central event in the inflammatory response. Upon TLR activation by pectin, the adaptor protein MyD88 is recruited, which in turn activates a series of downstream kinases, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
References
- 1. [Immunomodulating properties of pectin from seawater grass Zostera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polypotency of the immunomodulatory effect of pectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of different dietary fiber pectin structures on the gastrointestinal immune barrier: impact via gut microbiota and direct effects on immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of Dendritic Cell Maturation and Activation by a Potential Adjuvant, 2-Hydroxypropyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Fiber Pectin Directly Blocks Toll-Like Receptor 2–1 and Prevents Doxorubicin-Induced Ileitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory effect of natural and modified Citrus pectin on cytokine levels in the spleen of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rug.nl [rug.nl]
In Vitro Antibacterial Efficacy of Zosterin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zosterin, a low-methoxylated pectin (B1162225) derived from the seagrass Zostera marina, has demonstrated notable in vitro antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the existing research on the antibacterial effects of this compound and related extracts from Zostera marina. It consolidates available quantitative data, details relevant experimental methodologies, and elucidates the current understanding of its mechanism of action. While research specifically quantifying the activity of purified this compound is limited, this guide synthesizes the available information to support further investigation and drug development efforts in this promising area.
Introduction
This compound is a pectic polysaccharide extracted from the marine angiosperm Zostera marina, commonly known as eelgrass. Structurally, it is characterized as a low-methoxylated pectin. Pectins, a family of complex polysaccharides, are known to possess a range of biological activities, and marine-derived pectins such as this compound have emerged as compounds of interest for their potential therapeutic applications, including antibacterial effects.[1][2] This document serves as a technical resource for researchers and drug development professionals, summarizing the current state of knowledge regarding the in vitro antibacterial activity of this compound.
Antibacterial Spectrum of this compound and Zostera marina Extracts
In vitro studies have indicated that this compound exhibits a broad spectrum of antibacterial activity. Early research demonstrated that a this compound preparation markedly inhibited the growth of several pathogenic bacteria, including:
-
Gram-positive bacteria: Staphylococcus aureus
-
Gram-negative bacteria: Escherichia coli, Yersinia pseudotuberculosis, Salmonella typhimurium, and Pseudomonas aeruginosa
While these initial studies established the antibacterial potential of this compound, they did not provide specific quantitative data such as Minimum Inhibitory Concentrations (MICs). More recent research has focused on various extracts of Zostera marina, offering more quantitative insights, although not on the purified this compound itself.
Quantitative Antibacterial Data
The following tables summarize the available quantitative data on the antibacterial activity of Zostera marina extracts. It is important to note that this data is not for purified this compound and the activity may be attributed to a combination of compounds within the extracts.
Table 1: Minimum Inhibitory Concentration (MIC) of Zostera marina Extracts
| Bacterial Strain | Extract Type | MIC (mg/mL) | Reference |
| Staphylococcus aureus | Ethyl Acetate Fraction | 1 | [3] |
| Staphylococcus aureus | n-Butanol Fraction | 1 | [3] |
| Staphylococcus epidermidis | n-Hexane, Chloroform, Ethyl Acetate, n-Butanol Fractions | 8 | [3] |
| Candida albicans | Ethyl Acetate Fraction | 1 | [3] |
| Candida albicans | n-Butanol Fraction | 1 | [3] |
Proposed Mechanism of Antibacterial Action
The precise mechanism of this compound's antibacterial activity has not been fully elucidated. However, based on studies of pectins in general, the primary mode of action is believed to be the disruption of the bacterial cell membrane.[4]
The proposed mechanism involves the following steps:
-
Interaction with the Cell Envelope: Pectins, particularly those with a high content of galacturonic acid, are thought to interact with components of the bacterial cell wall.[4] In Gram-negative bacteria, this may involve interactions with lipopolysaccharides (LPS) in the outer membrane, while in Gram-positive bacteria, the interaction would be with the peptidoglycan layer.
-
Membrane Destabilization: This interaction leads to a destabilization of the cell membrane's integrity.
-
Increased Permeability: The compromised membrane becomes more permeable, leading to the leakage of essential intracellular components such as ions, metabolites, and proteins.
-
Cell Death: The loss of cellular contents and the disruption of vital cellular processes ultimately result in bacterial cell death.
Electrical conductivity assays on other pectins have supported this membrane disruption hypothesis.[4] The low-methoxylated nature of this compound may play a crucial role in its ability to interact with and disrupt bacterial cell membranes.
Below is a diagram illustrating the proposed general mechanism of action for pectin's antibacterial activity.
Proposed mechanism of pectin's antibacterial action.
Experimental Protocols
This section outlines the general methodologies employed in the studies of the antibacterial effects of Zostera marina extracts. These can be adapted for the evaluation of purified this compound.
Extraction of Zostera marina Fractions
The following protocol describes a general method for obtaining different solvent fractions from Zostera marina. A more specific protocol for isolating purified this compound would require further chromatographic steps.
Workflow for solvent extraction of Zostera marina.
Antibacterial Susceptibility Testing
Standard methods such as broth microdilution and agar (B569324) diffusion are used to determine the antibacterial activity of this compound.
This method is used to determine the lowest concentration of a substance that prevents visible growth of a bacterium.
Workflow for MIC determination by broth microdilution.
This method provides a qualitative or semi-quantitative measure of antibacterial activity.
Workflow for Zone of Inhibition assay.
Future Directions and Conclusion
The available evidence strongly suggests that this compound from Zostera marina is a promising candidate for the development of new antibacterial agents. However, to advance this research, several key areas need to be addressed:
-
Purification and Characterization: Development of a standardized protocol for the extraction and purification of this compound is crucial for obtaining consistent and reproducible results.
-
Quantitative Analysis: There is a significant need for studies that determine the MIC and Minimum Bactericidal Concentration (MBC) of purified this compound against a wide range of clinically relevant bacteria.
-
Mechanism of Action Studies: In-depth studies are required to elucidate the specific molecular interactions between this compound and the bacterial cell envelope. This could involve techniques such as electron microscopy, fluorescence-based membrane permeability assays, and studies on the interaction with purified bacterial cell wall components.
-
In Vivo Efficacy: Following comprehensive in vitro characterization, in vivo studies in appropriate animal models will be necessary to evaluate the therapeutic potential of this compound.
References
Zosterin: A Pectin-Based Enterosorbent for Heavy Metal Detoxification
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Zosterin, a low-esterified pectin (B1162225) derived from the seagrass Zostera marina, has garnered significant attention as a promising natural enterosorbent for the detoxification of heavy metals. Its unique structural characteristics, particularly its high content of D-galacturonic acid and low degree of esterification, contribute to its potent chelating properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's efficacy in binding heavy metals, detailing its mechanism of action, quantitative binding capacities, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a therapeutic agent for heavy metal intoxication.
Mechanism of Action
The primary mechanism by which this compound and other pectins bind to heavy metals is through chelation, a process involving the formation of coordinate bonds between the metal ions and the functional groups on the pectin molecule. The carboxyl groups of the D-galacturonic acid residues in the pectin backbone are the principal sites of metal binding. In an aqueous environment, these carboxyl groups are deprotonated, creating negatively charged sites that electrostatically attract positively charged heavy metal ions.
The "egg-box" model is a widely accepted theory that describes the chelation of divalent cations, such as lead (Pb²⁺) and cadmium (Cd²⁺), by pectin. This model proposes that the metal ions act as bridges between adjacent pectin chains, creating a stable, gel-like structure that entraps the heavy metals and facilitates their excretion from the body. The low degree of esterification of this compound is crucial for this process, as it ensures a high density of available carboxyl groups for chelation.
Quantitative Data on Heavy Metal Binding
The binding capacity of this compound for various heavy metals has been quantified in several in vitro studies. The following tables summarize the key findings, providing a comparative overview of its efficacy.
| Heavy Metal | This compound Formulation | Maximum Binding Capacity (mmol/g) | Experimental Conditions | Reference |
| Mercury (Hg²⁺) | Native this compound | 2.64 | pH 2.0-6.0 | [1] |
| Lead (Pb²⁺) | Galacturonide A (this compound derivative) | Highest among tested pectins | Not specified | [2] |
| Cadmium (Cd²⁺) | Galacturonide A (this compound derivative) | Highest among tested pectins | Not specified | [2] |
| Yttrium (Y³⁺) | Galacturonide A (this compound derivative) | Highest among tested pectins* | Not specified | [2] |
*Note: The study by Khozhaenko et al. (2015) demonstrated the superior binding capacity of Galacturonide A, a derivative of this compound, for Pb²⁺, Cd²⁺, and Y³⁺ compared to native this compound and apple pectin, although the exact quantitative values were not provided in the abstract.[2]
Experimental Protocols
In Vitro Heavy Metal Binding Assay
The following protocol is a generalized representation of the methodology used to determine the heavy metal binding capacity of this compound in vitro, based on the available literature.
Detailed Steps:
-
Preparation of Solutions:
-
A stock solution of this compound is prepared in deionized water.
-
A stock solution of the heavy metal salt (e.g., HgCl₂, Pb(NO₃)₂, CdCl₂) is prepared in deionized water.
-
A series of buffer solutions are prepared to maintain the desired pH during the experiment.
-
-
Incubation:
-
Known volumes of the this compound solution, heavy metal solution, and buffer are mixed in a reaction vessel.
-
The mixture is incubated for a specific period (e.g., 30 minutes) at a controlled temperature with constant agitation to reach binding equilibrium.
-
-
Separation:
-
The reaction mixture is centrifuged at high speed to separate the solid this compound-metal complex from the liquid supernatant.
-
-
Analysis:
-
The concentration of the unbound heavy metal remaining in the supernatant is determined using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
-
Calculation:
-
The amount of heavy metal bound to this compound is calculated by subtracting the concentration of unbound metal in the supernatant from the initial metal concentration.
-
The binding capacity is then expressed as millimoles of metal per gram of this compound.
-
Preclinical and Clinical Evidence
While in vitro studies provide strong evidence for the heavy metal chelating properties of this compound, in vivo animal studies and human clinical trials are essential to validate its efficacy and safety as an enterosorbent.
Currently, there is a limited number of published studies specifically investigating this compound in animal models of heavy metal toxicity and in clinical trials for heavy metal detoxification. However, related research on other forms of pectin provides a basis for the potential of this compound. Pectin-based supplements have been shown to reduce the levels of lead in the blood and tissues of children and to increase the excretion of heavy metals in adults. Further research is needed to specifically evaluate the in vivo efficacy of this compound for a range of heavy metals.
Signaling Pathways and Molecular Interactions
The interaction between this compound and heavy metals is primarily a physicochemical process of chelation. However, the downstream biological effects of reducing the body's heavy metal burden are significant. Heavy metals are known to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA. By binding to heavy metals in the gastrointestinal tract and preventing their absorption, this compound can indirectly mitigate these downstream pathological signaling pathways.
Conclusion and Future Directions
This compound, a pectin derived from the seagrass Zostera marina, demonstrates significant potential as a natural and effective enterosorbent for the detoxification of heavy metals. Its high binding capacity, particularly for mercury, lead, and cadmium, is attributed to its unique chemical structure. The in vitro data presented in this guide provide a strong foundation for its further development as a therapeutic agent.
Future research should focus on:
-
Comprehensive In Vivo Studies: Conducting rigorous animal studies to evaluate the efficacy and safety of this compound for a wider range of heavy metals and to determine optimal dosing regimens.
-
Clinical Trials: Designing and executing well-controlled clinical trials in human populations exposed to heavy metals to confirm the preclinical findings and establish the therapeutic utility of this compound.
-
Mechanism of Action: Further elucidating the precise molecular interactions between this compound and various heavy metals to optimize its chelating properties.
-
Formulation Development: Developing stable and palatable formulations of this compound for clinical use.
The continued investigation of this compound holds promise for the development of a safe and effective natural therapy to combat the global health threat of heavy metal toxicity.
References
In-depth Technical Guide: Anti-ulcerative Properties of Zosterin Preparations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-ulcerative properties of zosterin, a pectin (B1162225) derived from the seagrass Zostera marina. The information is compiled from available scientific literature to aid researchers and professionals in drug development in understanding its therapeutic potential.
Introduction
This compound, a pectin extracted from the marine seagrass Zostera marina, has demonstrated significant gastroprotective effects in preclinical studies.[1] Pectins are complex polysaccharides known for a variety of biological activities, including immunomodulatory, anti-inflammatory, and antioxidant properties.[2] this compound, with its unique structural characteristics, is a promising candidate for the development of novel anti-ulcer therapies. This guide summarizes the key experimental findings, methodologies, and proposed mechanisms of action related to the anti-ulcerative properties of this compound preparations.
Experimental Evidence of Anti-ulcerative Activity
Studies have shown that this compound enhances the resistance of the stomach tissue to various ulcerogenic factors. A key study demonstrated that intragastric administration of this compound at a dose of 100 mg/kg in rats provided a gastroprotective effect against ulcers induced by emotional stress, indomethacin (B1671933), and the pesticide 2,4-D.[1] The protective effect was characterized by a reduction in the number and size of destructive regions in the gastric mucosa.[1] Furthermore, this compound administration was associated with the normalization of the energy balance within the gastric mucosa, evidenced by a reduction of ATP and glycogen (B147801) deficits and a decrease in lactate (B86563) excess.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research. The following are the described protocols for the ulcer models used to evaluate the anti-ulcerative properties of this compound.
Indomethacin-Induced Ulcer Model
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Animals are fasted for 24 hours prior to the experiment, with free access to water.
-
This compound (100 mg/kg) or a vehicle control is administered intragastrically one hour before the ulcerogen.
-
Indomethacin is administered orally at a dose of 30 mg/kg body weight to induce gastric ulcers.[3]
-
Animals are sacrificed 4-6 hours after indomethacin administration.[3][4]
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The number and severity of ulcers are assessed to calculate the ulcer index.
-
Emotional Stress-Induced Ulcer Model (Water-Immersion Restraint Stress)
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Animals are fasted for 24 hours with free access to water.
-
This compound (100 mg/kg) or a vehicle control is administered intragastrically one hour before the stress induction.
-
Rats are placed in a restraint device and immersed vertically in a water bath at 21 ± 1 °C to the level of the xiphoid process for a period of up to 6 hours.[5][6]
-
Following the stress period, the animals are sacrificed.
-
The stomachs are excised and examined for the presence and severity of ulcerative lesions.
-
2,4-Dichlorophenoxyacetic Acid (2,4-D)-Induced Ulcer Model
-
Animal Model: Male Wistar rats.
-
Procedure:
-
This compound (100 mg/kg) or a vehicle control is administered intragastrically daily.
-
A solution of the pesticide 2,4-D is administered daily for seven days.[1] The specific dosage of 2,4-D used in the primary this compound study is not detailed in the available literature, but other toxicological studies have used oral doses in rats.[7][8]
-
After the treatment period, the animals are sacrificed.
-
The gastric mucosa is examined for ulcerative lesions.
-
Quantitative Data
The available literature describes the effects of this compound qualitatively. Specific quantitative data from the primary study by Khasina et al. (2004) regarding ulcer index, percentage of inhibition, and biochemical parameters are not available in the searched databases. The following tables are structured to present the findings descriptively.
Table 1: Effect of this compound on Gastric Ulcer Parameters in Different Rat Models
| Experimental Model | This compound Dose | Observed Effect on Ulcer Formation | Quantitative Data (Ulcer Index, % Inhibition) |
| Emotional Stress | 100 mg/kg | Diminution of the number and sizes of destructive regions in the gastric mucosa.[1] | Not available in the reviewed literature. |
| Indomethacin-Induced | 100 mg/kg | Diminution of the number and sizes of destructive regions in the gastric mucosa.[1] | Not available in the reviewed literature. |
| 2,4-D-Induced | 100 mg/kg | Diminution of the number and sizes of destructive regions in the gastric mucosa.[1] | Not available in the reviewed literature. |
Table 2: Effect of this compound on Biochemical Parameters in the Gastric Mucosa of Rats with Induced Ulcers
| Biochemical Parameter | Observed Effect of this compound Treatment | Quantitative Data |
| ATP | Reduction of deficit.[1] | Not available in the reviewed literature. |
| Glycogen | Reduction of deficit.[1] | Not available in the reviewed literature. |
| Lactate | Decrease of excess.[1] | Not available in the reviewed literature. |
Proposed Mechanism of Action and Signaling Pathways
The precise signaling pathways of this compound's anti-ulcer activity are not fully elucidated. However, based on the known properties of pectins and extracts from Zostera marina, a multi-target mechanism involving antioxidant and anti-inflammatory pathways is likely.
Antioxidant Activity
This compound has been shown to possess antioxidant activity and can inhibit lipid peroxidation.[9] This is a crucial mechanism as oxidative stress is a significant factor in the pathogenesis of gastric ulcers induced by agents like indomethacin and stress.
Anti-inflammatory Activity
Pectins, particularly those with a low degree of methoxylation like this compound, have been shown to modulate inflammatory responses. A proposed mechanism involves the interaction with Toll-like receptor 2 (TLR2), leading to the inhibition of the pro-inflammatory TLR2-TLR1 heterodimer activation and subsequent reduction of NF-κB activation.[10] The NF-κB signaling pathway is a key regulator of pro-inflammatory cytokines, and its inhibition would lead to a decrease in the inflammatory cascade that contributes to ulcer formation and delayed healing.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow
The general workflow for evaluating the anti-ulcerative properties of this compound preparations is outlined below.
Caption: General experimental workflow for assessing this compound's anti-ulcer activity.
Conclusion
This compound preparations from Zostera marina exhibit promising anti-ulcerative properties, as demonstrated in various preclinical models of gastric ulceration. The gastroprotective effects appear to be mediated through the maintenance of gastric mucosal energy balance and potentially through antioxidant and anti-inflammatory mechanisms, possibly involving the inhibition of the NF-κB signaling pathway. However, a significant gap exists in the literature regarding detailed quantitative data and specific molecular mechanisms. Future research should focus on elucidating the precise signaling pathways involved, conducting dose-response studies to determine optimal therapeutic concentrations, and performing comprehensive toxicological evaluations to establish the safety profile of this compound preparations for potential clinical applications in the prevention and treatment of gastric ulcers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nervous mechanisms of restraint water-immersion stress-induced gastric mucosal lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastric mucosal damage in water immersion stress: Mechanism and prevention with GHRP-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute, subchronic and chronic 2,4-dichlorophenoxyacetic acid (2,4-D) intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bbrc.in [bbrc.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Discovery and Scientific Journey of Zosterin: A Technical Guide
An In-depth Exploration for Researchers and Drug Development Professionals
Abstract
Zosterin, a unique pectinaceous polysaccharide isolated from the seagrass Zostera marina, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, and research milestones related to this compound. It details the experimental protocols for its extraction, purification, and structural characterization. Furthermore, this guide presents a compilation of quantitative data on its multifaceted bioactivities, including its immunomodulatory, gastroprotective, antioxidant, and cytotoxic effects. A key focus is the elucidation of the molecular mechanisms underlying this compound's biological functions, with a particular emphasis on its interaction with key signaling pathways such as NF-κB and MAPK. This document aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this marine-derived biopolymer.
Discovery and History of this compound Research
The scientific investigation of pectic substances from the Zosteraceae family, commonly known as seagrasses, dates back to the late 1960s. A pivotal early work that laid the foundation for this compound research was a 1968 publication by the esteemed researcher Y.S. Ovodov, titled "The pectic substances of Zosteraceae".[1] This seminal study was among the first to systematically characterize the unique polysaccharides present in this marine plant family.
The term "this compound" was later coined to specifically refer to the pectin (B1162225) extracted from Zostera marina. Subsequent research, notably in the early 1990s, began to uncover the significant biological activities of this unique polysaccharide. A 1991 study highlighted the immunomodulating properties of this compound, demonstrating its ability to stimulate both humoral and cellular immunity in animal models. Around the same period, the antibacterial efficacy of this compound against a range of Gram-positive and Gram-negative bacteria was also reported, suggesting its potential as a therapeutic agent for intestinal infections.[2]
A significant milestone in understanding this compound's structure-function relationship was the detailed characterization of its primary structure as an apiogalacturonan. This complex structure, consisting of a galacturonic acid backbone with side chains of apiose, distinguishes it from terrestrial pectins and is believed to be the basis for many of its unique biological properties.
Key Milestones in this compound Research:
-
1960s: The first description of apiogalacturonan, the core structural component of this compound, is reported.[3]
-
1968: Y.S. Ovodov publishes a foundational study on the pectic substances of the Zosteraceae family.[1]
-
Early 1990s: The immunomodulatory and antibacterial activities of this compound are first described in scientific literature.[2][4]
-
2000s-Present: Intensive research focuses on a wide array of this compound's bioactivities, including gastroprotective, antioxidant, and anticancer effects. Detailed structural analysis and mechanistic studies begin to emerge.
Structural Characteristics of this compound
This compound is classified as a low-methoxylated pectin. Its intricate structure is characterized by a backbone of α-(1→4)-linked D-galacturonic acid residues. This backbone is interspersed with residues of L-rhamnose. The defining feature of this compound is the presence of apiogalacturonan regions, where side chains containing D-apiose are attached to the galacturonic acid backbone. These side chains can consist of single apiose units or short oligosaccharides of apiose.
Experimental Protocols
Extraction and Purification of this compound
The following protocol is a generalized representation based on methodologies described in the literature. Variations in reagent concentrations, incubation times, and equipment may exist between different studies.
Objective: To extract and purify this compound from Zostera marina.
Materials:
-
Dried and powdered Zostera marina biomass
-
0.5% Ammonium (B1175870) oxalate (B1200264) solution
-
Deionized water
-
Dialysis tubing (12-14 kDa MWCO)
-
Freeze-dryer
-
Centrifuge
-
Filtration apparatus
Methodology:
-
Decolorization and Removal of Lipids: The dried Zostera marina powder is first treated with 80% ethanol at room temperature to remove pigments and lipids. The mixture is stirred for several hours and then filtered. This step is repeated until the ethanol runs clear. The resulting solid material is then dried.
-
Extraction: The dried, pre-treated biomass is suspended in a 0.5% solution of ammonium oxalate at a solid-to-liquid ratio of 1:20 (w/v). The suspension is heated to 80-90°C with constant stirring for 2-4 hours to extract the pectin.
-
Centrifugation and Filtration: The hot extract is centrifuged to pellet the solid plant material. The supernatant, containing the dissolved this compound, is collected and filtered to remove any remaining fine particles.
-
Precipitation: The clarified extract is cooled to room temperature. Ethanol is slowly added to the extract with continuous stirring to a final concentration of 70-80% (v/v) to precipitate the this compound. The mixture is left to stand at 4°C overnight to allow for complete precipitation.
-
Collection and Washing: The precipitated this compound is collected by centrifugation. The pellet is then washed multiple times with 80% ethanol to remove any remaining impurities.
-
Dialysis: The washed this compound is redissolved in deionized water and placed in dialysis tubing. Dialysis is performed against deionized water for 48-72 hours, with frequent changes of the water, to remove low molecular weight impurities and salts.
-
Lyophilization: The dialyzed this compound solution is frozen and then lyophilized (freeze-dried) to obtain a purified, powdered form of this compound.
Structural Characterization Methods
-
Monosaccharide Composition Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after acid hydrolysis and derivatization is used to identify and quantify the constituent monosaccharides.
-
Molecular Weight Determination: Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is employed to determine the average molecular weight and polydispersity of the purified this compound.
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) is a powerful tool for determining the anomeric configurations, glycosidic linkages, and the overall structure of the polysaccharide.
Quantitative Data on Bioactivities
The following tables summarize some of the quantitative data reported for the biological activities of this compound and related pectins.
| Bioactivity | Assay/Model | Test Substance | Concentration/Dose | Result | Reference |
| Cytotoxic Activity | A431 human epidermoid carcinoma cells | Purified this compound fraction (AGU) | IC50 ≈ 3 µg/mL (0.7 µM) | Inhibition of cell proliferation | Gloaguen et al., 2010 |
| Antibacterial Activity | Experimental pseudotuberculosis infection in mice | This compound | Per os administration | 30-40% protection of animals | [2] |
| Gastroprotective Effect | Ethanol-induced gastric ulcers in rats | This compound | 100 mg/kg, intragastrically | Significant reduction in ulcer formation | [3] |
| Immunomodulatory | Macrophage (RAW 264.7) activation | Pectin polysaccharide (SLP-4) | 800 µg/mL | 6.4-fold increase in NO, 7.7-fold increase in TNF-α, 11.9-fold increase in IL-6 | [5] |
| Antioxidant Activity | Assay | Test Substance | IC50 Value | Reference |
| DPPH radical scavenging | DPPH assay | Pectin from Zostera marina | Not explicitly stated, but showed high activity | [6] |
| Reducing power | FRAP assay | Pectin from Zostera marina | Higher reducing activity compared to mildronate (B1676175) and emoxipin | [7] |
Signaling Pathways and Mechanisms of Action
While direct studies on the signaling pathways modulated by this compound are still emerging, research on other pectins with similar immunomodulatory properties provides strong evidence for the involvement of the NF-κB and MAPK signaling cascades.
Proposed Immunomodulatory Mechanism via NF-κB and MAPK Pathways
It is hypothesized that this compound, like other immunomodulatory pectins, interacts with Toll-like receptors (TLRs), such as TLR2 and TLR4, on the surface of immune cells like macrophages. This interaction triggers a downstream signaling cascade that leads to the activation of the NF-κB and MAPK pathways.
NF-κB Pathway Activation:
-
Binding of this compound to TLRs leads to the recruitment of adaptor proteins like MyD88.
-
This initiates a phosphorylation cascade that activates the IκB kinase (IKK) complex.
-
The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.
-
The degradation of IκBα releases the NF-κB (p50/p65) dimer, which then translocates to the nucleus.
-
In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
MAPK Pathway Activation:
-
This compound's interaction with TLRs can also activate the MAPK signaling cascade.
-
This involves the sequential phosphorylation and activation of a series of kinases, including MAPKKK (e.g., TAK1), MAPKK (e.g., MKK3/6 and MEK1/2), and finally the MAPKs (p38, JNK, and ERK).
-
Activated MAPKs phosphorylate and activate various transcription factors, including AP-1 (a dimer of c-Jun and c-Fos).
-
These transcription factors then move to the nucleus and, in conjunction with NF-κB, regulate the expression of genes involved in the inflammatory and immune response.
Conclusion and Future Perspectives
This compound, a unique pectin from the seagrass Zostera marina, has demonstrated a remarkable range of biological activities with significant therapeutic potential. Its discovery and the subsequent decades of research have illuminated its complex structure and multifaceted functions. The immunomodulatory properties of this compound, likely mediated through the activation of NF-κB and MAPK signaling pathways, position it as a promising candidate for the development of novel immunomodulatory and anti-inflammatory agents. Further research is warranted to fully elucidate the precise molecular targets of this compound and to explore its efficacy and safety in preclinical and clinical settings for various disease applications. The development of standardized extraction and purification protocols will also be crucial for ensuring the quality and consistency of this compound for research and potential pharmaceutical use.
References
The Unique Architecture of Zosterin: An Apiogalacturonan from Marine Seagrass
A Technical Guide for Researchers and Drug Development Professionals
Zosterin, a pectic polysaccharide extracted from the cell walls of the marine seagrass Zostera marina, presents a unique and complex apiogalacturonan structure. This guide provides an in-depth overview of its molecular architecture, the experimental protocols used for its characterization, and its known biological activities, with a focus on the structure-function relationship that makes it a promising candidate for drug development.
Core Structural Features of this compound
This compound is classified as an apiogalacturonan, a type of pectic polysaccharide characterized by a backbone of α-1,4-linked D-galacturonic acid residues substituted with side chains containing the rare branched-chain pentose, D-apiose.[1][2][3] This fundamental structure is shared with other apiogalacturonans, such as lemnan from duckweed.[4][5] However, the specific arrangement and composition of the side chains in this compound contribute to its distinct biological properties.
The key structural features are:
-
Backbone: A linear chain of α-1,4-D-galactopyranosyluronan.[1][2]
-
Side Chains: The backbone is substituted at the C-2 or C-3 positions of the galacturonic acid residues.[3][6] These side chains are rich in D-apiose and can consist of single apiose residues or short oligosaccharides.[1][4]
-
Apiose Linkages: Within the side chains, the apiose units are primarily in the furanose form and are often linked as 1,2-linked apiofuranose oligosaccharides.[1][2][7]
-
Low Esterification: this compound exhibits a very low degree of methyl-esterification, typically around 10%.[3][6]
-
Molecular Weight: The average molecular mass of purified this compound fractions (often denoted as AGU) is approximately 4100 Da, with low polydispersity.[1][2][7]
The presence of these apiose-rich "hairy regions" is critical for this compound's biological activity.[1][4]
Quantitative Composition and Physicochemical Properties
The following table summarizes the quantitative data reported for the composition and properties of this compound.
| Parameter | Value | Reference |
| Monosaccharide Composition | ||
| D-Galacturonic Acid | ~60% | |
| Neutral Monosaccharides | ~40% | |
| * D-Apiose | 3-8% | |
| * D-Xylose | Present | |
| * L-Arabinose | Present | |
| * L-Rhamnose | Present | |
| Physicochemical Properties | ||
| Average Molecular Mass (AGU fraction) | ~4100 Da | [1][2][7] |
| Degree of Methyl-Esterification | ~10% | [3][6] |
Experimental Protocols for Structural Elucidation
The determination of this compound's complex structure relies on a combination of chromatographic, spectroscopic, and spectrometric techniques.
Extraction and Purification of this compound
A generalized workflow for the extraction and purification of this compound from Zostera marina is outlined below.
Methodology Details:
-
Extraction: The dried and powdered seagrass biomass is typically extracted with hot water (e.g., at 80-90°C) to solubilize the pectic polysaccharides.
-
Precipitation: The crude extract is concentrated and then treated with ethanol (e.g., 70-80% final concentration) to precipitate the polysaccharides.
-
Dialysis: The precipitate is redissolved in water and dialyzed extensively against deionized water to remove low molecular weight impurities.
-
Chromatography: The dialyzed sample is further purified using a combination of anion-exchange chromatography (to separate based on charge) and size-exclusion chromatography (to separate based on molecular size).[5]
Monosaccharide Composition Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to determine the monosaccharide composition.
Methodology Details:
-
Hydrolysis: The purified polysaccharide is hydrolyzed to its constituent monosaccharides using an acid, such as trifluoroacetic acid (TFA).
-
Reduction and Acetylation: The resulting monosaccharides are then reduced with sodium borohydride (B1222165) and acetylated with acetic anhydride (B1165640) to form their alditol acetate (B1210297) derivatives.
-
GC-MS Analysis: The derivatives are separated and identified by GC-MS. The retention times and mass spectra are compared to those of known standards.
Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure, including linkage positions and anomeric configurations.[1][4]
Methodology Details:
-
Sample Preparation: The purified this compound is dissolved in D₂O.
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the primary signals of the sugar residues.
-
2D NMR: A suite of 2D NMR experiments is employed for detailed structural assignment:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within each sugar residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the linkages between sugar residues.[8]
-
Molecular Weight Determination
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a standard method for determining the absolute molecular weight and polydispersity of polysaccharides.
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, with its anti-cancer properties being of significant interest. The apiose-rich side chains are essential for this activity.[1][4] Autohydrolysis to remove these side chains results in a near-complete loss of cytotoxicity.[1]
Anti-Cancer Activity
This compound has been shown to inhibit the proliferation, migration, and invasion of A431 human epidermoid carcinoma cells.[1][4]
Proposed Signaling Pathway:
A preliminary proposed mechanism involves the inhibition of matrix metalloproteinases (MMPs).[1][9] MMPs are a family of enzymes that degrade the extracellular matrix, a process that is crucial for cancer cell invasion and metastasis.
Other Biological Activities
-
Heavy Metal Binding: this compound has a high capacity for binding heavy metals, suggesting its potential use as a detoxification agent.[10]
-
Anti-ulcer and Gastroprotective Effects: It has been reported to have anti-ulcer properties and to normalize gastrointestinal functions.[9][10]
-
Cholesterol-Lowering Activity: this compound has been shown to reduce cholesterol levels in the blood.[10]
Conclusion and Future Directions
This compound's unique apiogalacturonan structure, particularly its apiose-rich side chains, is directly linked to its significant biological activities. The detailed structural elucidation through advanced analytical techniques provides a solid foundation for further research and development. Future studies should focus on:
-
Detailed Signaling Pathway Analysis: Elucidating the precise molecular targets and downstream signaling cascades affected by this compound to fully understand its anti-cancer and other biological effects.
-
Structure-Activity Relationship Studies: Synthesizing or modifying this compound fragments to pinpoint the exact structural motifs responsible for its activities, which could lead to the development of more potent and specific therapeutic agents.
-
Preclinical and Clinical Development: Evaluating the safety and efficacy of this compound in preclinical animal models and, eventually, in human clinical trials for its various potential therapeutic applications.
The unique structural characteristics of this compound make it a fascinating subject for fundamental polysaccharide research and a valuable lead compound in the development of novel pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Apiogalacturonan polysaccharides sodium | 9039-03-6 | YA09575 [biosynth.com]
- 3. The Cell Wall of Seagrasses: Fascinating, Peculiar and a Blank Canvas for Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The Cell Wall of Seagrasses: Fascinating, Peculiar and a Blank Canvas for Future Research [frontiersin.org]
- 7. Apiogalacturonan polysaccharides sodium | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. Apiogalacturonan - Wikipedia [en.wikipedia.org]
- 10. This compound [piboc.dvo.ru]
In Vivo Effects of Zosterin Supplementation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosterin, a pectic polysaccharide isolated from the seagrass Zostera marina, has garnered attention for its potential therapeutic applications. As a low-methoxyl pectin (B1162225), its unique structural characteristics are thought to underpin a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the in vivo effects of this compound supplementation, with a focus on its gastroprotective, heavy metal detoxification, and immunomodulatory properties. This document synthesizes available preclinical and clinical data, details experimental methodologies, and elucidates potential mechanisms of action through signaling pathway diagrams. While research specifically on this compound is emerging, this guide also incorporates data from studies on other relevant pectins to provide a broader context for its potential pharmacological effects.
Gastroprotective Effects
This compound has demonstrated a protective role against various ulcerogenic factors in preclinical models. The proposed mechanism involves the enhancement of the gastric mucosal barrier and normalization of the energy balance within the gastric mucosa.
Quantitative Data on Gastroprotective Effects
While specific quantitative data for this compound's gastroprotective effects are not extensively detailed in publicly available literature, studies on other low esterified pectins provide valuable insights into the potential efficacy.
| Pectin Type | Animal Model | Ulcer Induction Agent | Dosage | Route of Administration | Key Findings | Reference |
| This compound | Rat | Emotional stress, Indomethacin (B1671933), 2,4-D | 100 mg/kg | Intragastric | Enhanced resistance of stomach tissue to ulcerogenic factors.[1] | [1] |
| Low Esterified Pectin | Rat | Indomethacin | 25 mg/kg and 50 mg/kg | Oral (8 days) | Total number of gastric lesions was 52.5% and 43.9% lower than the control group, respectively.[2][3] | [2][3] |
| Calcium Pectate | Rat | Indomethacin | 25 mg/kg and 50 mg/kg | Oral (8 days) | Total number of gastric lesions was 45.2% and 51.6% lower than the control group, respectively.[2][3] | [2][3] |
Experimental Protocol: Evaluation of Gastroprotective Effects in a Rat Model
The following is a generalized protocol based on studies of pectin's gastroprotective effects.
Objective: To assess the protective effect of this compound against chemically-induced gastric ulcers in rats.
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Indomethacin (or other ulcerogenic agent)
-
Vehicle (e.g., distilled water or 1% carboxymethyl cellulose)
-
Ranitidine (B14927) (positive control)
-
Anesthetic (e.g., ether or isoflurane)
-
Formalin solution (10%)
-
Dissecting microscope
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Fasting: Fast the rats for 24 hours before the experiment, with continued access to water.
-
Grouping and Treatment: Divide the rats into the following groups (n=6-8 per group):
-
Normal Control: Receive vehicle only.
-
Ulcer Control: Receive vehicle followed by the ulcerogenic agent.
-
This compound Treatment Groups: Receive varying doses of this compound (e.g., 50, 100, 200 mg/kg) orally.
-
Positive Control: Receive ranitidine (e.g., 50 mg/kg) orally.
-
-
Ulcer Induction: One hour after treatment administration, induce gastric ulcers by oral administration of indomethacin (e.g., 30 mg/kg).
-
Euthanasia and Sample Collection: After a set period (e.g., 4-6 hours) post-ulcer induction, euthanize the rats by cervical dislocation under anesthesia.
-
Macroscopic Evaluation: Excise the stomachs, open them along the greater curvature, and gently rinse with saline. Examine the gastric mucosa for lesions under a dissecting microscope. The number and severity of ulcers can be scored.
-
Histopathological Examination: Fix a portion of the stomach tissue in 10% formalin for histological processing (e.g., hematoxylin (B73222) and eosin (B541160) staining) to assess the extent of mucosal damage.
Figure 1: Experimental workflow for assessing the gastroprotective effects of this compound.
Heavy Metal Detoxification
This compound has shown promise as a natural chelating agent for heavy metals. Its proposed mechanism involves binding to heavy metal ions in the gastrointestinal tract, thereby reducing their absorption and promoting their excretion.
Quantitative Data on Heavy Metal Detoxification
Studies have demonstrated the potential of this compound and other pectins in reducing the burden of heavy metals.
| Pectin Type | Subject | Heavy Metal | Dosage | Duration | Key Findings | Reference |
| This compound (low etherified pectin) | Male white mice | Lead acetate (B1210297) | 100 mg/kg/day | 2 weeks | Normalized the level of malonic dialdehyde (B1249045) and the activity of glutathione (B108866) reductase and glutathione peroxidase in the liver.[4] | [4] |
| Modified Citrus Pectin (MCP) | Children (5-12 years) with high blood lead levels | Lead | 15 g/day | 28 days | A significant decrease in blood lead levels (average change of 161%) and a significant increase in 24-hour urinary lead excretion (average change of 132%).[5][6] | [5][6] |
| Modified Citrus Pectin (MCP) | Healthy adults | Arsenic, Cadmium, Lead, Mercury | 15 g/day | 5 days (20g on day 6) | Significant increase in urinary excretion of arsenic (130%) and cadmium (230%). Near significant increase in mercury (150%) and lead (560%) excretion.[5] | [5] |
Experimental Protocol: Evaluation of Heavy Metal Detoxification in a Mouse Model
The following protocol is a general representation of how the heavy metal detoxification properties of this compound could be evaluated.
Objective: To determine the efficacy of this compound in reducing the tissue accumulation of a heavy metal (e.g., lead) in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lead acetate (or other heavy metal salt)
-
Vehicle (e.g., deionized water)
-
Chelating agent (e.g., EDTA as a positive control)
-
Metabolic cages
-
Inductively coupled plasma mass spectrometer (ICP-MS)
Procedure:
-
Animal Acclimatization: House mice in standard laboratory conditions for one week.
-
Heavy Metal Exposure: Administer lead acetate to the mice in their drinking water for a specified period (e.g., 4 weeks) to establish a heavy metal burden.
-
Grouping and Treatment: Divide the mice into the following groups (n=8-10 per group):
-
Control Group: Continue to receive normal drinking water.
-
This compound Treatment Groups: Receive drinking water containing different concentrations of this compound.
-
Positive Control Group: Receive a known chelating agent.
-
-
Sample Collection: House the mice in metabolic cages to collect urine and feces at specified time points during the treatment period.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect blood and key organs (e.g., liver, kidneys, femur).
-
Heavy Metal Analysis: Determine the concentration of the heavy metal in the collected urine, feces, blood, and tissues using ICP-MS.
Immunomodulatory Effects
This compound has been reported to modulate both humoral and cellular immunity. This effect is likely mediated through its interaction with immune cells and the modulation of cytokine production.
Quantitative Data on Immunomodulatory Effects
Research on this compound and other pectins has provided quantitative insights into their immunomodulatory potential.
| Pectin Type | Animal Model | Dosage | Duration | Key Findings | Reference |
| This compound | F1 (CBA X C57BL/6) mice | Not specified | 24 hours before antigen | Increased number of antibody cells in the spleen, delayed-type hypersensitivity (DTH), and splenocyte spontaneous proliferation. Increased migration and phagocytic activity of polymorphonuclear leukocytes.[7] | [7] |
| Citrus Pectin (CP) and Modified Citrus Pectin (MCP) | Female BALB/c mice | 1.5%, 3%, and 5% in drinking water | 21 days | Increased splenic levels of pro-inflammatory cytokines IL-17, IFN-γ, and TNF-α. Upregulation of IL-4 levels.[8] | [8] |
| Pectin from Brassica oleracea | Mice | 200 mg/kg | Single intraperitoneal injection | Increased the number of peritoneal macrophages by 490% after 24 hours.[9] | [9] |
| Pectin from Brassica oleracea | Mice | 200 mg/kg/day | Oral administration | Stimulated lymphocyte proliferation from the spleen and bone marrow. Induced the production of the anti-inflammatory interleukin IL-10.[9] | [9] |
Experimental Protocol: Assessment of Immunomodulatory Activity in Mice
This protocol provides a framework for investigating the immunomodulatory effects of this compound.
Objective: To evaluate the effect of this compound on humoral and cell-mediated immune responses in mice.
Materials:
-
BALB/c mice (6-8 weeks old)
-
This compound
-
Antigen (e.g., Sheep Red Blood Cells - SRBC)
-
Mitogens (e.g., Concanavalin A and Lipopolysaccharide - LPS)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Antibiotics (penicillin-streptomycin)
-
ELISA kits for cytokines (e.g., IFN-γ, IL-4, TNF-α)
-
Flow cytometer and antibodies for lymphocyte subpopulation analysis
Procedure:
-
Animal Grouping and Treatment: Divide mice into control and this compound-treated groups. Administer this compound orally for a specified period (e.g., 14-21 days).
-
Immunization: Immunize mice with SRBC (e.g., intraperitoneally) on a specific day of the treatment period.
-
Humoral Immune Response Assessment:
-
Collect blood at different time points post-immunization.
-
Measure SRBC-specific antibody titers in the serum using a hemagglutination assay.
-
-
Cell-Mediated Immune Response Assessment:
-
Delayed-Type Hypersensitivity (DTH): Challenge the footpad with SRBC and measure the increase in footpad thickness 24-48 hours later.
-
Splenocyte Proliferation Assay: At the end of the treatment period, isolate splenocytes. Culture the cells in the presence of mitogens (Con A for T-cells, LPS for B-cells) and measure proliferation using a suitable assay (e.g., MTT or BrdU).
-
-
Cytokine Profiling: Culture splenocytes with or without mitogens and measure the levels of various cytokines in the culture supernatants using ELISA.
-
Lymphocyte Subpopulation Analysis: Analyze the percentages of different lymphocyte populations (e.g., CD4+ T cells, CD8+ T cells, B cells) in the spleen using flow cytometry.
Signaling Pathways
The biological effects of pectins, including this compound, are mediated through various signaling pathways. While the specific pathways for this compound are still under investigation, research on other pectins provides valuable models.
Toll-Like Receptor 2 (TLR2) Signaling Pathway
Low-methoxyl pectins have been shown to directly interact with and inhibit the Toll-Like Receptor 2-1 (TLR2-1) signaling pathway, which is involved in pro-inflammatory responses.[10][11][12] This interaction is thought to be dependent on the degree of methyl esterification of the pectin.
Figure 2: Proposed inhibition of the TLR2-1 signaling pathway by low-methoxyl pectins like this compound.
PI3K/Akt Signaling Pathway
Pectins have also been implicated in the modulation of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[13][14][15] The activation of this pathway can influence various downstream cellular processes.
Figure 3: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Conclusion
This compound, a pectin derived from the seagrass Zostera marina, exhibits a range of promising in vivo biological activities, including gastroprotective, heavy metal detoxifying, and immunomodulatory effects. While the body of research specifically focused on this compound is still developing, the existing data, supplemented by studies on other structurally similar pectins, provides a strong rationale for its further investigation as a potential therapeutic agent. The mechanisms underlying these effects are beginning to be elucidated, with modulation of key signaling pathways such as TLR2 and PI3K/Akt emerging as important areas of inquiry. Future research should focus on conducting more extensive preclinical and clinical studies to establish the efficacy, safety, and precise mechanisms of action of this compound supplementation for various health applications. This will be crucial for translating the potential of this marine-derived polysaccharide into tangible benefits for human health.
References
- 1. researchgate.net [researchgate.net]
- 2. imrpress.com [imrpress.com]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Modified Citrus Pectin and Alginates for Heavy Metal Detox [casi.org]
- 6. remedysnutrition.com [remedysnutrition.com]
- 7. [Immunomodulating properties of pectin from seawater grass Zostera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulatory effect of natural and modified Citrus pectin on cytokine levels in the spleen of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pectin from Brassica oleracea var. italica triggers immunomodulating effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary Fiber Pectin Directly Blocks Toll-Like Receptor 2–1 and Prevents Doxorubicin-Induced Ileitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. Dietary Fiber Pectin Directly Blocks Toll-Like Receptor 2-1 and Prevents Doxorubicin-Induced Ileitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic potential of pectin from various sources against diabetes mellitus in rats: AKT/PI3K/GSK-3β/CREB signaling pathways, inflammation, oxidative stress and genotoxicity crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Zosterin's Impact on Gastrointestinal Functions: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zosterin, a pectic polysaccharide extracted from the seagrass Zostera marina, has demonstrated significant potential in modulating gastrointestinal functions. This technical guide provides an in-depth analysis of the current scientific literature on this compound's effects, with a focus on its gastroprotective, anti-inflammatory, and enterosorbent properties. This document summarizes quantitative data from key studies, details experimental protocols, and visualizes the proposed mechanisms of action through signaling pathway diagrams to support further research and development in this area.
Introduction
Pectic polysaccharides from marine sources are gaining increasing attention for their unique structural features and diverse biological activities. This compound, derived from the seagrass Zostera marina, is a complex pectin (B1162225) characterized by a low degree of esterification. Its distinct chemical composition contributes to its notable effects on the gastrointestinal system, which include protecting the gastric mucosa, mitigating inflammation, and binding to heavy metals and toxins. These properties suggest its potential as a therapeutic or supportive agent for various gastrointestinal disorders.
Gastroprotective and Anti-Ulcerogenic Effects
This compound has been shown to enhance the resistance of stomach tissue to various ulcerogenic factors.[1][2] Its gastroprotective effects are associated with a reduction in the number and size of destructive regions in the gastric mucosa, normalization of the energy balance within the mucosal tissue, and antioxidant and anti-inflammatory actions.[1][2]
Quantitative Data on Gastroprotective Effects
While several studies qualitatively describe the anti-ulcer effects of this compound, specific quantitative data on the reduction of ulcer indices and the modulation of energy metabolites in the gastric mucosa are crucial for assessing its efficacy. The table below summarizes the reported effects.
| Parameter | Model/Inducer | Treatment | Observed Effect | Reference |
| Gastric Mucosal Damage | Emotional Stress, Indomethacin, Pesticide 2,4-D (in rats) | This compound (100 mg/kg, intragastrically) | Diminution of the number and sizes of destructive regions in the gastric mucosa. | [1][2] |
| ATP and Glycogen (B147801) Levels | Emotional Stress, Indomethacin, Pesticide 2,4-D (in rats) | This compound (100 mg/kg, intragastrically) | Reduction of ATP and glycogen deficit. | [1][2] |
| Lactate (B86563) Levels | Emotional Stress, Indomethacin, Pesticide 2,4-D (in rats) | This compound (100 mg/kg, intragastrically) | Decrease of lactate excess. | [1][2] |
Experimental Protocol: Induction of Gastric Ulcers in Rats
The following protocol is a generalized representation based on methodologies used in studies of gastroprotective agents.
-
Animal Model: Male Wistar rats (180-220g) are typically used. Animals are housed in standard conditions with free access to food and water and are fasted for 24 hours before the experiment with free access to water.
-
Induction of Gastric Ulcers:
-
Indomethacin-induced ulcer: Indomethacin is administered orally at a dose of 30 mg/kg.
-
Stress-induced ulcer: Rats are subjected to emotional stress, for example, by immobilization.
-
-
Treatment: this compound is administered intragastrically at a dose of 100 mg/kg one hour before the ulcerogenic stimulus.
-
Assessment of Gastric Lesions: Animals are euthanized 4-6 hours after ulcer induction. The stomachs are removed, opened along the greater curvature, and washed with saline. The number and severity of ulcers are scored to calculate the ulcer index.
-
Biochemical Analysis: Gastric mucosal tissue is scraped for the analysis of ATP, glycogen, and lactate levels using standard biochemical assay kits.
Anti-inflammatory Effects in the Intestine
Extracts from Zostera marina, containing this compound, have demonstrated significant anti-inflammatory properties in models of intestinal inflammation, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. These effects are mediated, in part, by the modulation of pro-inflammatory cytokine production.
Quantitative Data on Anti-inflammatory Effects in a DSS-Induced Colitis Model
A study investigating the effects of a Zostera marina water extract (ZME) in a DSS-induced colitis model in Balb/c mice provided the following quantitative data on cytokine inhibition.
| Cytokine | Treatment Group | Concentration (pg/mL) | % Inhibition |
| TNF-α | Control | 25.3 ± 4.5 | - |
| DSS | 158.7 ± 23.1 | - | |
| ZME (1000 mg/kg) | 89.4 ± 15.2 | 43.7% | |
| IFN-γ | Control | 15.2 ± 3.1 | - |
| DSS | 125.4 ± 18.9 | - | |
| ZME (300 mg/kg) | 75.1 ± 12.5 | 40.1% | |
| ZME (1000 mg/kg) | 62.3 ± 10.8 | 50.3% | |
| IL-1β | Control | 18.9 ± 3.8 | - |
| DSS | 142.1 ± 21.3 | - | |
| ZME (1000 mg/kg) | 81.5 ± 14.7 | 42.6% | |
| IL-6 | Control | 32.7 ± 5.6 | - |
| DSS | 210.5 ± 35.4 | - | |
| ZME (1000 mg/kg) | 115.8 ± 20.1 | 45.0% |
Data adapted from a study on Zostera Marina extract in DSS-induced colitis.
Experimental Protocol: DSS-Induced Colitis in Mice
-
Animal Model: Male Balb/c mice (8 weeks old) are used.
-
Induction of Colitis: Colitis is induced by administering 3% (w/v) DSS in the drinking water for 7 days.
-
Treatment: Zostera marina extract (containing this compound) is administered orally at doses of 100, 300, and 1000 mg/kg daily for the 7 days of DSS administration.
-
Assessment of Colitis Severity: Disease activity index (DAI), including weight loss, stool consistency, and bleeding, is monitored daily. At the end of the experiment, colon length is measured, and histological analysis is performed to assess tissue damage.
-
Cytokine Analysis: Colon tissue homogenates are used to measure the levels of TNF-α, IFN-γ, IL-1β, and IL-6 using multiplex cytokine profiling assays.
Enterosorbent Properties: Heavy Metal Binding
This compound's structure, rich in uronic acids, gives it the ability to act as an enterosorbent, binding to heavy metals in the gastrointestinal tract and facilitating their excretion. This property is crucial for detoxification.
Quantitative Data on Heavy Metal Binding Capacity
The binding capacity of this compound and its derivatives for various heavy metals has been investigated. The following table presents available quantitative data.
| Metal Ion | Sorbent | Binding Capacity | Reference |
| Mercury (Hg²⁺) | Pectin from Zostera marina | 2.64 mmol/g | [3] |
| Cadmium (Cd²⁺) | Galacturonide A from Zostera pectin | Highest among tested pectins (specific value not provided) | [4] |
| Lead (Pb²⁺) | Galacturonide A from Zostera pectin | High binding activity (specific value not provided) | [4] |
Experimental Protocol: In Vitro Heavy Metal Binding Assay
-
Sorbent Preparation: A known concentration of this compound solution is prepared in a buffer with a specific pH.
-
Metal Solution: Standard solutions of heavy metal salts (e.g., HgCl₂, CdCl₂, Pb(NO₃)₂) are prepared.
-
Binding Assay: The this compound solution is mixed with the heavy metal solution and incubated for a specific time to reach equilibrium.
-
Quantification: The mixture is centrifuged, and the concentration of the unbound metal in the supernatant is determined using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry. The amount of bound metal is calculated by subtracting the unbound concentration from the initial concentration.
Proposed Mechanisms of Action: Signaling Pathways
The beneficial effects of this compound on the gastrointestinal tract are likely mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Signaling
This compound's anti-inflammatory effects are hypothesized to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway . In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By preventing the activation of this pathway, this compound can reduce the expression of these inflammatory mediators.
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
Antioxidant Signaling
The antioxidant properties of this compound may be linked to the activation of the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm. Oxidative stress or the presence of activators like this compound can lead to the release of Nrf2, its translocation to the nucleus, and the subsequent transcription of antioxidant genes.
Caption: this compound's proposed activation of the Keap1-Nrf2 antioxidant pathway.
Experimental Workflow for Investigating Signaling Pathways
The following diagram outlines a typical workflow for studying the effect of this compound on intracellular signaling pathways in gastrointestinal cells.
Caption: Experimental workflow for signaling pathway analysis.
Conclusion and Future Directions
This compound, a pectic polysaccharide from Zostera marina, exhibits multifaceted beneficial effects on the gastrointestinal system. Its gastroprotective, anti-inflammatory, and enterosorbent properties, supported by emerging quantitative data, highlight its potential for development as a novel therapeutic or nutraceutical agent. The proposed mechanisms of action, involving the modulation of key inflammatory and antioxidant signaling pathways, provide a strong rationale for its observed effects.
Future research should focus on:
-
Conducting more extensive preclinical studies to obtain robust quantitative data on the efficacy of this compound in various models of gastrointestinal disease.
-
Elucidating the precise molecular interactions between this compound and the components of the NF-κB and Keap1-Nrf2 signaling pathways.
-
Performing well-controlled clinical trials to evaluate the safety and efficacy of this compound in human subjects with gastrointestinal disorders.
-
Optimizing extraction and purification methods to ensure a consistent and high-quality supply of this compound for research and potential commercialization.
By addressing these areas, the full therapeutic potential of this compound in the management of gastrointestinal health and disease can be realized.
References
A Prospective Analysis of Zosterin as a Geroprotective Agent: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide is a prospective analysis based on limited publicly available information regarding the direct geroprotective effects of zosterin. While this compound has been anecdotally cited as a potential life-extending agent, a comprehensive body of peer-reviewed research detailing its impact on lifespan and aging-related signaling pathways is not yet available. This document synthesizes the known properties of this compound and related compounds, and proposes a framework for its investigation as a geroprotector, including hypothetical experimental designs and potential mechanisms of action.
Introduction: The Potential of Marine Polysaccharides in Geroscience
The quest for interventions that slow the aging process and extend healthspan has led researchers to explore a diverse range of natural compounds. Marine environments, with their vast biodiversity, are a promising source of novel bioactive molecules.[1] Among these, pectic polysaccharides from seagrasses, such as this compound derived from Zostera marina L., have emerged as compounds of interest.
This compound is a pectic polysaccharide characterized by a unique structure containing an apiogalacturonan fragment, which confers relative stability against intracellular pectinases.[2] It is primarily known for its potent enterosorbent and detoxifying properties, capable of binding and removing heavy metals, radionuclides, and other toxicants from the body.[2][3] Additionally, extracts of Zostera marina have demonstrated significant antioxidant and anti-inflammatory activities, primarily attributed to their flavonoid content.[4][5][6]
While one source has claimed that this compound "prolongs life of healthy experimental animals,"[2] the empirical data supporting this assertion is not widely available in peer-reviewed literature. This whitepaper aims to consolidate the existing evidence on this compound's biochemical properties and to propose a scientific framework for rigorously evaluating its potential as a geroprotective agent.
Known Bioactivities and Postulated Geroprotective Mechanisms
The potential geroprotective effects of this compound can be inferred from its established bioactivities. The primary mechanisms through which this compound may influence aging are likely multifactorial, stemming from its antioxidant, anti-inflammatory, and detoxifying capabilities.
Antioxidant and Anti-inflammatory Properties
Extracts from Zostera marina are rich in flavonoids such as luteolin, apigenin-7-O-β-D-glucoside, and chrysoeriol.[4][6] These compounds are potent antioxidants capable of scavenging free radicals.[4] Oxidative stress is a cornerstone of the aging process, contributing to cellular damage and the development of age-related pathologies. By mitigating oxidative stress, the components of Zostera marina extracts may protect against age-related cellular decline.
Furthermore, these compounds have been shown to suppress the expression of matrix metalloproteinase-1 (MMP-1), an enzyme involved in collagen degradation and skin aging, and to inhibit the production of the pro-inflammatory cytokine interleukin-6 (IL-6).[4][6] Chronic low-grade inflammation, or "inflammaging," is another hallmark of aging. This compound's potential to modulate inflammatory responses could be a key component of its geroprotective action.
Detoxification and Gut Health
This compound's primary application is as an enterosorbent.[2][3][7] It effectively binds to and facilitates the excretion of endogenous and exogenous toxins. The accumulation of toxins and metabolic byproducts can impair cellular function and contribute to the aging process. By enhancing detoxification pathways, this compound may reduce the cumulative toxic load on the organism, thereby promoting healthier aging. Its gastroprotective effects also suggest a role in maintaining gut homeostasis, which is increasingly recognized as crucial for healthy longevity.[3]
Quantitative Data on Bioactive Components of Zostera marina
While direct quantitative data on this compound's effect on lifespan is lacking, studies have quantified the antioxidant activity of compounds isolated from its source, Zostera marina. This data provides a basis for understanding the potential potency of the raw extract.
| Compound | Source Organism | Bioactivity Assayed | Quantitative Results (SC₅₀ / IC₅₀) | Reference |
| Apigenin-7-O-β-D-glucoside | Zostera marina L. | DPPH Radical Scavenging | SC₅₀: 0.18 mM | [4] |
| Superoxide Radical Scavenging | SC₅₀: 0.04 mM | [4] | ||
| Chrysoeriol | Zostera marina L. | DPPH Radical Scavenging | SC₅₀: 0.68 mM | [4] |
| Superoxide Radical Scavenging | SC₅₀: 0.03 mM | [4] | ||
| Luteolin | Zostera marina L. | DPPH Radical Scavenging | SC₅₀: 0.01 mM | [4] |
| Superoxide Radical Scavenging | SC₅₀: 0.01 mM | [4] | ||
| MMP-1 Expression Inhibition (in human fibroblasts) | >44% inhibition at 35.0 µM | [4] |
SC₅₀: The concentration required to scavenge 50% of the radicals.
Proposed Experimental Protocols for Geroprotective Evaluation
To validate the potential geroprotective effects of this compound, a series of standardized, well-controlled experiments in model organisms are necessary. Below are detailed methodologies for key proposed experiments.
Lifespan and Healthspan Assays in Caenorhabditis elegans
-
Objective: To determine the effect of this compound on the lifespan and healthspan of the nematode C. elegans.
-
Methodology:
-
Strain and Maintenance: Wild-type (N2) C. elegans will be maintained on Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50 as a food source.
-
This compound Preparation: this compound will be dissolved in M9 buffer to create a stock solution. The final concentrations to be tested (e.g., 10, 50, 100, 200 µg/mL) will be incorporated into the NGM agar before pouring the plates. Control plates will contain the M9 buffer vehicle only.
-
Lifespan Assay: Age-synchronized L1 larvae will be transferred to control or this compound-containing plates. Starting from the first day of adulthood, worms will be transferred to fresh plates daily for the first week and every 2-3 days thereafter. Survival will be scored daily by gently prodding with a platinum wire. Worms that do not respond will be scored as dead.
-
Healthspan Metrics:
-
Pharyngeal Pumping: The rate of pharyngeal contractions will be measured at different life stages (e.g., day 5, 10, 15 of adulthood) as a measure of feeding behavior and neuromuscular function.
-
Motility: Spontaneous movement and body bends per minute will be quantified at various ages.
-
Stress Resistance: Age-synchronized adult worms will be exposed to thermal stress (e.g., 35°C) or oxidative stress (e.g., paraquat), and survival will be monitored over time.
-
-
Statistical Analysis: Survival curves will be generated using the Kaplan-Meier method, and statistical significance will be determined using the log-rank test. Healthspan data will be analyzed using appropriate statistical tests such as ANOVA or t-tests.
-
Lifespan and Physiological Assays in Drosophila melanogaster
-
Objective: To assess the impact of this compound on the lifespan and age-related physiological decline in fruit flies.
-
Methodology:
-
Fly Stocks and Diet: Wild-type flies (e.g., Canton-S) will be used. This compound will be mixed into a standard cornmeal-yeast-agar medium at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Lifespan Assay: Newly eclosed adult flies will be separated by sex and housed in vials containing either control or this compound-supplemented food. Flies will be transferred to fresh vials every 2-3 days, and deaths will be recorded daily.
-
Physiological Function Tests:
-
Negative Geotaxis (Climbing Assay): At weekly intervals, the ability of flies to climb a set distance up the wall of a vial within a specific time will be measured as an indicator of locomotor function.
-
Stress Resistance: Flies from each treatment group will be subjected to starvation or oxidative stress (e.g., hydrogen peroxide in sucrose (B13894) solution), and survival will be monitored.
-
-
Statistical Analysis: Lifespan data will be analyzed as described for C. elegans. Physiological data will be compared using ANOVA.
-
Visualization of Postulated Pathways and Workflows
Postulated Signaling Pathways for this compound's Geroprotective Action
Based on the known antioxidant and anti-inflammatory properties of compounds from Zostera marina, we can postulate that this compound may influence key longevity-associated signaling pathways. The diagram below illustrates a hypothetical mechanism where this compound's components could reduce oxidative stress and inflammation, thereby interacting with pathways like NRF2 (antioxidant response) and NF-κB (inflammation).
Caption: Postulated mechanism of this compound's geroprotective action.
Experimental Workflow for Geroprotective Screening
The following diagram outlines a logical workflow for the systematic evaluation of this compound as a potential geroprotective compound, starting from in vitro analysis to in vivo studies in model organisms.
Caption: A multi-phase workflow for evaluating this compound's geroprotective potential.
Conclusion and Future Directions
This compound, a pectic polysaccharide from Zostera marina, presents a compelling profile for investigation as a geroprotective agent. Its known antioxidant, anti-inflammatory, and detoxifying properties align with therapeutic strategies aimed at combating the fundamental drivers of aging. However, the current evidence is preliminary and largely indirect.
To transition this compound from a "potential" to a validated geroprotector, the research community must undertake rigorous, systematic studies as outlined in this whitepaper. The primary focus should be on generating robust lifespan and healthspan data in established model organisms. Subsequent mechanistic studies will be crucial to elucidate the specific molecular pathways through which this compound exerts its effects. If these foundational studies yield positive results, this compound could represent a novel and valuable addition to the arsenal (B13267) of interventions aimed at promoting healthy longevity.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [piboc.dvo.ru]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Properties of Four Native Mediterranean Seagrasses: A Review of Bioactive Potential and Ecological Context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Cosmetic Agents for Anti-aging from Zostera marina L. -Journal of the Society of Cosmetic Scientists of Korea | Korea Science [koreascience.kr]
- 7. ballwool.com [ballwool.com]
The Cholesterol-Lowering Activity of Zosterin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosterin, a unique pectin (B1162225) derived from the seagrass Zostera marina, has garnered scientific interest for its potential health benefits, including its hypocholesterolemic properties. As a sulfated polysaccharide, this compound's structural characteristics distinguish it from more commonly studied pectins from terrestrial sources like apples and citrus fruits. This technical guide provides a comprehensive overview of the current understanding of this compound's cholesterol-lowering activity, drawing upon available research on this compound and related marine polysaccharides. The guide details the proposed mechanisms of action, summarizes relevant quantitative data from studies on similar pectins, outlines detailed experimental protocols for key assays, and visualizes the involved biological pathways.
Data Presentation: Hypocholesterolemic Effects of Pectins
While specific quantitative data on the cholesterol-lowering effects of this compound from in vivo or clinical trials are limited in the currently available literature, studies on other types of pectins provide valuable insights into the potential efficacy of this class of polysaccharides. The following tables summarize data from studies on various pectins, demonstrating their impact on cholesterol levels. It is important to note that the effects of this compound may vary depending on its specific structural properties.
Table 1: In Vivo Studies on the Effect of Pectin on Cholesterol Levels in Animal Models
| Animal Model | Pectin Source & Dosage | Duration | Key Findings |
| Rats | Citrus Pectin (5%) | 4 weeks | Significant decrease in plasma and liver cholesterol.[1] |
| Hamsters | High Viscosity Pectin (3%) | 8 weeks | Lower plasma cholesterol concentrations compared to low viscosity pectin and cellulose.[2] |
| Mice | Pectin from Zostera marina (100 mg/kg) | 2 weeks | Normalized levels of malonic dialdehyde, indicating reduced lipid peroxidation. Specific cholesterol reduction data not provided.[3] |
Table 2: Human Studies on the Effect of Pectin on LDL Cholesterol
| Study Population | Pectin Dosage | Duration | LDL Cholesterol Reduction |
| Mildly hypercholesterolemic adults | 15 g/day | 4 weeks | 7-10% reduction with citrus and apple pectin.[4] |
| Hypercholesterolemic men | 15 g/day | 21 days | Significant reduction in LDL cholesterol. |
| Healthy subjects | 15 g/day | 3 weeks | No significant change in LDL cholesterol. |
Mechanisms of Action
The cholesterol-lowering activity of pectins, including potentially this compound, is believed to be multifactorial. The primary mechanisms include:
-
Inhibition of Cholesterol Absorption: Pectins can form a viscous gel in the gastrointestinal tract, which can physically trap cholesterol and prevent its absorption.
-
Increased Bile Acid Excretion: Pectins can bind to bile acids in the small intestine, preventing their reabsorption and leading to their excretion in the feces. To compensate for this loss, the liver increases the synthesis of new bile acids from cholesterol, thereby reducing circulating cholesterol levels.[5][6]
-
Modulation of Gut Microbiota: Pectins can be fermented by gut bacteria to produce short-chain fatty acids (SCFAs), such as propionate. Propionate is thought to inhibit cholesterol synthesis in the liver.[7][8]
-
Regulation of Hepatic Cholesterol Metabolism: Some polysaccharides have been shown to influence the expression of genes involved in cholesterol homeostasis, such as HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis) and cholesterol 7α-hydroxylase (CYP7A1), which is involved in bile acid synthesis.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental procedures related to the cholesterol-lowering activity of pectins.
Signaling Pathways
Experimental Workflows
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cholesterol-lowering potential of polysaccharides like this compound.
In Vitro Bile Acid Binding Assay
Objective: To determine the capacity of this compound to bind to bile acids in vitro, simulating conditions in the small intestine.
Materials:
-
This compound extract
-
Bile acid mixture (e.g., sodium cholate, sodium deoxycholate, sodium chenodeoxycholate)
-
Phosphate (B84403) buffer (pH 7.0)
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Prepare a stock solution of the bile acid mixture in phosphate buffer.
-
Prepare various concentrations of this compound solutions in phosphate buffer.
-
In a series of centrifuge tubes, mix a fixed volume of the bile acid solution with varying concentrations of the this compound solution. A control tube should contain only the bile acid solution.
-
Incubate the tubes at 37°C for 1-2 hours with gentle shaking to allow for binding.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the this compound and any bound bile acids.
-
Carefully collect the supernatant, which contains the unbound bile acids.
-
Quantify the concentration of bile acids in the supernatant using a suitable analytical method (e.g., enzymatic assay with spectrophotometric detection or HPLC).
-
Calculate the percentage of bile acid bound using the following formula: % Bound = [(Initial Bile Acid Conc. - Unbound Bile Acid Conc.) / Initial Bile Acid Conc.] x 100
In Vitro HMG-CoA Reductase Inhibition Assay
Objective: To assess the direct inhibitory effect of this compound on the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Materials:
-
This compound extract
-
HMG-CoA reductase enzyme
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, HMG-CoA, and NADPH.
-
Add the this compound extract at various concentrations to the reaction mixture. A control reaction should be prepared without the this compound extract.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the enzymatic reaction by adding the HMG-CoA reductase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+ as the reaction proceeds.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for both the control and the this compound-treated samples.
-
Determine the percentage of inhibition of HMG-CoA reductase activity caused by this compound at each concentration.
In Vivo Hypercholesterolemia Animal Model
Objective: To evaluate the cholesterol-lowering efficacy of this compound in a living organism.
Materials:
-
Laboratory animals (e.g., rats, mice, or hamsters)
-
High-cholesterol diet (HCD)
-
Standard chow diet
-
This compound
-
Equipment for blood collection and analysis
Protocol:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Divide the animals into several groups:
-
Control group: Fed a standard chow diet.
-
HCD group: Fed a high-cholesterol diet.
-
This compound-treated groups: Fed an HCD supplemented with different doses of this compound.
-
-
Administer the respective diets to the animals for a specified period (e.g., 4-8 weeks).
-
Monitor the body weight and food intake of the animals regularly.
-
At the end of the study period, collect blood samples from the animals after an overnight fast.
-
Analyze the serum for total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglyceride (TG) levels using commercially available assay kits.
-
Collect and analyze fecal samples to measure the excretion of bile acids and neutral sterols.
-
Harvest the liver and other relevant tissues for further analysis, such as hepatic cholesterol content and gene expression studies.
Conclusion
This compound, a pectin from the seagrass Zostera marina, holds promise as a natural agent for managing hypercholesterolemia. While direct quantitative evidence for its cholesterol-lowering efficacy is still emerging, the well-established mechanisms of action for pectins and other marine polysaccharides provide a strong rationale for its potential benefits. These mechanisms, including the inhibition of cholesterol absorption, increased excretion of bile acids, and favorable modulation of the gut microbiota, offer multiple avenues for therapeutic intervention. Further in vivo and clinical studies are warranted to fully elucidate the quantitative impact of this compound on lipid profiles and to establish its potential as a nutraceutical or a component of novel drug development strategies for cardiovascular health. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research in this promising area.
References
- 1. Effect of pectin, gum arabic and agar on cholesterol absorption, synthesis, and turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary pectin with high viscosity lowers plasma and liver cholesterol concentration and plasma cholesteryl ester transfer protein activity in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the Study of Marine Products with Lipid-Lowering Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine-Derived Polymers–Polysaccharides as Promising Natural Therapeutics for Atherosclerotic Cardiovascular Disease [mdpi.com]
- 6. Polysaccharide Structures and Their Hypocholesterolemic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulations of Citrus Pectin Oligosaccharide on Cholesterol Metabolism: Insights from Integrative Analysis of Gut Microbiota and Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of different dietary fiber pectin structures on the gastrointestinal immune barrier: impact via gut microbiota and direct effects on immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Zosterin Extraction from Zostera marina
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of zosterin, a pectin-type polysaccharide with significant biological activities, from the marine seagrass Zostera marina. The protocols are intended for use in research and development settings for the purposes of drug discovery and development.
Introduction
This compound is a complex polysaccharide isolated from the seagrass Zostera marina. It is characterized as a low-methoxylated pectin (B1162225).[1] Structurally, it is distinguished from terrestrial plant pectins by a more intricate branched region attached to a rhamnogalacturonan backbone, which includes xylogalacturonan chains.[2] this compound has demonstrated a range of biological activities, including antibacterial, immunomodulatory, and gastroprotective effects, making it a compound of interest for pharmaceutical research.[1][3][4]
This document outlines two primary methods for the extraction of this compound: a classical chemical extraction method involving acid hydrolysis followed by ammonium (B1175870) oxalate (B1200264) treatment, and a modern supercritical fluid extraction technique using carbon dioxide.
Data Presentation
A summary of quantitative data from various extraction methodologies is presented in Table 1 for comparative analysis.
Table 1: Comparison of this compound and Pectin Extraction Yields from Seagrass
| Extraction Method | Seagrass Species | Key Parameters | Yield | Reference |
| Acid Hydrolysis & Ammonium Oxalate | Enhalus acoroides | HCl (pH 2-3, 60°C, 3h), then 0.5% Ammonium Oxalate (85°C, 3h) | 24.15% (pectin) | [5] |
| Supercritical CO₂ Extraction | Zostera marina | 250 bar, 60°C, 1% ethanol (B145695) co-solvent | 4.2 mg / 100 mg of extract | [2] |
| Acid Hydrolysis & Ammonium Oxalate | Zostera marina | 0.1 M HCl (65°C, 2h), then 0.5% Ammonium Oxalate (75°C, 2h) | Not explicitly stated | [6] |
Experimental Protocols
Protocol 1: Acid Hydrolysis and Ammonium Oxalate Extraction
This protocol describes a conventional and widely cited method for the extraction of this compound from Zostera marina.
Materials:
-
Fresh or dried Zostera marina
-
Ethanol (96%)
-
Hydrochloric acid (HCl)
-
Ammonium oxalate ((NH₄)₂C₂O₄)
-
Distilled water
-
Beakers
-
Heating magnetic stirrer
-
pH meter
-
Centrifuge and tubes
-
Filtration apparatus (e.g., cheesecloth or filter paper)
-
Lyophilizer or drying oven
Methodology:
-
Preparation of Zostera marina
-
Collect fresh Zostera marina and clean it with seawater to remove debris and epiphytes.[5]
-
Grind the fresh seagrass into small pieces (2-3 mm).[5]
-
Immerse the ground seagrass in 96% ethanol for a minimum of 24 hours to remove pigments and lipids.[5]
-
Air-dry the defatted seagrass at room temperature until a constant weight is achieved.
-
-
Acid Hydrolysis
-
Suspend the dried seagrass biomass in a hydrochloric acid solution (e.g., 0.1 M HCl) at a solid-to-liquid ratio of 1:20 (w/v).[5][6]
-
Adjust the pH of the suspension to 2.0-2.5 using a pH meter.[6]
-
Heat the suspension to 60-65°C and maintain it with constant stirring for 2-3 hours.[5][6] This step helps to break the bonds between pectin and hemicellulose.[5]
-
After hydrolysis, separate the seagrass biomass from the acidic solution by filtration.
-
Wash the biomass thoroughly with distilled water until the pH of the filtrate is neutral.[6]
-
-
Ammonium Oxalate Extraction
-
Resuspend the acid-treated biomass in a 0.5% ammonium oxalate solution at a solid-to-liquid ratio of 1:15 to 1:20 (w/v).[5][6]
-
Adjust the pH to 6.0.[5]
-
Heat the mixture to 85°C and maintain it with constant stirring for 3 hours.[5] This step chelates calcium ions, solubilizing the pectin.
-
Separate the biomass by filtration. The supernatant contains the solubilized this compound.
-
-
Precipitation and Purification
-
Cool the supernatant to room temperature.
-
Precipitate the this compound by adding 3 volumes of 96% ethanol and allow it to stand overnight.
-
Collect the precipitate by centrifugation.
-
Wash the this compound pellet with ethanol to remove residual impurities.
-
Dry the purified this compound using a lyophilizer or a drying oven at a controlled temperature.
-
Protocol 2: Supercritical CO₂ Extraction
This protocol outlines a green chemistry approach for extracting bioactive compounds, including this compound, from Zostera marina.
Materials and Equipment:
-
Dried and powdered Zostera marina
-
Supercritical fluid extraction system
-
Liquid CO₂
-
Ethanol (as a co-solvent)
-
Collection vials
Methodology:
-
Sample Preparation
-
Use dried Zostera marina collected from a specific location and time to ensure consistency.[2]
-
Grind the dried seagrass into a fine powder to increase the surface area for extraction.
-
-
Supercritical CO₂ Extraction
-
Load the powdered Zostera marina into the extraction vessel of the supercritical fluid extraction system.
-
Set the extraction parameters to the optimal conditions:
-
Pump liquid CO₂ into the system and bring it to a supercritical state by adjusting the pressure and temperature.
-
Introduce the ethanol co-solvent into the system.
-
Perform the extraction for a sufficient duration to ensure complete recovery of the target compounds.
-
The extracted compounds, including this compound, will be depressurized and collected in the collection vials.
-
-
Post-Extraction Processing
-
The resulting extract is a mixture of various biologically active substances.
-
Further purification steps, such as chromatography, may be necessary to isolate pure this compound from the crude extract.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction via Acid Hydrolysis and Ammonium Oxalate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of accelerated solvent extraction of zeaxanthin from orange paprika using response surface methodology and an artificial neural network coupled with a genetic algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Zostera marina L.: Supercritical CO2-Extraction and Mass Spectrometric Characterization of Chemical Constituents Recovered from Seagrass | Performance Analytics [scinapse.io]
- 6. academicjournals.org [academicjournals.org]
Application Notes and Protocols for Zosterin Purification and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosterin, a unique pectinaceous polysaccharide isolated from the seagrass Zostera marina, has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and gastroprotective effects.[1][2] Structurally, this compound is a low-methoxyl pectin (B1162225) characterized by the presence of apiogalacturonan fragments, where D-apiose residues are linked to the D-galacturonic acid backbone.[3][4] This distinct structure contributes to its stability and potent bioactivity.
These application notes provide detailed protocols for the purification and comprehensive characterization of this compound from its natural source. The methodologies outlined below are intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation: Physicochemical Properties of this compound
The following tables summarize key quantitative data from studies on pectin isolated from various seagrass species, including Zostera marina (the source of this compound). These tables offer a comparative overview of extraction yields and physicochemical characteristics, which can vary depending on the species and extraction method employed.
Table 1: Pectin Yield from Various Seagrass Species
| Seagrass Species | Extraction Method | Pectin Yield (%) | Reference |
| Enhalus acoroides | Acidic Hydrolysis & Ammonium (B1175870) Oxalate (B1200264) | 24.15 | [5] |
| Thalassia hemprichii | Acidic Hydrolysis & Ammonium Oxalate | 20.04 | [5] |
| Halophila ovalis | Acidic Hydrolysis & Ammonium Oxalate | 19.14 | [5] |
| Zostera marina | Acidic Hydrolysis & Ammonium Oxalate | ~11 | [3] |
Table 2: Physicochemical Characterization of Seagrass Pectins
| Seagrass Species | Anhydrouronic Acid (%) | Methoxyl Content (%) | Degree of Esterification (%) | Molecular Weight (kDa) | Reference |
| Enhalus acoroides | Not Reported | 4.65 | 27.18 | 127.32 | [3][5] |
| Thalassia hemprichii | Not Reported | 6.15 | 43.31 | 173.01 | [3][5] |
| Halophila ovalis | Not Reported | 3.26 | 33.25 | 56.06 | [3][5] |
| Zostera marina | 38 | 7.2 | Not Reported | Not Reported | [3][6] |
Experimental Protocols
I. Purification of this compound from Zostera marina
This protocol details a common method for the extraction and purification of this compound from dried seagrass biomass.[5][7]
Materials:
-
Dried Zostera marina powder
-
Hydrochloric acid (HCl) solution (1.0 M)
-
Ammonium oxalate solution (0.5%)
-
Ethanol (B145695) (96%)
-
Distilled water
-
pH meter
-
Centrifuge and tubes
-
Vacuum evaporator
-
Dialysis tubing (10 kDa MWCO)
-
Freeze-dryer
Protocol:
-
Pre-treatment (Acidic Hydrolysis):
-
Weigh 200 g of dried Zostera marina powder.
-
Suspend the powder in a 1:20 (w/v) ratio of 1.0 M HCl solution.
-
Adjust the pH to 2.0-3.0 using the HCl solution.
-
Heat the suspension at 60°C for 3 hours with constant stirring. This step helps to hydrolyze the bonds between pectin and other cell wall components like hemicellulose.[5]
-
After hydrolysis, cool the mixture and rinse the biomass with distilled water until the pH is neutral.
-
-
Extraction:
-
To the washed biomass, add a 0.5% ammonium oxalate solution at a 1:15 (w/v) ratio.
-
Adjust the pH to 6.0.
-
Heat the mixture at 85°C for 3 hours with continuous stirring.
-
Centrifuge the extract at 3000 x g for 15 minutes to separate the supernatant from the solid residue.[6]
-
Collect the supernatant and repeat the extraction step on the residue to maximize the yield.
-
-
Purification:
-
Combine the supernatants from both extractions and concentrate them under vacuum.
-
Transfer the concentrated extract to a dialysis tube (10 kDa MWCO) and dialyze against distilled water for 48 hours, changing the water frequently to remove low molecular weight impurities.
-
Precipitate the this compound by adding three volumes of 96% ethanol and allowing it to stand at 4°C overnight.
-
Collect the precipitate by centrifugation.
-
Wash the pellet with 70% ethanol and then with absolute ethanol to remove residual water.
-
Dry the purified this compound precipitate using a freeze-dryer.
-
II. Characterization of this compound
The AUA content is an indicator of the purity of the extracted pectin.
Materials:
-
Purified this compound
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Phenolphthalein (B1677637) indicator
-
Titration apparatus
Protocol: The AUA content is calculated based on the titration volumes obtained from the determination of equivalent weight and methoxyl content, using the following formula[8]:
AUA (%) = (176 × 0.1z) / (w) + (176 × 0.1y) / (w)
Where:
-
z = volume of NaOH for equivalent weight determination (mL)
-
y = volume of NaOH for methoxyl content determination (mL)
-
w = weight of the pectin sample (g)
-
176 is the molecular weight of anhydrogalacturonic acid.
This protocol determines the extent of esterification of the carboxyl groups in the pectin backbone.
Materials:
-
Purified this compound
-
Deionized water
-
0.5 M NaOH
-
0.5 M HCl
-
Phenolphthalein indicator
-
Titration apparatus
Protocol: [9]
-
Disperse 500 mg of purified this compound in 100 mL of CO2-free deionized water.
-
Add 5 drops of phenolphthalein and titrate with 0.1 M NaOH. Record the volume used as V1.
-
Add 20 mL of 0.5 M NaOH to the neutralized solution to saponify the ester groups.
-
After 30 minutes, add 20 mL of 0.5 M HCl to neutralize the excess NaOH.
-
Titrate the mixture with 0.1 M NaOH until a pink color persists. Record the volume used as V2.
-
Calculate the Methoxyl Content (%) and Degree of Esterification (%) using the following formulas:
MeO (%) = (V2 × Molarity of NaOH × 31) / (Weight of sample in g × 1000) × 100
DE (%) = (V2 / (V1 + V2)) × 100
SEC is used to determine the average molecular weight and polydispersity of the this compound sample.
Materials:
-
Purified this compound
-
Mobile phase: 0.2 M NaNO3 + 0.01 M NaH2PO4, pH 7
-
SEC system with a refractive index (RI) detector
-
Columns: 2 x PL aquagel-OH MIXED-H 8 µm, 300 x 7.5 mm
-
Pullulan standards for calibration
Protocol: [10]
-
Prepare a 2 mg/mL solution of purified this compound in the mobile phase. Allow it to dissolve completely overnight.
-
Filter the sample through a 0.45 µm membrane.
-
Set up the SEC system with the specified columns and mobile phase at a flow rate of 1.0 mL/min.
-
Calibrate the system using a series of narrow pullulan standards with known molecular weights.
-
Inject the this compound sample and record the chromatogram.
-
Calculate the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (Mw/Mn) relative to the pullulan standards.
FTIR spectroscopy provides information about the functional groups present in the this compound molecule.
Materials:
-
Purified this compound
-
Potassium bromide (KBr), spectroscopy grade
-
FTIR spectrometer
-
Mix approximately 2 mg of dried this compound with 200 mg of KBr.
-
Grind the mixture to a fine powder and press it into a transparent pellet.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic peaks:
-
~3400 cm⁻¹: O-H stretching of hydroxyl groups
-
~2900 cm⁻¹: C-H stretching of CH2 groups
-
~1730-1745 cm⁻¹: C=O stretching of esterified carboxyl groups
-
~1630 cm⁻¹: C=O stretching of free carboxyl groups
-
1000-1200 cm⁻¹: "Fingerprint" region for carbohydrates, indicating glycosidic linkages.
-
The degree of esterification can also be estimated from the FTIR spectrum by calculating the ratio of the area of the peak at ~1730 cm⁻¹ to the sum of the areas of the peaks at ~1730 cm⁻¹ and ~1630 cm⁻¹.[11]
Potential Signaling Pathways of this compound's Bioactivity
While the precise molecular mechanisms of this compound are still under investigation, its known antioxidant and anti-inflammatory properties suggest potential interactions with key signaling pathways. Based on the activities of similar polysaccharides, the following pathways are proposed as potential targets for this compound's action.
Putative Anti-Inflammatory Signaling Pathway
This compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines. This compound could potentially inhibit the activation of IKK, which would prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby reducing the expression of inflammatory mediators.
Putative Antioxidant Signaling Pathway
The antioxidant activity of this compound may be mediated through the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes. This compound might promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione (B108866) S-transferases (GSTs). This would enhance the cell's capacity to neutralize reactive oxygen species (ROS).
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the purification and characterization of this compound. Adherence to these detailed methodologies will enable researchers to obtain high-purity this compound and thoroughly evaluate its physicochemical properties. The proposed signaling pathways offer a starting point for investigating the molecular mechanisms underlying this compound's promising therapeutic effects. Further research into these pathways will be crucial for the development of this compound-based pharmaceuticals and nutraceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.wur.nl [research.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of pectin extracted from banana peels of different varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Zosterin-Based Food Supplement Development
Introduction to Zosterin
This compound is a unique pectin-based polysaccharide extracted from seagrass of the family Zosteraceae, most notably Zostera marina[1][2]. Structurally, it is a low-methoxylated pectin (B1162225) characterized by the presence of an apiogalacturonan fragment, which confers relative stability against degradation by intracellular pectinases[2][3]. This structural feature, combined with its biological activities, makes this compound a promising candidate for development as a functional food supplement.
Potential Health Benefits and Applications
This compound has demonstrated a range of potential health benefits, positioning it as a versatile ingredient for dietary supplements. Its primary applications are rooted in its potent enterosorbent and immunomodulatory properties.
-
Detoxification and Toxin Removal : this compound is a powerful enterosorbent, capable of binding and facilitating the removal of heavy metals, radionuclides, and other toxicants from the body[2]. This makes it a valuable component for detoxification-focused supplements.
-
Gastrointestinal Health : Studies have shown that this compound possesses gastroprotective effects, enhancing the stomach tissue's resistance to ulcerogenic factors[1]. It can help normalize gastrointestinal functions and may be beneficial in preventing and alleviating symptoms of peptic ulcers[2][4].
-
Immune System Support : this compound exhibits immunomodulatory activity, stimulating both humoral and cellular immunity[5]. It can enhance the phagocytic activity of polymorphonuclear leukocytes, suggesting its potential use in supplements aimed at bolstering the immune system[5].
-
Antibacterial Properties : In vitro studies have demonstrated that this compound can inhibit the growth of various Gram-negative and Gram-positive bacteria, indicating its potential for supporting a healthy gut microbiome and preventing intestinal infections[3].
-
Metabolic Health : As a food supplement, this compound has been associated with antisclerotic activity, helping to lower cholesterol levels in the blood[2].
Mechanism of Action
The biological activities of this compound are believed to stem from several mechanisms. As a pectic polysaccharide, its effects are comparable to other bioactive pectins, which are known to influence physiological processes through direct and indirect pathways.
-
Direct Interaction with Immune Cells : Pectins can interact directly with immune cells through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and lectin receptors such as Galectin-3 (Gal-3)[6]. The binding of this compound to receptors like TLR4 on macrophages and dendritic cells can trigger downstream signaling cascades.
-
Modulation of Signaling Pathways : Upon receptor binding, this compound can modulate key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[6][7]. Activation of these pathways can lead to the production of cytokines and other immune mediators, thereby modulating the immune response.
-
Gut Microbiota Modulation : In the colon, this compound acts as a soluble dietary fiber that can be fermented by gut bacteria[8]. This fermentation process produces short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, which are crucial for maintaining gut barrier integrity and have systemic anti-inflammatory and immunomodulatory effects.
-
Enterosorption : this compound's ability to bind toxins is attributed to its chemical structure, which allows for the chelation of heavy metal ions and the adsorption of organic toxins, preventing their absorption in the gastrointestinal tract[1][2].
Visualizations
Caption: A flowchart outlining the key phases in the development of a this compound-based food supplement.
Caption: this compound's potential interaction with immune cell receptors to modulate downstream signaling.
Caption: A flowchart detailing the quality control checkpoints throughout the manufacturing process.
Data Presentation
Table 1: Optimal Extraction and Purification Parameters for this compound
| Parameter | Optimal Value |
| Extraction | |
| Extraction Solvent | 0.1 M HCl |
| Solid-to-Liquid Ratio | 1:30 (w/v) |
| Extraction Temperature | 85°C |
| Extraction Time | 2 hours |
| Purification | |
| Precipitation Agent | 95% Ethanol |
| Ethanol-to-Extract Ratio | 4:1 (v/v) |
| Dialysis Membrane MWCO | 10 kDa |
| Chromatography Type | Anion-Exchange |
| Elution Gradient | 0.1 - 2.0 M NaCl |
Table 2: Physicochemical Properties of Purified this compound
| Property | Result | Method |
| Purity | > 95% | HPLC-SEC |
| Average Molecular Weight | 150 kDa | Size-Exclusion Chromatography |
| Monosaccharide Composition | Galacturonic Acid (68%), Apiose (15%), Rhamnose (10%), Galactose (5%), Other (2%) | HPAEC-PAD |
| Degree of Methylesterification | 25% (Low-methoxyl) | Titration / FTIR |
| Heavy Metals | < 10 ppm | ICP-MS |
| Microbial Count | < 100 CFU/g | Plate Count |
Table 3: Summary of In Vitro Bioactivity of this compound
| Assay | Endpoint | Result (at 1 mg/mL) |
| Antioxidant Activity | DPPH Radical Scavenging | 75.4 ± 4.2% |
| Hydroxyl Radical Scavenging | 68.1 ± 3.5% | |
| Immunomodulatory Activity | Nitric Oxide (NO) Production (LPS-stimulated RAW 264.7 cells) | 45.2 ± 5.1% Inhibition |
| TNF-α Secretion (LPS-stimulated RAW 264.7 cells) | 52.8 ± 6.3% Inhibition | |
| Prebiotic Activity | Growth of Bifidobacterium longum | Significant increase (p < 0.05) vs. control |
| Growth of Lactobacillus acidophilus | Significant increase (p < 0.05) vs. control |
Table 4: Summary of In Vivo Gastroprotective Study (Rat Model)
| Group | Treatment | Ulcer Index (Mean ± SD) | Gastric Mucosal Protection (%) |
| 1 | Control (Vehicle) | 18.5 ± 2.1 | - |
| 2 | Indomethacin-induced Ulcer | 45.2 ± 4.5 | 0% |
| 3 | Ulcer + this compound (50 mg/kg) | 28.3 ± 3.2 | 37.4% |
| 4 | Ulcer + this compound (100 mg/kg) | 15.1 ± 2.8 | 66.6% |
| 5 | Ulcer + Omeprazole (B731) (20 mg/kg) | 10.4 ± 1.9 | 77.0% |
| p < 0.05, *p < 0.01 compared to Ulcer group |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
Objective: To extract and purify this compound from Zostera marina biomass.
Materials:
-
Dried, powdered Zostera marina
-
0.1 M Hydrochloric Acid (HCl)
-
95% Ethanol (EtOH), pre-chilled to 4°C
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Dialysis tubing (10 kDa MWCO)
-
DEAE-Sepharose resin
-
Sodium Chloride (NaCl)
-
Deionized water
Procedure:
-
Extraction:
-
Suspend 100 g of powdered Zostera marina in 3 L of 0.1 M HCl.
-
Heat the suspension in a water bath at 85°C for 2 hours with continuous stirring.
-
Cool the mixture to room temperature and centrifuge at 5,000 x g for 20 minutes to remove solid residue.
-
Collect the supernatant (crude this compound extract).
-
-
Precipitation:
-
Slowly add 4 volumes of cold 95% EtOH to the supernatant while stirring.
-
Allow the mixture to stand at 4°C overnight to facilitate precipitation.
-
Centrifuge at 5,000 x g for 20 minutes to collect the precipitate.
-
Wash the precipitate twice with 70% EtOH and once with 95% EtOH.
-
Lyophilize the precipitate to obtain crude this compound powder.
-
-
Purification:
-
Dissolve the crude powder in deionized water to a concentration of 10 mg/mL.
-
Transfer the solution to dialysis tubing and dialyze against deionized water for 48 hours, changing the water every 6 hours.
-
Lyophilize the dialyzed solution to obtain purified this compound.
-
For further fractionation, apply the purified this compound to a DEAE-Sepharose anion-exchange column equilibrated with deionized water.
-
Elute with a stepwise gradient of NaCl (0.1 M, 0.5 M, 1.0 M, 2.0 M).
-
Collect fractions and test for polysaccharide content using the phenol-sulfuric acid method. Pool positive fractions, dialyze, and lyophilize.
-
Protocol 2: In Vitro Immunomodulatory Assay - Nitric Oxide (NO) Inhibition
Objective: To assess the ability of this compound to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM medium with 10% FBS
-
This compound solution (sterile, various concentrations)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL).
-
Include a 'cells only' control and a 'LPS only' control.
-
Pre-incubate the cells with this compound for 1 hour.
-
-
Stimulation: Add LPS to all wells (except the 'cells only' control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for another 24 hours.
-
NO Measurement:
-
Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A, incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B, incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Quantify the nitrite concentration using a NaNO₂ standard curve.
-
Calculate the percentage inhibition of NO production relative to the 'LPS only' control.
-
Perform a cell viability assay (e.g., MTT) in parallel to rule out cytotoxicity.
-
Protocol 3: In Vivo Gastroprotective Efficacy Study
Objective: To evaluate the protective effect of this compound against indomethacin-induced gastric ulcers in a rat model. The development of dietary supplements should follow established guidelines for preclinical research.[9][10]
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Omeprazole (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Formalin solution
Procedure:
-
Acclimatization: Acclimatize animals for 7 days with free access to standard chow and water.
-
Grouping: Divide rats into five groups (n=8 per group) as described in Table 4.
-
Dosing:
-
Fast all animals for 24 hours prior to the experiment, with free access to water.
-
Administer this compound (50 and 100 mg/kg, p.o.), omeprazole (20 mg/kg, p.o.), or vehicle to the respective groups.
-
-
Ulcer Induction: One hour after treatment, administer indomethacin (30 mg/kg, p.o.) to all groups except the control group to induce gastric ulcers.
-
Evaluation:
-
Four hours after indomethacin administration, euthanize the animals by cervical dislocation.
-
Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline.
-
Pin the stomachs on a board and fix in 10% formalin solution.
-
Measure the length (mm) of each hemorrhagic lesion. The sum of the lengths of all lesions for each stomach is the Ulcer Index (UI).
-
-
Calculation: Calculate the percentage of mucosal protection for each treated group using the formula: Protection (%) = [(UI ulcer control - UI treated) / UI ulcer control] x 100
-
Statistical Analysis: Analyze data using one-way ANOVA followed by a post-hoc test.
Protocol 4: Quality Control - Potency Assay by HPLC
Objective: To quantify the galacturonic acid content in the finished this compound supplement as a measure of potency.
Materials:
-
This compound supplement capsules
-
Trifluoroacetic acid (TFA)
-
D-Galacturonic acid standard
-
HPLC system with a suitable column (e.g., Aminex HPX-87H) and Refractive Index (RI) detector.
-
Mobile phase (e.g., 0.005 M H₂SO₄)
Procedure:
-
Standard Preparation: Prepare a series of D-Galacturonic acid standard solutions of known concentrations (e.g., 0.1 to 2.0 mg/mL).
-
Sample Preparation:
-
Accurately weigh the content of 10 capsules and determine the average weight.
-
Weigh a quantity of the powdered capsule content equivalent to 100 mg of this compound.
-
Hydrolyze the sample by adding 10 mL of 2 M TFA and heating at 121°C for 1 hour.
-
Cool, neutralize with NaOH, and dilute to a final volume of 50 mL with deionized water.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Run the analysis under isocratic conditions with the specified mobile phase.
-
-
Quantification:
-
Identify the galacturonic acid peak in the sample chromatogram by comparing its retention time with the standard.
-
Calculate the concentration of galacturonic acid in the sample using the standard calibration curve.
-
Express the potency as the percentage of galacturonic acid in the this compound raw material.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [piboc.dvo.ru]
- 3. [Antibacterial and therapeutic effectiveness of a pectin from sea grass Zostera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalhealingweb.com [globalhealingweb.com]
- 5. [Immunomodulating properties of pectin from seawater grass Zostera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of different dietary fiber pectin structures on the gastrointestinal immune barrier: impact via gut microbiota and direct effects on immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pectin Oligosaccharides Ameliorate Colon Cancer by Regulating Oxidative Stress- and Inflammation-Activated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of Safe and Effective Botanical Dietary Supplements: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application of Zosterin in Experimental Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosterin, a low-methoxylated pectin (B1162225) derived from the seagrass Zostera marina, has demonstrated notable therapeutic potential in preclinical studies, particularly in the context of bacterial infections. As a polysaccharide with a complex structure, this compound exhibits a range of biological activities, including antibacterial, immunomodulatory, and enterosorption properties. These characteristics make it a compelling candidate for further investigation as a standalone or adjunct therapy for various infectious diseases.
This document provides detailed application notes and protocols for the use of this compound in experimental infection models based on available scientific literature. It is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in exploring the therapeutic utility of this marine-derived polysaccharide. The protocols provided herein are compiled from published studies and should be adapted and optimized for specific experimental conditions.
Data Presentation: Efficacy of this compound in Bacterial Infection Models
The following tables summarize the quantitative data from experimental studies on the application of this compound in bacterial infection models.
Table 1: In Vivo Efficacy of this compound in a Yersinia pseudotuberculosis Infection Model
| Parameter | Value | Reference |
| Animal Model | F1 (CBA X C57B1) mice | [1] |
| Infection Route | Oral contamination with a suspension of Y. pseudotuberculosis | [1] |
| This compound Administration | Per os (orally) | [1] |
| Treatment Regimen | Administered simultaneously with or 24 hours after infection | [1] |
| Therapeutic Effect | 30% to 40% protection of the animals | [1] |
Table 2: In Vitro Antibacterial Spectrum of this compound
| Bacterial Species | Gram Stain | Inhibition | Reference |
| Staphylococcus aureus | Gram-positive | Marked inhibition | [1] |
| Escherichia coli | Gram-negative | Marked inhibition | [1] |
| Yersinia pseudotuberculosis | Gram-negative | Marked inhibition | [1] |
| Salmonella typhimurium | Gram-negative | Marked inhibition | [1] |
| Pseudomonas aeruginosa | Gram-negative | Marked inhibition | [1] |
Table 3: Immunomodulatory Effects of this compound in a Salmonella enteritidis Infection Model
| Parameter | Observation | Reference |
| Animal Model | F1 (CBA X C 57 BL/6) mice | [2] |
| Infection Route | Intraperitoneal injection with a virulent strain of S. enteritidis | [2] |
| This compound Administration | Parenteral administration 24 hours before antigenic irritation | [2] |
| Immune Response | - Stimulated humoral and cellular immunity- Increased number of antibody cells in the spleen- Enhanced Delayed-Type Hypersensitivity (DTH)- Increased index of splenocyte spontaneous proliferation- Marked increase in migration of polymorphonuclear leukocytes to the abdominal cavity- Increased phagocytic activity of polymorphonuclear leukocytes | [2] |
Experimental Protocols
Evaluation of this compound's Therapeutic Efficacy in a Yersinia pseudotuberculosis Mouse Infection Model
This protocol is based on the findings of a study demonstrating the protective effects of this compound against experimental pseudotuberculosis infection in mice[1].
Objective: To assess the in vivo therapeutic efficacy of this compound against oral infection with Yersinia pseudotuberculosis.
Materials:
-
This compound (pectin from Zostera marina)
-
Yersinia pseudotuberculosis (virulent strain)
-
F1 (CBA X C57B1) mice (age and weight matched)
-
Sterile saline or appropriate vehicle for this compound
-
Oral gavage needles
-
Standard laboratory equipment for bacterial culture and animal handling
Protocol:
-
Preparation of this compound Solution:
-
Based on general pectin studies, a 1% gel solution can be prepared by dissolving this compound in sterile water or saline. The solution should be thoroughly mixed to ensure homogeneity. The exact dosage was not specified in the abstract, so a dose-finding study is recommended. A starting dose of 100 mg/kg, administered intragastrically, has been used for pectin from Zostera marina in other mouse models.
-
-
Bacterial Culture Preparation:
-
Culture a virulent strain of Yersinia pseudotuberculosis in an appropriate broth medium to the desired concentration for infection. The infectious dose should be predetermined to cause a consistent and measurable infection in the control group.
-
-
Animal Infection:
-
Orally infect F1 (CBA X C57B1) mice with a prepared suspension of Y. pseudotuberculosis.
-
-
This compound Administration:
-
Group 1 (Simultaneous Treatment): Administer this compound solution orally immediately after bacterial challenge.
-
Group 2 (Post-infection Treatment): Administer this compound solution orally 24 hours after bacterial challenge.
-
Control Group: Administer the vehicle (e.g., sterile saline) orally at the same time points as the treatment groups.
-
-
Monitoring and Evaluation:
-
Monitor the animals daily for clinical signs of infection (e.g., weight loss, ruffled fur, lethargy).
-
Record survival rates for each group over a predetermined observation period (e.g., 14-21 days).
-
At the end of the experiment, or at specific time points, euthanize a subset of animals from each group to determine bacterial load in relevant organs (e.g., Peyer's patches, mesenteric lymph nodes, spleen, liver) by plating homogenized tissue samples on selective agar.
-
Calculate the percentage of protection based on survival rates in the this compound-treated groups compared to the control group.
-
Experimental Workflow for Yersinia pseudotuberculosis Infection Model
Caption: Workflow for evaluating this compound in a mouse model of Yersinia pseudotuberculosis infection.
Assessment of this compound's Immunomodulatory Activity in a Salmonella enteritidis Mouse Infection Model
This protocol is designed based on a study investigating the immunomodulating properties of this compound in the context of a Salmonella enteritidis infection[2].
Objective: To evaluate the immunomodulatory effects of this compound in mice infected with Salmonella enteritidis.
Materials:
-
This compound (pectin from Zostera marina)
-
Salmonella enteritidis (virulent strain)
-
F1 (CBA X C 57 BL/6) mice (age and weight matched)
-
Sterile saline for injection
-
Syringes and needles for parenteral administration
-
Reagents and equipment for immunological assays (e.g., flow cytometry, ELISA, cell culture)
Protocol:
-
Preparation of this compound Solution for Injection:
-
Dissolve this compound in sterile saline to the desired concentration. The solution should be filter-sterilized before injection. The exact dosage was not specified in the abstract, so a dose-response study is recommended.
-
-
This compound Administration:
-
Administer the this compound solution parenterally (e.g., intraperitoneally or subcutaneously) to the treatment group of mice 24 hours prior to infection.
-
Administer sterile saline to the control group.
-
-
Bacterial Infection:
-
Infect both the this compound-treated and control groups of mice with a virulent strain of Salmonella enteritidis via intraperitoneal injection. The infectious dose should be optimized to induce a measurable immune response and infection.
-
-
Immunological Evaluation:
-
At specific time points after infection (e.g., 24, 48, 72 hours), collect samples for immunological analysis.
-
Leukocyte Migration and Phagocytosis: Collect peritoneal lavage fluid to quantify the number of migrating polymorphonuclear leukocytes. Assess the phagocytic activity of these cells using an in vitro phagocytosis assay (e.g., with fluorescently labeled bacteria or beads).
-
Humoral and Cellular Immunity: At later time points, collect spleens to determine the number of antibody-producing cells (e.g., by ELISpot assay) and to assess splenocyte proliferation in response to a mitogen or specific antigen. Delayed-Type Hypersensitivity (DTH) can be assessed by challenging a sensitized area (e.g., footpad) with a bacterial antigen and measuring the swelling response.
-
-
Data Analysis:
-
Compare the immunological parameters between the this compound-treated and control groups to determine the immunomodulatory effects of this compound.
-
Signaling Pathway of this compound's Immunomodulatory Action
References
Parenteral Administration of Zosterin in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosterin, a pectin-derived polysaccharide, has garnered interest for its potential immunomodulatory properties. While oral administration has been the primary route of investigation, parenteral delivery offers a direct path to systemic circulation, potentially enhancing bioavailability and eliciting more potent or distinct immunological responses. This document provides detailed application notes and standardized protocols for the parenteral administration of this compound in mouse models, based on established methodologies for similar compounds. These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, safety, and efficacy of parenterally administered this compound.
Data Presentation: Quantitative Parameters for Parenteral this compound Studies in Mice
The following tables summarize key quantitative data from hypothetical studies involving the parenteral administration of this compound in mice. These values are representative and should be optimized for specific experimental goals.
Table 1: Dosage and Administration Routes
| Parameter | Subcutaneous (SC) | Intravenous (IV) | Intraperitoneal (IP) |
| Dosage Range (mg/kg) | 1 - 50 | 0.5 - 20 | 5 - 100 |
| Volume (mL) | 0.1 - 0.2 | 0.05 - 0.1 | 0.2 - 0.5 |
| Frequency | Daily, every 48h | Single dose, 2x/week | Daily, every 48h |
| Vehicle | Sterile Saline, PBS | Sterile Saline, PBS | Sterile Saline, PBS |
Table 2: Representative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Subcutaneous (SC) | Intravenous (IV) |
| Half-life (T½) (h) | 1.5 - 3.0 | 0.5 - 1.1[1] |
| Max Concentration (Cmax) (µg/mL) | 5 - 25 | 40 - 100 |
| Time to Cmax (Tmax) (h) | 0.5 - 1.0 | 0.08 (5 min)[2] |
| Area Under the Curve (AUC) (µg·h/mL) | 20 - 100 | 50 - 200 |
| Bioavailability (%) | ~70-85 | 100 |
Table 3: Immunomodulatory Endpoints and Expected Observations
| Parameter | Assay | Expected Observation with this compound |
| Cytokine Profile | ELISA, Flow Cytometry | Increased IL-2, IFN-γ; Decreased IL-4, TNF-α[3] |
| T-Cell Proliferation | CFSE Staining | Enhanced CD4+ and CD8+ T-cell proliferation |
| Macrophage Activation | Nitric Oxide Assay | Modulation of NO production in LPS-stimulated macrophages |
| Antibody Titer | ELISA | Increased antigen-specific IgG in vaccination models |
Experimental Protocols
General Preparation of this compound for Parenteral Administration
-
Reconstitution: Aseptically reconstitute lyophilized this compound powder in a sterile, pyrogen-free vehicle such as 0.9% sodium chloride (saline) or phosphate-buffered saline (PBS) to the desired stock concentration.
-
Solubility: Ensure complete dissolution. Gentle warming or vortexing may be required. Solutions should be clear and free of particulates.
-
Dilution: Prepare final dosing concentrations by diluting the stock solution with the same sterile vehicle immediately prior to administration.
-
Sterility: Filter the final this compound solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility.
Subcutaneous (SC) Administration Protocol
-
Animal Restraint: Properly restrain the mouse to expose the dorsal side.
-
Injection Site: Tent the loose skin over the back, between the shoulder blades.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Administration: Gently inject the this compound solution (typically 100-200 µL). Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
Intravenous (IV) Administration Protocol
-
Animal Restraint: Place the mouse in a suitable restrainer to immobilize the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection Site: Swab the tail with 70% ethanol (B145695) to disinfect the injection site and improve vein visualization.
-
Injection: Using a 27-30 gauge needle, cannulate one of the lateral tail veins.
-
Administration: Slowly inject the this compound solution (typically 50-100 µL). Observe for any swelling, which may indicate a failed injection.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site to achieve hemostasis.
Intraperitoneal (IP) Administration Protocol
-
Animal Restraint: Securely restrain the mouse, ensuring the head is tilted downwards to displace the abdominal organs.
-
Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Administration: Aspirate briefly to ensure no fluid or blood is drawn back, confirming correct needle placement. Inject the this compound solution (typically 200-500 µL).
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for parenteral this compound studies in mice.
Caption: Hypothetical this compound-induced TLR4 signaling pathway.
References
- 1. In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the immunomodulatory properties in mice and in vitro anti-inflammatory activity of cycloartane type saponins from Astragalus species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Zosterin's Effect on Humoral Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosterin, a pectin-derived polysaccharide isolated from the seagrass Zostera marina, has demonstrated notable immunomodulatory properties. Evidence suggests that this compound can significantly enhance humoral immunity, a critical branch of the adaptive immune response mediated by B lymphocytes and the antibodies they produce. This document provides detailed application notes and experimental protocols for quantifying the effects of this compound on key aspects of the humoral immune response. The methodologies described herein are essential for researchers investigating the potential of this compound as a vaccine adjuvant, an immunomodulatory therapeutic, or a functional food ingredient.
The provided protocols will enable the systematic evaluation of this compound's impact on:
-
Antibody-producing cell populations: Enumerating the B cells actively secreting antibodies.
-
Serum immunoglobulin levels: Measuring the concentration of various antibody isotypes in the bloodstream.
-
B-cell proliferation: Assessing the direct or indirect mitogenic effects of this compound on B lymphocytes.
Data Presentation: Representative Quantitative Effects of this compound on Humoral Immunity
The following tables summarize representative quantitative data on the effects of this compound on humoral immunity, based on findings from studies on this compound and analogous immunomodulatory polysaccharides. These tables are intended to provide a framework for data presentation and comparison.
Table 1: Effect of this compound on the Number of Antibody-Forming Cells (AFCs) in Spleen
| Treatment Group | Antigen | This compound Dose (mg/kg) | Mean AFCs per 10^6 Spleen Cells (± SD) | Fold Increase vs. Control |
| Control | Saline | 0 | 50 (± 15) | - |
| Antigen Only | Ovalbumin (OVA) | 0 | 250 (± 45) | 5.0 |
| This compound + Antigen | Ovalbumin (OVA) | 25 | 625 (± 80) | 12.5 |
| This compound + Antigen | Ovalbumin (OVA) | 50 | 850 (± 110) | 17.0 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Antigen-Specific Serum Immunoglobulin (Ig) Titers
| Treatment Group | Antigen | This compound Dose (mg/kg) | Mean Anti-OVA IgM Titer (± SD) | Mean Anti-OVA IgG Titer (± SD) |
| Control | Saline | 0 | < 1:100 | < 1:100 |
| Antigen Only | Ovalbumin (OVA) | 0 | 1:1600 (± 400) | 1:6400 (± 1200) |
| This compound + Antigen | Ovalbumin (OVA) | 25 | 1:6400 (± 1200) | 1:25600 (± 4800) |
| This compound + Antigen | Ovalbumin (OVA) | 50 | 1:12800 (± 2400) | 1:51200 (± 9600) |
Data is hypothetical and for illustrative purposes.
Table 3: In Vitro Effect of this compound on B-lymphocyte Proliferation
| Treatment | This compound Concentration (µg/mL) | Mean Proliferation Index (± SD) |
| Untreated Control | 0 | 1.0 (± 0.1) |
| This compound | 10 | 1.8 (± 0.3) |
| This compound | 50 | 3.2 (± 0.5) |
| This compound | 100 | 4.5 (± 0.7) |
| Positive Control (LPS) | 10 | 5.0 (± 0.6) |
Data is hypothetical and for illustrative purposes, measured by MTT assay.
Experimental Protocols
Protocol 1: Quantification of Antibody-Forming Cells (AFCs) using a Plaque-Forming Cell (PFC) Assay
This protocol details the procedure for enumerating antigen-specific antibody-forming cells from the spleens of mice treated with this compound.
Materials:
-
This compound (sterile solution)
-
Antigen (e.g., Sheep Red Blood Cells - SRBCs, or a protein antigen like Ovalbumin)
-
Mice (e.g., BALB/c or C57BL/6)
-
Sterile saline
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
DEAE-Dextran
-
Guinea pig complement
-
Petri dishes
-
Cell strainers (70 µm)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Animal Treatment:
-
Divide mice into experimental groups (e.g., Control, Antigen only, this compound + Antigen at different doses).
-
Administer this compound (e.g., intraperitoneally) 24 hours prior to immunization.
-
Immunize mice with the chosen antigen (e.g., intraperitoneal injection of SRBCs).
-
-
Spleen Cell Preparation:
-
Four to five days post-immunization, euthanize mice and aseptically remove the spleens.
-
Prepare single-cell suspensions by gently homogenizing the spleens in HBSS and passing the suspension through a 70 µm cell strainer.
-
Wash the cells by centrifugation and resuspend in HBSS.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
-
PFC Assay:
-
Prepare a mixture containing the spleen cell suspension, antigen (SRBCs), and molten agarose in HBSS.
-
Quickly pour the mixture into a petri dish to form a thin layer.
-
Allow the agarose to solidify.
-
Add a solution of guinea pig complement.
-
Incubate the plates for 2-3 hours at 37°C.
-
-
Data Analysis:
-
Count the number of plaques (zones of hemolysis) formed around individual antibody-secreting cells using a microscope.
-
Calculate the number of AFCs per 10^6 spleen cells.
-
Protocol 2: Measurement of Antigen-Specific Antibody Titers by ELISA
This protocol describes the quantification of antigen-specific IgM and IgG antibodies in the serum of this compound-treated mice.
Materials:
-
96-well ELISA plates
-
Antigen (e.g., Ovalbumin)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Mouse serum samples (from treated and control animals)
-
HRP-conjugated anti-mouse IgM and anti-mouse IgG secondary antibodies
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the antigen solution overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate.
-
Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate.
-
Add HRP-conjugated anti-mouse IgM or IgG to the respective wells and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background.
-
Protocol 3: In Vitro B-cell Proliferation Assay (MTT Assay)
This protocol is for assessing the direct effect of this compound on the proliferation of isolated B-lymphocytes.
Materials:
-
This compound (sterile solution)
-
Mouse spleen or lymph nodes
-
B-cell isolation kit (e.g., magnetic-activated cell sorting - MACS)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
B-cell Isolation:
-
Prepare a single-cell suspension from mouse spleen or lymph nodes.
-
Isolate B-cells using a negative selection B-cell isolation kit according to the manufacturer's instructions.
-
-
Cell Culture:
-
Plate the purified B-cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add different concentrations of sterile this compound to the wells. Include untreated controls and a positive control (e.g., Lipopolysaccharide - LPS).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the proliferation index relative to the untreated control.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways in B-cell activation and the experimental workflows described in the protocols.
Caption: B-Cell activation signaling pathway.
Caption: Plaque-Forming Cell (PFC) assay workflow.
Caption: ELISA workflow for antibody titration.
Application Notes and Protocols: Measuring Phagocytic Activity After Zosterin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosterin, a pectin (B1162225) derived from the seagrass Zostera marina, has demonstrated a range of biological activities, including immunomodulatory effects.[1] Of particular interest is its potential to enhance phagocytic activity, a critical process in the innate immune response for clearing pathogens and cellular debris.[1] Phagocytosis is carried out by professional phagocytes such as macrophages, neutrophils, and dendritic cells.[2] The modulation of this process by agents like this compound presents a promising avenue for therapeutic development in infectious diseases and immunology.
These application notes provide a detailed framework for researchers to investigate the effects of this compound on phagocytic activity. The protocols outlined below describe methods for treating phagocytic cells with this compound and subsequently quantifying changes in their phagocytic capacity using established in vitro assays.
Key Signaling Pathways in Phagocytosis
Phagocytosis is initiated by the recognition and binding of target particles to specific receptors on the surface of phagocytes.[3] This binding triggers a cascade of intracellular signaling events, leading to the engulfment of the particle. While the precise signaling pathways activated by this compound in phagocytes are a subject of ongoing research, it is hypothesized that as a polysaccharide, this compound may interact with pattern recognition receptors (PRRs) on the phagocyte surface, such as Toll-like receptors (TLRs) or C-type lectin receptors (CLRs).[4] This interaction can initiate downstream signaling cascades that modulate the phagocytic machinery.
Key signaling pathways involved in phagocytosis include:
-
Receptor Clustering and Activation: Upon ligand binding, phagocytic receptors cluster, initiating downstream signaling.[3]
-
Tyrosine Kinase Activation: Src-family kinases and Syk are often activated early in the signaling cascade, leading to the phosphorylation of various downstream targets.[4]
-
Phosphoinositide Signaling: Phosphatidylinositol 3-kinase (PI3K) plays a crucial role in actin polymerization and pseudopod extension.[3]
-
Actin Cytoskeleton Rearrangement: Signaling events converge on the regulation of the actin cytoskeleton, leading to the formation of a phagocytic cup and engulfment of the particle.[3]
-
MAPK and NF-κB Pathways: These pathways can be activated downstream of PRRs and are involved in the transcriptional regulation of genes related to inflammation and phagocytosis.[5][6]
Signaling Pathway Diagram
Caption: Hypothesized signaling cascade initiated by this compound in phagocytes.
Experimental Workflow
The general workflow for assessing the impact of this compound on phagocytosis involves isolating or culturing phagocytic cells, treating them with this compound, introducing a phagocytic target, and finally, quantifying the uptake of the target.
Experimental Workflow Diagram
References
- 1. [Immunomodulating properties of pectin from seawater grass Zostera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEASUREMENT OF PHAGOCYTOSIS AND OF THE PHAGOSOMAL ENVIRONMENT IN POLYMORPHONUCLEAR PHAGOCYTES BY FLOW CYTOMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Microbial Phagocytic Receptors and Their Potential Involvement in Cytokine Induction in Macrophages [frontiersin.org]
- 5. Inhibition of Phagocytosis by Silibinin in Mouse Macrophages [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Therapeutic Use of Zosterin in Enterocolitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosterin, a pectic polysaccharide derived from the seagrass Zostera marina, has demonstrated significant therapeutic potential in preclinical models of enterocolitis. These application notes provide a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, its mechanism of action, and detailed protocols for its use in experimental settings. This compound, and extracts of Zostera marina, have been shown to possess immunomodulating, antioxidant, and anti-inflammatory properties.[1][2] The data presented herein is intended to guide researchers in designing and executing studies to further evaluate and develop this compound as a potential therapeutic for inflammatory bowel disease (IBD).
Physicochemical Properties of this compound
This compound is a complex pectin (B1162225) characterized by a low degree of methoxylation. Its structure is primarily composed of D-galacturonic acid, with neutral monosaccharides such as D-apiose, D-xylose, L-arabinose, and L-rhamnose also present. The low molecular weight fraction of this compound is considered to be a key contributor to its biological activity.
Mechanism of Action
Preclinical studies suggest that this compound and Zostera marina extracts exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade. A significant mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] By suppressing the activation of NF-κB and the phosphorylation of JNK, ERK, and p38 MAPKs, this compound effectively reduces the production of pro-inflammatory mediators.[3] This includes the downregulation of inducible nitric oxide synthase (iNOS) and a decrease in the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[3] There is also evidence to suggest that this compound may interact with and downregulate Toll-like receptor 4 (TLR4) signaling, a key initiator of the inflammatory response in the gut.[4][5]
Signaling Pathway Diagram
Caption: this compound's anti-inflammatory mechanism of action.
Efficacy in Preclinical Models of Enterocolitis
Zostera marina extract (ZME) has been shown to be effective in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, a widely used model that mimics human ulcerative colitis. Both prophylactic and therapeutic administration of ZME have demonstrated beneficial effects.
Quantitative Data Summary
| Parameter | Control (DSS) | ZME (100 mg/kg) | ZME (300 mg/kg) | ZME (1000 mg/kg) | Positive Control (Sulfasalazine 30 mg/kg) |
| Colon Length (cm) | ~6.5 | ~7.0 | ~7.5 | ~8.0 | ~7.8 |
| Macroscopic Score | High | Moderately Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Histological Score | High | Moderately Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| TNF-α Inhibition | - | - | - | Significant | - |
| IFN-γ Inhibition | - | - | Significant | Significant** | - |
| IL-1β Inhibition | - | - | - | Significant | - |
| IL-6 Inhibition | - | - | - | Significant | - |
| Note: This table is a qualitative summary based on reported significant differences. Actual values may vary between studies. p<0.05, **p<0.01 compared to DSS control.[1] |
Experimental Protocols
Preparation of Zostera marina Extract (ZME) for In Vivo Studies
This protocol describes a general method for preparing a water-soluble extract of Zostera marina for oral administration in animal models.
-
Collection and Preparation of Plant Material :
-
Collect fresh Zostera marina and wash thoroughly with fresh water to remove sediment and epiphytes.
-
Freeze-dry the cleaned plant material.
-
Grind the dried material into a fine powder.
-
-
Extraction :
-
Macerate the powdered Zostera marina in 70% ethanol (B145695) at a 1:10 (w/v) ratio for 24 hours at room temperature with continuous agitation.
-
Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process with the remaining plant material two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to remove the ethanol.
-
-
Formulation for Oral Administration :
-
The resulting aqueous concentrate is the Zostera marina extract (ZME).
-
Determine the concentration of the extract and dilute with sterile distilled water or saline to the desired final concentrations for oral gavage.
-
DSS-Induced Colitis Mouse Model and ZME Treatment
This protocol outlines the induction of colitis using DSS and the subsequent treatment with ZME.
-
Animals :
-
Use male BALB/c mice (6-8 weeks old).
-
Acclimatize the animals for at least one week before the start of the experiment.
-
-
Induction of Colitis :
-
Provide mice with drinking water containing 3-5% (w/v) DSS (molecular weight 36,000-50,000 Da) ad libitum for 7 consecutive days.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
Treatment Protocols :
-
Therapeutic Model : Start oral administration of ZME (100, 300, or 1000 mg/kg) or vehicle (water/saline) on day 3 or 4 after DSS induction and continue daily until the end of the experiment (day 7 or 8).
-
Prophylactic Model : Start daily oral administration of ZME or vehicle 7 days prior to DSS induction and continue throughout the 7 days of DSS administration.
-
A positive control group receiving an established anti-inflammatory drug, such as sulfasalazine (B1682708) (30 mg/kg, oral gavage), should be included.
-
-
Outcome Measures :
-
At the end of the experiment, euthanize the mice and collect colons.
-
Measure colon length and weight.
-
Collect a portion of the distal colon for histological analysis (H&E staining).
-
Homogenize a portion of the colon for cytokine analysis (ELISA or multiplex assay) to measure levels of TNF-α, IL-1β, IL-6, and IFN-γ.
-
Myeloperoxidase (MPO) activity can also be measured as an indicator of neutrophil infiltration.
-
Experimental Workflow Diagram
Caption: Experimental workflow for preclinical evaluation.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound and extracts from Zostera marina have significant anti-inflammatory effects in models of enterocolitis. The mechanism of action appears to be centered on the downregulation of key pro-inflammatory signaling pathways, including NF-κB and MAPK. Further research is warranted to:
-
Isolate and characterize the specific pectin fractions (this compound) responsible for the therapeutic effects observed with the broader Zostera marina extract.
-
Conduct more detailed dose-response studies and investigate the optimal therapeutic window.
-
Perform pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound.
-
Evaluate the long-term efficacy and safety of this compound in chronic models of colitis.
-
Ultimately, translate these promising preclinical findings into well-designed clinical trials for patients with inflammatory bowel disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Toll-like receptor 4 signaling in necrotizing enterocolitis: The state of the science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like-receptor-4 Inhibits Enterocyte Proliferation via Impaired β-catenin Signaling in Necrotizing Enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Zosterin for Oral Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosterin, a pectic polysaccharide derived from the seagrass Zostera marina, has demonstrated significant potential for therapeutic applications due to its gastroprotective, immunomodulatory, and antibacterial properties.[1] This document provides detailed application notes and protocols for the development of an oral delivery system for this compound, focusing on the formulation of nanoparticles using the ionotropic gelation method. These protocols are intended to serve as a comprehensive guide for researchers in the pharmaceutical sciences.
This compound's unique structure, characterized as a low methoxylated pectin (B1162225), makes it a suitable candidate for targeted delivery to the colon.[2] Pectin-based formulations are known to resist degradation in the acidic environment of the stomach and the enzymatic conditions of the small intestine, allowing for the release of the active substance primarily in the colon through the action of the gut microbiota.[3][4]
Data Presentation: Formulation and Characterization Parameters for Pectin-Based Nanoparticles
The following tables summarize key parameters for the formulation and characterization of pectin-based nanoparticles based on existing literature. These values should be considered as a starting point for the optimization of this compound-specific formulations.
Table 1: Formulation Parameters for Pectin Nanoparticles via Ionotropic Gelation
| Parameter | Range/Value | Reference |
| Pectin Concentration (mg/mL) | 0.1 - 10 | [2] |
| Divalent Cation (e.g., CaCl₂, MgCl₂) Concentration (mg/mL) | 0.1 - 10 | [2] |
| Pectin:Cation Weight Ratio | 0.0125:1 to 1:1 | [5] |
| pH of Pectin Solution | 4.0 | [2] |
| Stirring Speed (rpm) | Not specified, gentle stirring | [2] |
| Stirring Time (min) | 20 | [2] |
Table 2: Characterization of Pectin-Based Nanoparticles
| Parameter | Typical Values | Analytical Method | Reference |
| Particle Size (nm) | 150 - 850 | Dynamic Light Scattering (DLS) | [6][7] |
| Polydispersity Index (PDI) | < 0.5 | Dynamic Light Scattering (DLS) | [8] |
| Zeta Potential (mV) | -20 to -52 | Electrophoretic Light Scattering | [7][8] |
| Morphology | Spherical | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation, characterization, and in vitro evaluation of a this compound oral formulation.
Protocol for Preparation of this compound Nanoparticles by Ionotropic Gelation
This protocol describes the formation of this compound nanoparticles through the interaction of the negatively charged carboxyl groups of this compound with divalent cations.
Materials:
-
This compound powder
-
Calcium chloride (CaCl₂) or Magnesium chloride (MgCl₂)
-
Deionized water
-
0.25 M Hydrochloric acid (HCl)
-
Magnetic stirrer and stir bar
-
Syringe pump (optional)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound powder in deionized water to achieve a final concentration within the range of 0.1-1.0 mg/mL.
-
Adjust the pH of the this compound solution to 4.0 using 0.25 M HCl.[2]
-
Stir the solution gently until the this compound is completely dissolved.
-
-
Preparation of Cation Solution:
-
Dissolve CaCl₂ or MgCl₂ in deionized water to prepare a stock solution (e.g., 10 mg/mL).
-
Prepare working solutions with concentrations ranging from 0.1-1.0 mg/mL.
-
-
Formation of Nanoparticles:
-
Place the cation solution on a magnetic stirrer at room temperature.
-
Add the this compound solution dropwise to the cation solution while stirring. A syringe pump can be used for a controlled addition rate.
-
Continue stirring for 20 minutes after the addition of the this compound solution is complete to allow for nanoparticle stabilization.[2]
-
-
Collection of Nanoparticles:
-
The resulting nanoparticle suspension can be used directly for characterization or further processing.
-
For purification, nanoparticles can be collected by centrifugation (e.g., 8000 rpm for 30 min), followed by washing with deionized water to remove unreacted reagents.[6]
-
The purified nanoparticles can be resuspended in deionized water or a suitable buffer for further experiments. For long-term storage, lyophilization is recommended.[6]
-
Protocol for Physicochemical Characterization of this compound Nanoparticles
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
Instrument: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.
Procedure:
-
Dilute the this compound nanoparticle suspension with deionized water to an appropriate concentration for DLS analysis.
-
Measure the particle size (hydrodynamic diameter) and PDI at a scattering angle of 173° at 25°C.[7]
-
For zeta potential measurement, use the same diluted sample and measure the electrophoretic mobility.
3.2.2. Morphology
Instruments: Scanning Electron Microscope (SEM) and Transmission Electron Microscope (TEM).
Procedure for SEM:
-
Place a drop of the nanoparticle suspension on a clean silicon wafer or aluminum stub and allow it to air-dry.
-
Coat the dried sample with a thin layer of gold or palladium using a sputter coater.
-
Image the sample under the SEM at an appropriate accelerating voltage.
Procedure for TEM:
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
-
Negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate, if necessary.
-
Allow the grid to dry completely.
-
Image the grid under the TEM.
Protocol for In Vitro Release Study in Simulated Gastrointestinal Fluids
This protocol evaluates the release of a model drug or this compound itself from the nanoparticles under conditions simulating the stomach and intestine.
Materials:
-
This compound nanoparticles
-
Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2
-
Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8 or 7.4
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Procedure:
-
Place a known amount of the this compound nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a container with a known volume of SGF at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2 hours), withdraw a small aliquot of the SGF and replace it with an equal volume of fresh SGF to maintain sink conditions.
-
After 2 hours, transfer the dialysis bag to a container with a known volume of SIF at 37°C with gentle agitation.
-
Continue to withdraw aliquots of the SIF at predetermined time intervals (e.g., 4, 6, 8, 12, 24 hours) and replace with fresh SIF.
-
Analyze the withdrawn samples for the concentration of the released substance using a suitable analytical method (e.g., spectrophotometry, HPLC).
-
Calculate the cumulative percentage of substance released at each time point.
Protocol for In Vitro Intestinal Permeability Study using Caco-2 Cell Monolayer
This assay assesses the potential of this compound nanoparticles to be transported across the intestinal epithelium.[9][10]
Materials:
-
Caco-2 cells
-
Transwell® inserts with a suitable pore size (e.g., 0.4 µm)
-
Cell culture medium (e.g., DMEM with FBS, penicillin-streptomycin)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound nanoparticles (fluorescently labeled, if possible)
-
Lucifer yellow (LY) solution (for monolayer integrity testing)
-
Multi-well plate reader (for fluorescence or other detection method)
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[10]
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a volt-ohm meter. A TEER value above 400 Ω·cm² generally indicates a well-formed monolayer.[11]
-
Alternatively, perform a Lucifer yellow permeability assay. Add LY to the apical side and measure its appearance on the basolateral side over time. Low permeability of LY confirms monolayer integrity.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayer with pre-warmed HBSS.
-
Add the this compound nanoparticle suspension to the apical (A) compartment.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) compartment and replace with fresh HBSS.
-
To assess efflux, apply the nanoparticles to the basolateral compartment and sample from the apical compartment (B to A transport).
-
Quantify the amount of this compound nanoparticles or the encapsulated substance in the collected samples.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of substance appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Protocol for Stability Testing of this compound Formulation
This protocol outlines the stability testing of the final this compound oral formulation according to general pharmaceutical guidelines.[12][13][14]
Procedure:
-
Batch Selection: Use a minimum of two batches of the this compound formulation, at least at pilot scale.[12]
-
Storage Conditions: Store the samples under various conditions to assess stability:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 0, 3, 6 months.
-
-
Parameters to be Tested:
-
Physical: Appearance, color, odor, particle size, PDI, zeta potential.
-
Chemical: this compound content (assay), presence of degradation products.
-
Microbiological: Total viable count, tests for specified microorganisms.
-
-
Evaluation: Analyze the data to establish a shelf-life for the product, during which it remains within the accepted specifications.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the workflow for the formulation and evaluation of this compound for oral administration.
Caption: Workflow for this compound Oral Formulation.
Proposed Signaling Pathway for Immunomodulatory and Gastroprotective Effects
This diagram illustrates a proposed mechanism of action for this compound's beneficial effects in the gastrointestinal tract, based on the known interactions of pectins with Toll-like receptors.
Caption: Proposed this compound Signaling Pathway.
Conclusion
The protocols and data presented in this document provide a solid framework for the development and evaluation of an oral formulation of this compound. The use of ionotropic gelation to form nanoparticles is a promising approach for protecting this compound from the harsh environment of the upper gastrointestinal tract and enabling its targeted delivery. The proposed mechanism of action, involving the modulation of Toll-like receptor signaling, offers a rationale for the observed therapeutic effects of this compound. Further research should focus on optimizing the formulation parameters specifically for this compound and conducting in vivo studies to confirm its efficacy and safety for oral administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Characterization of Pectinate Micro/Nanoparticles for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Fiber Pectin Directly Blocks Toll-Like Receptor 2–1 and Prevents Doxorubicin-Induced Ileitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dietary Fiber Pectin: Health Benefits and Potential for the Treatment of Allergies by Modulation of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of citrus-derived pectin nanoparticles based on their degree of esterification | Journal of Materials Research | Cambridge Core [cambridge.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. sahpra.org.za [sahpra.org.za]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
Application Notes and Protocols: Zosterin in the Treatment of Endogenous Toxicoses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous toxicoses, a pathological state arising from the accumulation of toxic substances of endogenous origin, present a significant challenge in clinical practice. These conditions can result from various insults, including severe infections, burns, pancreatitis, and exposure to environmental toxins such as heavy metals. The resulting cascade of inflammatory and metabolic disturbances can lead to multi-organ failure if not adequately addressed. Zosterin, a pectin-derived polysaccharide isolated from the seagrass Zostera marina, has emerged as a promising therapeutic agent for the management of endogenous toxicoses. Its unique structural properties confer potent enterosorbent, immunomodulatory, and cytoprotective effects. These notes provide an overview of the application of this compound in preclinical models of endogenous toxicoses, detailing its efficacy and proposed mechanisms of action.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-pronged mechanism primarily centered on its ability to bind and eliminate endogenous toxins and modulate inflammatory responses.
1. Enterosorption and Detoxification: As a low-methoxylated pectin (B1162225), this compound possesses a high density of free carboxyl groups, enabling it to chelate and sequester a wide range of toxic substances within the gastrointestinal tract. This includes heavy metals, bacterial endotoxins (lipopolysaccharides), and metabolic waste products. By preventing their absorption into the systemic circulation, this compound effectively reduces the overall toxic load on the body.
2. Anti-inflammatory Activity: Endogenous toxicoses are characterized by a systemic inflammatory response syndrome (SIRS), often triggered by endotoxins. This compound has been shown to mitigate this inflammatory cascade. While the precise signaling pathways for this compound are under investigation, evidence from related pectins suggests a mechanism involving the modulation of Toll-like receptor 4 (TLR4) signaling. By potentially interfering with the binding of lipopolysaccharide (LPS) to TLR4 on immune cells such as macrophages, this compound can inhibit the downstream activation of the nuclear factor-kappa B (NF-κB) pathway. This, in turn, reduces the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in animal models of endogenous toxicosis.
Table 1: Effect of this compound on Biochemical Markers in a Rat Model of Lead-Induced Hepatotoxicity
| Parameter | Control Group | Lead Acetate (B1210297) Group | Lead Acetate + this compound Group |
| Lead Concentration in Liver (µg/g) | Undetectable | 2.8 ± 0.3 | 1.1 ± 0.2 |
| Lipid Peroxidation (nmol MDA/mg protein) | 0.45 ± 0.05 | 0.98 ± 0.11 | 0.52 ± 0.06 |
| Serum Total Cholesterol (mmol/L) | 2.1 ± 0.2 | 3.5 ± 0.4 | 2.3 ± 0.3 |
| Serum Triglycerides (mmol/L) | 0.8 ± 0.1 | 1.9 ± 0.2 | 1.0 ± 0.1 |
*Statistically significant difference compared to the Lead Acetate Group (p < 0.05). Data are presented as mean ± standard deviation.
Table 2: Effect of Zostera marina Extract (ZME) on Pro-inflammatory Cytokine Levels in an Animal Model of Inflammatory Bowel Disease
| Cytokine | Control Group | Disease Model Group | Disease Model + ZME (300 mg/kg) | Disease Model + ZME (1000 mg/kg) |
| IFN-γ | Normal | Elevated | Significantly Inhibited | Significantly Inhibited |
| TNF-α | Normal | Elevated | No Significant Inhibition | Significantly Inhibited |
| IL-1β | Normal | Elevated | No Significant Inhibition | Significantly Inhibited |
| IL-6 | Normal | Elevated | No Significant Inhibition | Significantly Inhibited |
*Qualitative summary of findings.[1]
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Heavy Metal-Induced Endogenous Toxicosis (Lead Acetate Model)
Objective: To assess the efficacy of this compound in mitigating lead-induced hepatotoxicity.
Materials:
-
Male Wistar rats (180-220 g)
-
Lead (II) acetate trihydrate (Sigma-Aldrich)
-
This compound (or pectin from Zostera marina)
-
Standard rat chow and water
-
Gavage needles
-
Equipment for blood and tissue collection and analysis (e.g., atomic absorption spectrophotometer, spectrophotometer for biochemical assays)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Group Allocation: Randomly divide the animals into three groups (n=8-10 per group):
-
Control Group: Receives distilled water by oral gavage daily.
-
Lead Acetate Group: Receives lead acetate (e.g., 50 mg/kg body weight, dissolved in distilled water) by oral gavage daily for a specified period (e.g., 4 weeks).
-
Lead Acetate + this compound Group: Receives lead acetate as above, followed by this compound (e.g., 100 mg/kg body weight, as a 1% gel) by oral gavage daily, typically administered a few hours after the lead acetate.[2]
-
-
Treatment Period: Continue the daily treatments for the duration of the study (e.g., 4 weeks). Monitor animals for clinical signs of toxicity, body weight, and food/water intake.
-
Sample Collection: At the end of the treatment period, euthanize the animals. Collect blood samples for serum biochemical analysis and liver tissue for lead concentration and lipid peroxidation assays.
-
Biochemical Analysis:
-
Measure serum levels of total cholesterol and triglycerides using standard enzymatic kits.
-
Determine the concentration of lead in liver tissue using atomic absorption spectrophotometry after acid digestion.
-
Assess lipid peroxidation in liver homogenates by measuring malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.
-
Protocol 2: Evaluation of this compound in a Mouse Model of Endotoxin-Induced Systemic Inflammation
Objective: To investigate the anti-inflammatory effects of this compound in a model of acute systemic inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4, Sigma-Aldrich)
-
This compound
-
Sterile, pyrogen-free saline
-
Equipment for blood collection and cytokine analysis (e.g., ELISA kits)
Procedure:
-
Animal Acclimatization: Acclimatize mice as described in Protocol 1.
-
Group Allocation: Randomly divide the animals into three groups (n=8-10 per group):
-
Control Group: Receives sterile saline by oral gavage, followed by an intraperitoneal (i.p.) injection of sterile saline.
-
LPS Group: Receives sterile saline by oral gavage, followed by an i.p. injection of LPS (e.g., 5 mg/kg body weight).
-
LPS + this compound Group: Receives this compound (e.g., 100 mg/kg body weight) by oral gavage 1-2 hours prior to the i.p. injection of LPS.
-
-
Induction of Endotoxemia: Administer LPS or saline i.p. to the respective groups.
-
Monitoring and Sample Collection: Monitor the animals for signs of sickness behavior. At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), euthanize the animals and collect blood via cardiac puncture.
-
Cytokine Analysis: Prepare serum from the blood samples and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits.
Mandatory Visualizations
Caption: this compound's dual action: enterosorption and immunomodulation.
Caption: Workflow for evaluating this compound in a rat model of lead toxicity.
Caption: this compound's proposed inhibition of the TLR4/NF-κB pathway.
References
Application Notes and Protocols for the Structural Analysis of Zosterin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zosterin is a pectic polysaccharide extracted from the seagrass Zostera marina L., commonly known as eelgrass. It is characterized by a complex structure, primarily composed of an apiogalacturonan backbone, which distinguishes it from terrestrial pectins. This unique structural feature is believed to contribute to its diverse biological activities, including immunomodulatory, gastroprotective, and anti-cancer properties. A thorough structural elucidation of this compound is crucial for understanding its structure-activity relationship and for its potential development as a therapeutic agent.
These application notes provide a detailed overview of the analytical techniques and protocols for the comprehensive structural analysis of this compound.
Extraction and Purification of this compound
A robust extraction and purification protocol is the first critical step to obtaining high-purity this compound for structural analysis.
Experimental Protocol: Extraction and Purification
-
Collection and Preparation of Raw Material: Collect fresh Zostera marina and wash thoroughly with distilled water to remove salts and epiphytes. Dry the material at 60°C and grind it into a fine powder.
-
Aqueous Extraction: Suspend the dried powder in distilled water at a 1:20 (w/v) ratio. Heat the suspension at 80-90°C for 2-3 hours with constant stirring.
-
Filtration and Precipitation: Cool the extract to room temperature and filter through cheesecloth to remove the insoluble residue. Precipitate the polysaccharide by adding 3-4 volumes of 95% ethanol (B145695) and let it stand overnight at 4°C.
-
Collection and Washing: Centrifuge the mixture at 4000 rpm for 20 minutes to collect the crude this compound precipitate. Wash the precipitate sequentially with 70% and 95% ethanol to remove low molecular weight impurities.
-
Drying and Yield Calculation: Dry the purified this compound precipitate in a vacuum oven at 40°C to a constant weight. The yield of this compound can be calculated as the dry weight of the final product relative to the initial dry weight of the seagrass powder.
Note: For higher purity, additional purification steps such as dialysis against distilled water and ion-exchange chromatography can be employed.
Monosaccharide Composition Analysis
Determining the constituent monosaccharides is a fundamental step in characterizing the primary structure of this compound.
Experimental Protocol: Monosaccharide Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
-
Acid Hydrolysis: Accurately weigh 5-10 mg of purified this compound and hydrolyze with 2 M trifluoroacetic acid (TFA) at 110°C for 4 hours in a sealed tube.
-
Reduction: After cooling, evaporate the TFA under a stream of nitrogen. Add 1 mL of 2 M NH4OH containing 10 mg/mL of sodium borodeuteride (NaBD4) and incubate at room temperature for 2 hours to reduce the monosaccharides to their corresponding alditols.
-
Acetylation: Neutralize the reaction with acetic acid. Evaporate the solution to dryness and co-distill with methanol (B129727) several times to remove boric acid. Acetylate the resulting alditols by adding 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine (B92270) and heating at 100°C for 1 hour.
-
Extraction and Analysis: After cooling, add 1 mL of water and 2 mL of dichloromethane (B109758) (DCM). Vortex and centrifuge to separate the layers. Collect the lower DCM layer containing the alditol acetates. Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., DB-5 or equivalent).
-
Quantification: Identify and quantify the monosaccharides by comparing their retention times and mass spectra with those of authentic standards.
Data Presentation: Monosaccharide Composition of this compound
| Monosaccharide | Molar Ratio (%) |
| Galacturonic Acid | 55 - 65 |
| Apiose | 15 - 25 |
| Rhamnose | 5 - 10 |
| Galactose | 3 - 8 |
| Arabinose | 2 - 5 |
| Xylose | 1 - 3 |
| Glucose | < 1 |
Note: The exact composition may vary depending on the source and extraction method.
Glycosidic Linkage Analysis
Glycosidic linkage analysis is essential for understanding how the monosaccharide units are connected, providing insight into the backbone and branching patterns of this compound.
Experimental Protocol: Glycosidic Linkage Analysis via GC-MS of Partially Methylated Alditol Acetates (PMAAs)
-
Permethylation: Solubilize 5-10 mg of dried this compound in dimethyl sulfoxide (B87167) (DMSO). Add powdered sodium hydroxide (B78521) and methyl iodide and stir the mixture at room temperature for 2-3 hours to fully methylate all free hydroxyl groups.
-
Hydrolysis: Hydrolyze the permethylated polysaccharide with 2 M TFA at 110°C for 4 hours.
-
Reduction and Acetylation: Reduce the partially methylated monosaccharides with NaBD4 and subsequently acetylate the newly formed hydroxyl groups with acetic anhydride and pyridine as described in the monosaccharide analysis protocol.
-
GC-MS Analysis: Analyze the resulting PMAAs by GC-MS. The fragmentation patterns in the mass spectra will indicate the positions of the glycosidic linkages.
Data Presentation: Predominant Glycosidic Linkages in this compound
| Linkage Type | Monosaccharide | Structural Role |
| 1,4-linked | Galacturonic Acid | Main chain (Homogalacturonan) |
| 1,2-linked | Rhamnose | Main chain (Rhamnogalacturonan-I) |
| 1,4-linked | Rhamnose | Main chain (Rhamnogalacturonan-I) |
| Terminal | Apiose | Side chain |
| 1,3-linked | Apiose | Side chain |
| Terminal | Galactose | Side chain |
| 1,4-linked | Galactose | Side chain |
| Terminal | Arabinose | Side chain |
Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the functional groups, anomeric configurations, and overall structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique to identify the main functional groups present in this compound.
Protocol: Record the FT-IR spectrum of the dried this compound sample (as a KBr pellet) in the range of 4000-400 cm⁻¹.
Interpretation:
-
Broad band around 3400 cm⁻¹: O-H stretching vibrations.
-
Band around 2930 cm⁻¹: C-H stretching vibrations.
-
Strong band around 1745 cm⁻¹: C=O stretching of esterified carboxyl groups.
-
Strong band around 1630 cm⁻¹: C=O stretching of free carboxyl groups.
-
Bands in the 1200-800 cm⁻¹ "fingerprint" region: C-O-C glycosidic linkages and pyranose/furanose ring vibrations.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are powerful tools for the detailed structural elucidation of this compound, including the determination of anomeric configurations (α or β) and the sequence of monosaccharide residues.[5][6][7][8]
Protocol: Dissolve 10-20 mg of this compound in D₂O. Record ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
Interpretation:
-
¹H NMR: Anomeric protons typically resonate in the δ 4.5-5.5 ppm region. The coupling constants (J) can help determine the anomeric configuration.
-
¹³C NMR: Anomeric carbons resonate in the δ 95-110 ppm region. Other carbon signals provide information about the rest of the sugar rings and linkages.
-
2D NMR: COSY spectra reveal proton-proton correlations within a sugar ring. HSQC spectra correlate protons with their directly attached carbons. HMBC spectra show long-range proton-carbon correlations, which are crucial for determining the glycosidic linkage positions and the sequence of monosaccharides.
Molecular Weight Determination
The molecular weight and its distribution are important parameters that can influence the biological activity of this compound.
Experimental Protocol: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable mobile phase (e.g., 0.1 M NaNO₃). Filter the solution through a 0.22 µm filter.
-
Chromatography: Inject the sample onto a size-exclusion chromatography (SEC) system equipped with appropriate columns (e.g., Ultrahydrogel).
-
Detection and Analysis: Use a multi-angle light scattering (MALS) detector and a refractive index (RI) detector in series. The MALS detector measures the scattered light to determine the absolute molecular weight, while the RI detector measures the concentration.[9][10][11][12][13][14]
Data Presentation: Molecular Weight of this compound
| Parameter | Value |
| Weight-average molecular weight (Mw) | 50 - 200 kDa |
| Number-average molecular weight (Mn) | 40 - 150 kDa |
| Polydispersity Index (Mw/Mn) | 1.2 - 1.8 |
Note: Values can vary significantly based on the source and processing of the this compound.
Enzymatic Degradation for Fine Structure Analysis
Controlled enzymatic degradation using specific pectinases can be used to break down the complex structure of this compound into smaller oligosaccharide fragments. The analysis of these fragments provides detailed information about the arrangement of different structural domains.[15][16][17][18][19]
Experimental Protocol: Enzymatic Digestion with Pectinase (B1165727)
-
Enzyme Digestion: Dissolve this compound in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0). Add a specific pectinase (e.g., polygalacturonase, rhamnogalacturonase) and incubate at its optimal temperature (e.g., 37°C) for a defined period (e.g., 24-48 hours).
-
Termination and Fractionation: Stop the reaction by heating at 100°C for 10 minutes. Separate the resulting oligosaccharide fragments by size-exclusion chromatography.
-
Fragment Analysis: Analyze the structure of the purified oligosaccharide fragments using mass spectrometry (MS) and NMR spectroscopy to determine their sequence and linkage patterns.[2][14][20][21][22][23]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Structural Analysis
Caption: Workflow for the structural analysis of this compound.
Proposed Immunomodulatory Signaling Pathway of this compound
This compound has been shown to possess immunomodulatory activity.[24] While the precise mechanisms are still under investigation, a plausible pathway involves the activation of macrophages through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades.[18][25]
Caption: Proposed TLR4-mediated immunomodulatory signaling of this compound.
Proposed Anti-Cancer Signaling Pathway of this compound
Natural polysaccharides have been shown to exert anti-cancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[8][26][27][28][29][30][31] A potential mechanism for this compound's anti-cancer activity could involve the inhibition of pro-survival pathways like PI3K/Akt/mTOR and the activation of apoptotic pathways.
Caption: Proposed anti-cancer signaling pathways of this compound.
References
- 1. journalwjbphs.com [journalwjbphs.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 4. troindia.in [troindia.in]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. wyatt.com [wyatt.com]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. wyatt.com [wyatt.com]
- 12. Determination of the Absolute Molar Mass of [Fe-S]-Containing Proteins Using Size Exclusion Chromatography-Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. measurlabs.com [measurlabs.com]
- 14. scienceopen.com [scienceopen.com]
- 15. An overview of microbial enzymatic approaches for pectin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic Assay of Pectinase [sigmaaldrich.com]
- 17. Pectinolytic enzymes-solid state fermentation, assay methods and applications in fruit juice industries: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pectinase Activity Determination: An Early Deceleration in the Release of Reducing Sugars Throws a Spanner in the Works! - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of ultrasound on the enzymatic degradation of pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fragmentation reactions in the mass spectrometry analysis of neutral oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mass spectrometry of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Immunoceuticals: Harnessing Their Immunomodulatory Potential to Promote Health and Wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Manipulation of the Innate Immune Response by Varicella Zoster Virus [frontiersin.org]
- 27. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 30. mdpi.com [mdpi.com]
- 31. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Zosterin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosterin, a pectic polysaccharide derived from seagrass, has garnered significant interest for its potential therapeutic applications. As a unique form of pectin, it exhibits a range of biological activities, including anti-inflammatory, antioxidant, immunomodulatory, and anticancer effects.[1] The evaluation of these activities requires robust and reproducible in vitro models. These application notes provide detailed protocols for assessing the bioactivity of this compound, enabling researchers to conduct comprehensive preclinical evaluations.
I. Anti-inflammatory Activity
Inflammation is a critical physiological response that can become detrimental when dysregulated. This compound's potential to modulate inflammatory pathways can be assessed using various in vitro assays that measure its ability to inhibit key inflammatory mediators and processes.
Key In Vitro Models and Assays:
-
Lipopolysaccharide (LPS)-stimulated Macrophages: Murine (RAW 264.7) or human (THP-1) macrophage cell lines are stimulated with LPS to induce an inflammatory response, characterized by the production of nitric oxide (NO), prostaglandins (B1171923) (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[2]
-
Protein Denaturation Assay: This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[3][4]
-
Red Blood Cell (RBC) Membrane Stabilization Assay: This method evaluates the ability of a substance to protect RBC membranes from lysis induced by hypotonic or heat stress, which is analogous to the stabilization of lysosomal membranes during inflammation.[3][4]
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
NO Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Quantitative Data Summary: Anti-inflammatory Activity
| Assay | Cell Line | Test Compound | Concentration | % Inhibition (Mean ± SD) | IC50 Value | Reference |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | Coumarin (B35378) | 10 µM | - | - | [2] |
| PGE2 Inhibition | RAW 264.7 | Coumarin | 10 µM | - | - | [2] |
| TNF-α Inhibition | RAW 264.7 | Coumarin | 10 µM | - | - | [2] |
| IL-6 Inhibition | RAW 264.7 | Indonesian Cassia Extract | 10 µg/ml | - | - | [2] |
| IL-1β Inhibition | RAW 264.7 | Indonesian Cassia Extract | 10 µg/ml | - | - | [2] |
| Protein Denaturation Inhibition | - | Aloe Gel | 218.9 ± 15.6 µg/mL | - | 218.9 µg/mL | [5] |
Note: The data presented are for related compounds and are intended to serve as an example of expected results when testing this compound.
Signaling Pathway and Workflow Diagrams
Caption: LPS-induced inflammatory signaling pathway.
Caption: Workflow for NO inhibition assay.
II. Antioxidant Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to various pathologies. This compound's antioxidant capacity can be quantified by its ability to scavenge free radicals and reduce oxidative species.
Key In Vitro Models and Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A stable free radical that changes color upon reduction, allowing for the measurement of radical scavenging activity.[6][7][8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Measures the ability of a substance to scavenge the ABTS radical cation.[7][8]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6]
-
Cellular Antioxidant Activity (CAA) Assay: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity.[9]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Reaction:
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Quantitative Data Summary: Antioxidant Activity
| Assay | Test Compound | Concentration (µg/mL) | % Scavenging (Mean ± SD) | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Troxerutin | 50 | 37.9 | >50 | [8] |
| ABTS Radical Scavenging | Troxerutin | 50 | 31.7 | >50 | [8] |
| Superoxide Anion Scavenging | Troxerutin | 50 | 32.8 | >50 | [8] |
Note: The data presented are for a known antioxidant and serve as an example of expected results.
Workflow Diagram
Caption: Workflow for DPPH radical scavenging assay.
III. Immunomodulatory Activity
The immune system is a complex network of cells and molecules that protect the body from pathogens. This compound may modulate immune responses by affecting the function of immune cells.
Key In Vitro Models and Assays:
-
Lymphocyte Proliferation Assay: Measures the effect of this compound on the proliferation of T and B lymphocytes, typically stimulated with mitogens like phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con A).
-
Cytokine Release Assay: Similar to the anti-inflammatory assays, this involves stimulating immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or specific cell lines) and measuring the release of a broader range of cytokines (e.g., IL-2, IL-4, IL-10, IFN-γ) to understand the type of immune response being modulated (e.g., Th1 vs. Th2).[10]
-
Phagocytosis Assay: Evaluates the effect of this compound on the phagocytic activity of macrophages by measuring the uptake of particles like fluorescently labeled beads or bacteria.[11]
Experimental Protocol: Lymphocyte Proliferation Assay (MTT Assay)
-
Isolation of PBMCs: Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treatment and Stimulation: Add various concentrations of this compound and a mitogen (e.g., PHA at 5 µg/mL) to the wells. Include controls with cells only, cells + mitogen, and cells + this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes.
-
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the stimulation index (SI) or percentage of inhibition.
Logical Relationship Diagram
Caption: this compound's potential immunomodulatory effects.
IV. Anticancer Activity
This compound's potential as an anticancer agent can be investigated by assessing its effects on cancer cell viability, proliferation, and apoptosis.
Key In Vitro Models and Assays:
-
Cytotoxicity Assay (MTT, MTS, or XTT): These colorimetric assays measure cell viability by assessing the metabolic activity of cells. A decrease in metabolic activity is indicative of cell death or reduced proliferation.[12]
-
Cell Proliferation Assay (BrdU or Ki67): These assays directly measure DNA synthesis or the expression of proliferation markers to assess the anti-proliferative effects of a compound.
-
Apoptosis Assays (Annexin V/Propidium Iodide Staining, Caspase Activity): These assays detect the hallmarks of apoptosis, such as the externalization of phosphatidylserine (B164497) (Annexin V) and the activation of caspases, to determine if the compound induces programmed cell death.[13]
-
Cell Migration/Invasion Assay (Wound Healing or Transwell Assay): These assays evaluate the ability of a compound to inhibit the migration and invasion of cancer cells, which are crucial steps in metastasis.[13]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer, Caco-2 for colon cancer) in the appropriate medium.
-
Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Quantitative Data Summary: Anticancer Activity
| Cell Line | Test Compound | Incubation Time (h) | IC50 Value (µg/mL) | Reference |
| TIB-223 (Bone Cancer) | Plant-derived Tocotrienols | - | 4.3 | [13] |
| TIB-223 (Bone Cancer) | Dietary Supplement 10.0 | - | 126 | [13] |
| Caco-2 (Colorectal Cancer) | Dietary Supplement 10.0 | - | 158 | [13] |
| HeLa (Cervical Cancer) | Chrysin Derivative | - | - | [14] |
| BGC823 (Gastric Cancer) | Chrysin Derivative | - | - | [14] |
| MCF-7 (Breast Cancer) | Chrysin Derivative | - | - | [14] |
Note: The data presented are for other natural compounds and serve as examples of the type of data that can be generated.
Workflow and Pathway Diagrams
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Potential anticancer mechanisms of this compound.
Conclusion
The protocols and models described in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's bioactivity. By systematically assessing its anti-inflammatory, antioxidant, immunomodulatory, and anticancer properties, researchers can elucidate its mechanisms of action and build a strong foundation for further preclinical and clinical development. The use of standardized assays and appropriate cell models is crucial for obtaining reliable and reproducible data.
References
- 1. Biological Activity and Pharmacological Application of Pectic Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. In-vivo and In-vitro Antioxidant Activity of Troxerutin on Nickel Induced Toxicity in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Gingerols synergize with anthocyanins to induce antioxidant activity in vitro [frontiersin.org]
- 10. Testing of immunomodulatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Effects of Fungal Phytotoxins on Cancer Cell Viability: First Insight into Structure Activity Relationship of a Potent Metabolite of Cochliobolus australiensis Radicinin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of Plant Tocotrienols, Fucoxanthin, Fucoidan, and Polyphenols in Dietary Supplements [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Zosterin Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosterin, a type of pectin (B1162225) derived from the seagrass Zostera marina, has garnered interest for its potential therapeutic applications, including its detoxification and lipid-correlating actions.[1] Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound is crucial for its development as a therapeutic agent. Due to the limited availability of direct pharmacokinetic data for this compound, this document provides a comprehensive guide to establishing animal models and protocols for studying its pharmacokinetics, based on established methodologies for similar polysaccharides like pectin. The following protocols are primarily designed for rodent models (rats and mice), which are commonly used in preclinical pharmacokinetic studies.[2][3]
Recommended Animal Models
Rats and mice are the most recommended species for initial pharmacokinetic studies of compounds like this compound due to their well-characterized physiology, ease of handling, and cost-effectiveness.[2][3]
-
Rats (Sprague-Dawley or Wistar): Often preferred for pharmacokinetic studies due to their larger size, which facilitates serial blood sampling.[4]
-
Mice (C57BL/6 or BALB/c): Useful for initial screening and when only small sample volumes are required.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters to be determined in the proposed studies. The values presented are placeholders and must be determined experimentally.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Elimination half-life (t½) | h | To be determined |
| Volume of distribution (Vd) | L/kg | To be determined |
| Clearance (CL) | L/h/kg | To be determined |
| Area under the curve (AUC₀-inf) | µg*h/mL | To be determined |
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Maximum concentration (Cmax) | µg/mL | To be determined |
| Time to maximum concentration (Tmax) | h | To be determined |
| Elimination half-life (t½) | h | To be determined |
| Area under the curve (AUC₀-t) | µg*h/mL | To be determined |
| Oral Bioavailability (F%) | % | To be determined |
Experimental Protocols
This compound Formulation Preparation
Objective: To prepare a sterile and appropriate formulation of this compound for intravenous and oral administration.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
pH meter
-
Sterile filters (0.22 µm)
Protocol:
-
For Intravenous (IV) Administration:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile saline to the desired concentration (e.g., 1-10 mg/mL).
-
Gently warm and sonicate if necessary to aid dissolution.
-
Adjust the pH of the solution to physiological range (7.2-7.4) using sterile NaOH or HCl.
-
Sterilize the final solution by filtering through a 0.22 µm sterile filter.
-
-
For Oral (PO) Administration:
-
Weigh the required amount of this compound powder.
-
Suspend or dissolve the powder in sterile water or a suitable vehicle to the desired concentration.
-
Ensure the formulation is homogenous before administration.
-
Animal Handling and Dosing
Objective: To administer this compound to the animals via the appropriate route.
Materials:
-
Male/Female Rats (e.g., Sprague-Dawley, 200-250 g) or Mice (e.g., C57BL/6, 20-25 g)
-
Appropriate animal restraints
-
Syringes and needles (e.g., 27G for IV, gavage needle for PO)
-
Anesthetic (if required for certain procedures)
Protocol:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (with free access to water) before dosing.
-
Intravenous (IV) Administration (Rats):
-
Oral (PO) Administration (Rats/Mice):
-
Administer the this compound formulation using an oral gavage needle.
-
The volume should not exceed 10 mL/kg for rats and 5 mL/kg for mice.[7]
-
Blood Sample Collection
Objective: To collect blood samples at predetermined time points for pharmacokinetic analysis.
Materials:
-
Heparinized or EDTA-coated microcentrifuge tubes
-
Capillary tubes or syringes with appropriate gauge needles
-
Centrifuge
Protocol:
-
Collect blood samples (approximately 100-200 µL per sample for rats) from the saphenous or tail vein.
-
Suggested Sampling Time Points:
-
IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Oral Administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Immediately place the blood samples on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Tissue Distribution Study (Optional)
Objective: To determine the distribution of this compound in various tissues.
Protocol:
-
At selected time points after this compound administration, euthanize the animals.
-
Perfuse the circulatory system with cold saline to remove blood from the tissues.
-
Collect organs of interest (e.g., liver, kidneys, spleen, lungs, heart, brain, and gastrointestinal tract).
-
Rinse the tissues with cold saline, blot dry, and weigh.
-
Homogenize the tissues in a suitable buffer.
-
Store the tissue homogenates at -80°C until analysis.
Excretion Study (Optional)
Objective: To determine the excretion profile of this compound in urine and feces.[8][9]
Protocol:
-
House the animals in metabolic cages that allow for the separate collection of urine and feces.
-
Collect urine and feces at predetermined intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) post-dosing.
-
Measure the volume of urine and the weight of the feces.
-
Store the samples at -20°C or -80°C until analysis.
Analytical Method for this compound Quantification
Objective: To accurately quantify the concentration of this compound in plasma, tissue homogenates, urine, and feces.
Recommended Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying complex molecules like this compound in biological matrices.[10][11][12][13]
Protocol Outline:
-
Sample Preparation:
-
Thaw the biological samples on ice.
-
Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile.[12]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC-MS/MS Analysis:
-
Develop a specific and sensitive LC-MS/MS method for this compound. This will involve optimizing the mobile phase, gradient, column, and mass spectrometry parameters (e.g., precursor and product ions, collision energy).
-
-
Method Validation:
-
Validate the analytical method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
Visualizations
Signaling Pathways
Currently, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by this compound. Research in this area would be a novel and valuable contribution to understanding the mechanism of action of this compound.
Conclusion
The protocols and guidelines presented in this document provide a solid foundation for initiating and conducting robust pharmacokinetic studies of this compound in rodent models. While leveraging the knowledge from pectin research is a practical approach, it is imperative to validate all methodologies specifically for this compound. The successful characterization of this compound's ADME profile will be a critical step in its journey from a promising natural compound to a potential therapeutic agent.
References
- 1. [Experimental-clinical substantiation of the diet therapy with this compound in kidney diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.vt.edu [research.vt.edu]
- 6. dsv.ulaval.ca [dsv.ulaval.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Excretion of catecholamines in rats, mice and chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The excretion and metabolism of oral 14C-pyridostigmine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Dosage Determination of Zosterin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preclinical dosage determination of Zosterin, a novel investigational agent for the treatment of herpes zoster. The protocols outlined below are based on established principles of preclinical drug development and are intended to guide researchers in designing and executing studies to establish a safe and effective starting dose for clinical trials. The determination of appropriate dosage in preclinical studies is a critical step in the drug development process, ensuring that the therapeutic potential of a new agent is adequately evaluated while minimizing risks.[1][2]
Preclinical development involves a series of in vitro and in vivo studies to characterize the pharmacological and toxicological properties of a drug candidate before it is administered to humans.[3] These studies are essential for understanding the drug's mechanism of action, pharmacokinetics (PK), and potential toxicities.[4][5]
General Principles of Preclinical Dosage Selection
The primary goal of preclinical dosage determination is to identify a safe starting dose for first-in-human studies and to understand the dose-response relationship for both efficacy and toxicity.[6] Key considerations in selecting dose levels for preclinical toxicology studies include:
-
Pharmacology and Mechanism of Action: The dose levels should be selected to provide a clear understanding of the drug's effect on the biological target.
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug in relevant animal species is crucial for dose selection.[4]
-
Maximum Tolerated Dose (MTD): The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[1][6] Dose-range finding studies are conducted to determine the MTD.[1]
-
No-Observed-Adverse-Effect Level (NOAEL): The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.[6]
Data Presentation: Summary of Preclinical Dosage Studies for this compound
The following tables summarize the quantitative data from a series of hypothetical preclinical studies designed to determine the appropriate dosage of this compound.
Table 1: Acute Toxicity of this compound in Rodents
| Species | Route of Administration | LD50 (mg/kg) | Key Observations |
| Mouse | Oral (p.o.) | > 2000 | No mortality or significant clinical signs of toxicity observed. |
| Mouse | Intravenous (i.v.) | 500 | Ataxia and lethargy observed at doses > 400 mg/kg. |
| Rat | Oral (p.o.) | > 2000 | No mortality or significant clinical signs of toxicity observed. |
| Rat | Intravenous (i.v.) | 750 | Sedation and decreased activity at doses > 600 mg/kg. |
LD50: Median Lethal Dose
Table 2: Repeat-Dose Toxicity of this compound (28-Day Study)
| Species | Route | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organ(s) of Toxicity |
| Rat | Oral | 0, 50, 150, 500 | 150 | Liver (increased liver enzymes at 500 mg/kg/day) |
| Dog | Oral | 0, 25, 75, 250 | 75 | Gastrointestinal (emesis at 250 mg/kg/day) |
NOAEL: No-Observed-Adverse-Effect Level
Table 3: Pharmacokinetic Parameters of this compound in Different Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t1/2) (h) |
| Mouse | i.v. | 10 | 1200 | 0.1 | 1800 | 1.5 |
| Rat | p.o. | 50 | 850 | 1.0 | 4200 | 3.2 |
| Dog | p.o. | 25 | 600 | 2.0 | 3500 | 4.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve
Experimental Protocols
Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) and to identify potential target organs of acute toxicity.[7]
Species: Mice (e.g., C57BL/6) and Rats (e.g., Sprague-Dawley).
Methodology:
-
Animals are divided into groups (n=5/sex/group).
-
A single dose of this compound is administered via the intended clinical route (e.g., oral gavage) and a parenteral route (e.g., intravenous).
-
Dose levels are selected based on a logarithmic scale (e.g., 100, 500, 1000, 2000 mg/kg).
-
A control group receives the vehicle only.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
At the end of the study, a gross necropsy is performed on all animals.
Repeat-Dose Toxicity Study
Objective: To evaluate the toxicological profile of this compound after repeated administration over a specific period (e.g., 28 days).
Species: One rodent (e.g., rat) and one non-rodent species (e.g., dog).[1]
Methodology:
-
Animals are divided into at least three dose groups (low, mid, and high) and a control group (n=10/sex/group).
-
This compound is administered daily for 28 days.
-
Clinical observations, body weight, and food consumption are recorded regularly.
-
Hematology, clinical chemistry, and urinalysis are performed at baseline and at the end of the study.
-
At termination, a full necropsy is performed, and selected organs are weighed and processed for histopathological examination.
Pharmacokinetic (PK) Study
Objective: To characterize the ADME properties of this compound in different animal species.
Species: Mouse, Rat, and Dog.
Methodology:
-
A single dose of this compound is administered via the intended clinical route and intravenously.
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
PK parameters (Cmax, Tmax, AUC, t1/2) are calculated using appropriate software.
Visualizations
Signaling Pathway in VZV Infection
Herpes zoster is caused by the reactivation of the varicella-zoster virus (VZV).[8] The ubiquitin-proteasome system (UPS) and associated signaling pathways, such as the NF-κB pathway, are known to be important for the replication of many viruses.[9][10] The following diagram illustrates a simplified representation of a signaling pathway that could be a target for an antiviral agent like this compound.
Caption: Hypothetical mechanism of action for this compound via inhibition of the NF-κB signaling pathway.
Experimental Workflow for Preclinical Dosage Determination
The logical flow of preclinical studies is designed to build upon previous findings, starting with acute studies and progressing to more complex repeat-dose and specialized studies.
Caption: A typical workflow for preclinical studies to determine a safe starting dose for clinical trials.
Conclusion
The preclinical dosage determination for a new therapeutic agent like this compound is a systematic process that involves a battery of in vitro and in vivo studies. The data generated from these studies are crucial for establishing a safe and pharmacologically active dose range for first-in-human clinical trials. The protocols and data presented here provide a foundational framework for researchers to design and interpret preclinical studies for novel antiviral compounds. It is imperative that all studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.[2]
References
- 1. altasciences.com [altasciences.com]
- 2. Step 2: Preclinical Research | FDA [fda.gov]
- 3. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose determination in preclinical and clinical studies | PPTX [slideshare.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Shingles - Wikipedia [en.wikipedia.org]
- 9. Inhibitors of the Ubiquitin-Mediated Signaling Pathway Exhibit Broad-Spectrum Antiviral Activities against New World Alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of the Ubiquitin-Mediated Signaling Pathway Exhibit Broad-Spectrum Antiviral Activities against New World Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Zosterin's Enterosorption Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Zosterin: A Potent Natural Enterosorbent
This compound is a pectic polysaccharide extracted from the seagrass Zostera marina. Structurally, it is a complex carbohydrate polymer rich in galacturonic acid, with a low degree of methoxylation.[1] This unique structure, particularly the high content of unmethoxylated galacturonic acid residues, confers upon this compound a significant capacity for binding and removing a variety of endogenous and exogenous substances from the gastrointestinal tract.[2] Its mechanism of action is primarily based on physical adsorption and chelation, making it a promising natural enterosorbent for applications in detoxification and supportive therapy.[3][4] this compound has demonstrated a range of biological activities, including antibacterial, immunomodulatory, and anti-ulcer effects.[2]
These application notes provide detailed protocols for assessing the enterosorption capacity of this compound against key classes of toxins: heavy metals, mycotoxins, bacterial toxins, and radionuclides.
Assessment of Heavy Metal Enterosorption
Heavy metal contamination from environmental and dietary sources poses a significant health risk. Enterosorbents can reduce the bioavailability of ingested heavy metals by binding them in the gastrointestinal tract.
In Vitro Static Binding Assay
This protocol provides a rapid screening method to determine the binding capacity of this compound for specific heavy metals.
Experimental Protocol:
-
Preparation of Metal Solutions: Prepare stock solutions (1000 mg/L) of the target heavy metals (e.g., Lead (Pb²⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺)) using their chloride or nitrate (B79036) salts in deionized water. Prepare working solutions of desired concentrations (e.g., 10, 25, 50, 100 mg/L) by diluting the stock solution.
-
Sorbent Preparation: Accurately weigh a specific amount of this compound powder (e.g., 100 mg) and add it to a series of centrifuge tubes.
-
Binding Reaction: Add a fixed volume (e.g., 25 mL) of each metal working solution to the tubes containing this compound.
-
Incubation: Incubate the tubes on a shaker at a constant temperature (e.g., 37°C) for a predetermined equilibrium time (e.g., 2 hours). The half-adsorption time for many sorbents is approximately 30 minutes.[5][6]
-
Separation: Centrifuge the tubes at high speed (e.g., 5000 x g for 10 minutes) to separate the this compound-metal complex from the supernatant.
-
Quantification: Carefully collect the supernatant and measure the unbound metal ion concentration using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Calculation of Sorption Capacity: The amount of metal sorbed by this compound (qₑ, mg/g) is calculated using the following formula: qₑ = (C₀ - Cₑ) * V / m Where:
-
C₀ = Initial metal concentration (mg/L)
-
Cₑ = Equilibrium metal concentration in the supernatant (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of this compound (g)
-
In Vitro Simulated Gastrointestinal (GI) Model
This protocol assesses this compound's binding capacity under conditions that mimic the physiological environment of the stomach and small intestine.[7][8]
Experimental Protocol:
-
Simulated Gastric Fluid (SGF) Preparation: Prepare SGF (pH 1.5-3.0) containing pepsin.
-
Simulated Intestinal Fluid (SIF) Preparation: Prepare SIF (pH 6.8-7.4) containing pancreatin (B1164899) and bile salts.
-
Gastric Phase:
-
Add a known amount of this compound and the heavy metal solution to a flask containing SGF.
-
Incubate at 37°C with gentle agitation for a duration simulating gastric residence time (e.g., 1-2 hours).
-
Take an aliquot for metal analysis.
-
-
Intestinal Phase:
-
Adjust the pH of the gastric chyme to that of the small intestine using a buffer.
-
Add SIF to the flask.
-
Continue incubation at 37°C with agitation for a duration simulating intestinal transit time (e.g., 2-4 hours).
-
Take an aliquot for metal analysis.
-
-
Analysis: Measure the free metal concentration in the aliquots from both phases using AAS or ICP-MS to determine the extent of binding and potential desorption.
In Vivo Animal Models
Animal models are used to evaluate the efficacy of this compound in reducing heavy metal absorption and promoting excretion in a living organism.[9][10]
Brief Protocol Outline:
-
Animal Model: Typically rats or mice.
-
Acclimatization: Animals are acclimatized for a week with a standard diet.
-
Experimental Groups:
-
Control group (no treatment).
-
Heavy metal-exposed group.
-
Heavy metal-exposed group treated with this compound.
-
-
Administration: Heavy metals are administered orally, followed by this compound administration at various time points.
-
Sample Collection: Blood, urine, and feces are collected over a period of time. At the end of the study, tissues (liver, kidneys) are collected.
-
Analysis: Heavy metal concentrations in the collected samples are determined to assess absorption, distribution, and excretion.
Quantitative Data on Heavy Metal Sorption by Pectins
While specific quantitative data for this compound is limited in publicly available literature, studies on other pectins provide a strong indication of its potential. The binding capacity is influenced by the type of pectin (B1162225) and the specific metal ion.[2][11]
| Pectin Source | Heavy Metal | Sorption Capacity (mg/g) | Reference(s) |
| Citrus Pectin | Pb²⁺ | ~176 | [12] |
| Apple Pectin | Pb²⁺ | 147 - 180 | [12] |
| Nopal Pectin | Pb²⁺ | 26.6 | [12] |
| Beet Pectin | Pb²⁺ | High Affinity | [2] |
| Citrus Pectin | Cu²⁺ | High Affinity | [2][11] |
| Apple Pectin | Co²⁺ | High Affinity | [2] |
| Citrus Pectin | Ni²⁺ | High Affinity | [2] |
| Various Pectins | Cd²⁺ | Lower Affinity | [2][11] |
Note: The sorption capacity is highly dependent on experimental conditions such as pH, temperature, initial metal concentration, and the presence of competing ions.
Assessment of Mycotoxin Enterosorption
Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate food and feed, posing a significant health threat. Enterosorbents can bind mycotoxins in the gut, reducing their absorption.
In Vitro Mycotoxin Binding Assay
This protocol determines the ability of this compound to bind specific mycotoxins in a controlled environment.[13][14]
Experimental Protocol:
-
Mycotoxin Standard Solutions: Prepare stock solutions of mycotoxins (e.g., Aflatoxin B1, Ochratoxin A) in an appropriate solvent (e.g., methanol (B129727) or acetonitrile). Prepare working solutions in a buffer simulating gastric or intestinal pH.
-
Sorbent Addition: Add a known amount of this compound to test tubes.
-
Binding Reaction: Add the mycotoxin working solution to the tubes.
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 1-2 hours) with agitation.
-
Separation: Centrifuge the samples to pellet the this compound-mycotoxin complex.
-
Quantification: Analyze the supernatant for unbound mycotoxin concentration using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection, or Enzyme-Linked Immunosorbent Assay (ELISA).[15][16]
-
Calculation: Calculate the percentage of mycotoxin bound by this compound.
In Vitro Dynamic Gastrointestinal Model (e.g., TIM-1)
Dynamic models like the TNO Intestinal Model (TIM-1) provide a more realistic simulation of the human upper GI tract, including peristalsis and gradual secretion of digestive fluids.
Brief Protocol Outline:
-
Model Setup: The TIM-1 system is configured to simulate the stomach and small intestine with controlled pH, temperature, and transit times.
-
Introduction of "Meal": A standardized liquid meal containing the mycotoxin is introduced into the stomach compartment.
-
This compound Addition: this compound is added to the stomach compartment along with the meal.
-
Simulation: The model runs for several hours, simulating digestion and transit through the stomach and small intestine.
-
Sampling: Samples are collected from the intestinal dialysate over time to measure the bioaccessible fraction of the mycotoxin.
-
Analysis: Mycotoxin concentrations are determined by HPLC or LC-MS/MS.
In Vivo Animal Models
In vivo studies are crucial to confirm the efficacy of this compound in reducing mycotoxin bioavailability and toxicity.[17]
Brief Protocol Outline:
-
Animal Model: Poultry (chickens, turkeys) and swine are common models for mycotoxin studies.
-
Dietary Administration: Animals are fed a diet contaminated with a known concentration of mycotoxin, with or without the addition of this compound.
-
Endpoint Measurement: Efficacy is assessed by monitoring animal performance (growth rate, feed conversion), clinical signs of mycotoxicoses, and by analyzing mycotoxin levels and their biomarkers in blood, urine, and target organs.
Quantitative Data on Mycotoxin Sorption by Adsorbents
| Adsorbent Type | Aflatoxin (AF) | Zearalenone (ZEN) | Ochratoxin A (OTA) | Deoxynivalenol (DON) | Fumonisin (FUM) | Reference(s) |
| Bentonite | High (>80%) | Low-Moderate | Low-Moderate | Low (<20%) | Low-Moderate | [1][18] |
| HSCAS | High (>80%) | Moderate | Low | Low (<20%) | Moderate | [18] |
| Yeast Cell Wall | Moderate-High | Moderate-High | Moderate | Low (<20%) | Low | [1] |
| Activated Carbon | High (>80%) | High (>80%) | High (>80%) | Moderate-High | High (>80%) | [1] |
Note: Binding efficacy is pH-dependent and can vary significantly between different mycotoxins and adsorbent materials.
Assessment of Bacterial Toxin Enterosorption
Bacterial toxins, such as endotoxins (LPS) from Gram-negative bacteria and exotoxins from various pathogenic bacteria, can cause significant intestinal and systemic inflammation.[19][20] Enterosorbents may reduce the local and systemic effects of these toxins.
In Vitro Endotoxin (LPS) Binding Assay
This protocol evaluates the ability of this compound to bind lipopolysaccharide (LPS).
Experimental Protocol:
-
LPS Solution: Prepare a solution of LPS from a relevant bacterial species (e.g., E. coli O111:B4) in pyrogen-free water or buffer.
-
This compound Incubation: Mix a known amount of this compound with the LPS solution.
-
Incubation: Incubate at 37°C for 1-2 hours with gentle mixing.
-
Separation: Centrifuge to pellet the this compound.
-
Quantification: Measure the unbound LPS in the supernatant using the Limulus Amebocyte Lysate (LAL) assay.
-
Calculation: Determine the percentage of LPS bound to this compound.
Cell-Based Assay for Toxin Neutralization
This assay determines if this compound can neutralize the cytotoxic effects of a bacterial exotoxin.
Experimental Protocol:
-
Cell Culture: Culture a susceptible cell line (e.g., Vero cells for Shiga toxin, Caco-2 cells for Clostridium difficile toxins).
-
Toxin Preparation: Prepare a solution of the purified bacterial exotoxin.
-
Co-incubation: Pre-incubate the toxin with this compound for a set period.
-
Cell Exposure: Add the this compound-toxin mixture to the cultured cells. Include controls with toxin alone and cells alone.
-
Incubation: Incubate the cells for a period sufficient to observe a cytotoxic effect (e.g., 24-48 hours).
-
Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT assay, LDH release assay).
-
Analysis: Compare the viability of cells exposed to the toxin alone versus the this compound-toxin mixture to determine the neutralizing effect of this compound.
In Vivo Animal Models
Animal models of intestinal infection or toxin-induced gut injury can be used to assess this compound's protective effects.
Brief Protocol Outline:
-
Model: Mouse models of LPS-induced endotoxemia or intestinal loop models for enterotoxins.
-
Administration: this compound is administered orally before or concurrently with the bacterial toxin challenge.
-
Endpoints: Assessment of survival rates, clinical scores, inflammatory markers (e.g., TNF-α, IL-6) in serum and intestinal tissue, and histological evaluation of gut mucosal injury.
Quantitative Data on Bacterial Toxin Sorption
Specific data for this compound is scarce. However, some enterosorbents have been shown to adsorb bacterial toxins.[4]
| Enterosorbent | Toxin | Adsorption Capacity/Efficacy | Reference(s) |
| Enterosgel | C. difficile Toxin A (TcdA) | Substantial in vitro adsorption | [4] |
| Enterosgel | C. difficile Toxin B (TcdB) | Substantial in vitro adsorption | [4] |
| Enterosgel | Shiga Toxin 2 (Stx2) | Substantial in vitro adsorption | [4] |
| Enterosgel | Endotoxin (LPS) | Substantial in vitro adsorption | [4] |
Assessment of Radionuclide Enterosorption
Internal contamination with radionuclides from nuclear accidents or medical procedures is a serious health concern. Enterosorbents can bind radionuclides in the GI tract, preventing their absorption and enhancing their fecal excretion.
In Vitro Radionuclide Sorption Assay
This protocol measures the sorption of radionuclides like Cesium-137 (¹³⁷Cs) and Strontium-90 (⁹⁰Sr) by this compound.[21][22]
Experimental Protocol:
-
Radionuclide Solutions: Prepare working solutions of the radionuclides (e.g., ¹³⁷CsCl, ⁹⁰SrCl₂) in a suitable buffer or simulated GI fluid at a known radioactivity level (Bq/mL).
-
Sorbent Contact: Add a weighed amount of this compound to the radionuclide solution.
-
Equilibration: Shake the mixture at a constant temperature (e.g., 25°C) until sorption equilibrium is reached (this can range from hours to days).
-
Phase Separation: Centrifuge the samples to separate the solid and liquid phases.
-
Radioactivity Measurement: Measure the radioactivity of the supernatant using an appropriate radiation detector (e.g., gamma spectrometer for ¹³⁷Cs, liquid scintillation counter for ⁹⁰Sr).
-
Calculation of Distribution Coefficient (Kd): The sorption is often expressed as the distribution coefficient (Kd, mL/g), calculated as: Kd = [(A₀ - Aₑ) / Aₑ] * (V / m) Where:
-
A₀ = Initial radioactivity in the solution
-
Aₑ = Equilibrium radioactivity in the solution
-
V = Volume of the solution (mL)
-
m = Mass of this compound (g)
-
In Vivo Decorporation Studies
These studies evaluate the ability of this compound to enhance the elimination of internally deposited radionuclides.
Brief Protocol Outline:
-
Animal Model: Rats are commonly used.
-
Radionuclide Administration: A single dose of the radionuclide is administered orally or via injection.
-
Treatment: this compound is administered in the diet or by gavage at different times relative to the radionuclide exposure.
-
Whole-Body Counting: The retention of the radionuclide in the whole body is measured over time using a whole-body counter.
-
Excreta Analysis: Radioactivity in collected urine and feces is measured to determine the routes of excretion.
-
Efficacy Assessment: The efficacy of this compound is determined by the reduction in whole-body retention and the increase in fecal excretion of the radionuclide compared to the control group.
Quantitative Data on Radionuclide Sorption
Direct data for this compound is limited. The following table presents data for other natural sorbents.
| Sorbent | Radionuclide | Sorption Efficiency / Kd (mL/g) | Reference(s) |
| Bentonite Clay | ⁹⁰Sr | ~80-99% sorption | [21] |
| Bentonite Clay | ¹³⁷Cs | >99% sorption, Kd up to 5.0x10³ | [21] |
| High-moor Peat | ⁹⁰Sr | 95-100% sorption | [23] |
| High-moor Peat | ¹³⁷Cs | up to 24% sorption | [23] |
| Brown Coal | ¹³⁷Cs | up to 40% sorption | [23] |
Potential Signaling Pathways in Pectin-Gut Interactions
While the primary mechanism of enterosorption by this compound is physical binding, pectins can also interact with the host's immune system, particularly in the gut-associated lymphoid tissue (GALT). This interaction is not fully elucidated for this compound but can be inferred from studies on other pectins.[24][25]
Pectins can be taken up by M cells in the Peyer's patches of the small intestine.[24] Once in the sub-epithelial dome, pectin fragments can interact with immune cells like macrophages and dendritic cells through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and Galectin-3.[24]
-
TLR4 Activation: Certain pectin structures can activate TLR4, leading to downstream signaling cascades that modulate innate immune responses.[24]
-
Galectin-3 Binding: Pectins can bind to Galectin-3, a receptor involved in modulating immune responses and pathogen recognition.[24] This interaction can influence T-cell mediated immunity and innate responses against pathogens.
These interactions may contribute to the overall beneficial effects of this compound beyond simple enterosorption, potentially by modulating gut inflammation and immune homeostasis.
References
- 1. The efficacy of mycotoxin binders to control mycotoxins in feeds and the potential risk of interactions with nutrient: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of pectin binding of heavy metal ions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are sorbents and their mechanism of action | Enterosgel [enterosgel.eu]
- 4. Investigation of the adsorption capacity of the enterosorbent Enterosgel for a range of bacterial toxins, bile acids and pharmaceutical drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. In Vitro Model Simulating Gastro-Intestinal Digestion in the Pediatric Population (Neonates and Young Infants) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A new pathway for heavy metal detoxification in animals. Phytochelatin synthase is required for cadmium tolerance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. Benchmark study of premium mycotoxin binders - Poultry World | Orffa [orffa.com]
- 14. Comparative In Vitro Assessment of a Range of Commercial Feed Additives with Multiple Mycotoxin Binding Claims - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Colorimetric Strategies for Mycotoxins Detection: Toward Rapid Industrial Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid and sensitive detection of mycotoxins by advanced and emerging analytical methods: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ojafr.ir [ojafr.ir]
- 18. mycotoxinsite.com [mycotoxinsite.com]
- 19. Inflammatory Response to Different Toxins in Experimental Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reciprocal Interactions between Lactoferrin and Bacterial Endotoxins and Their Role in the Regulation of the Immune Response | MDPI [mdpi.com]
- 21. public.pensoft.net [public.pensoft.net]
- 22. Sorption of 90Sr and 137Cs on clays used to build safety barriers in radioactive waste storage facilities [nucet.pensoft.net]
- 23. mdpi.com [mdpi.com]
- 24. The effects of different dietary fiber pectin structures on the gastrointestinal immune barrier: impact via gut microbiota and direct effects on immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pectin in diet: Interactions with the human microbiome, role in gut homeostasis, and nutrient-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Zosterin Yield Optimization: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of zosterin from seagrass. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges and improve your this compound yield.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction in a question-and-answer format.
Question 1: Why is my this compound yield consistently low?
Answer: Low this compound yield can stem from several factors throughout the extraction process. Here are the most common causes and their solutions:
-
Inadequate Seagrass Preparation: The physical state of the raw material is critical. Large particle sizes limit the solvent's access to the plant cell walls where this compound is located.
-
Solution: Ensure the dried seagrass is ground into a fine, homogenous powder. This increases the surface area for solvent interaction. After grinding, pretreating the biomass with hot water can help inactivate enzymes that might degrade the pectin (B1162225).[1]
-
-
Inefficient Cell Wall Disruption: this compound is a structural polysaccharide within the plant's cell wall.[2][3] Incomplete hydrolysis of protopectin (the insoluble form of pectin) will result in poor release of this compound into the solvent.
-
Solution: Optimize the initial hydrolysis step. Using dilute mineral acids (e.g., hydrochloric acid) or organic acids (e.g., citric acid) at a controlled pH (typically 1.5-3.0) and moderate temperature (60-90°C) is crucial for breaking down the bonds between pectin and other cell wall components like hemicellulose.[2][4][5]
-
-
Suboptimal Extraction Parameters: The efficiency of the extraction is highly dependent on temperature, time, and pH.
-
Solution: Systematically optimize these parameters. Very high temperatures or excessively long extraction times can lead to the degradation of the this compound polysaccharide chains, which then fail to precipitate with ethanol (B145695), thereby reducing the final yield.[1][5] Conversely, conditions that are too mild will not be effective. A typical starting point for acid extraction is 85-95°C for 1-3 hours.[2][5]
-
-
Improper Precipitation: this compound is typically precipitated from the extract using ethanol. An incorrect ethanol concentration or insufficient precipitation time can lead to incomplete recovery.
-
Solution: Use at least three volumes of 95% ethanol to one volume of aqueous extract.[6] Ensure the mixture is chilled and allowed to stand for a sufficient period (e.g., overnight at 4°C) to allow for complete precipitation of the polysaccharide.
-
Question 2: The extracted this compound appears discolored or impure. What is the cause?
Answer: Co-extraction of pigments, proteins, and other polyphenolic compounds is a common issue.
-
Cause: Pigments (like chlorophyll) and proteins are often soluble in the extraction solvent and can precipitate along with the this compound.
-
Solution 1 (Pre-treatment): Before the primary extraction, wash the raw seagrass powder with a solvent like 80-95% ethanol. This will remove a significant portion of the pigments and lipids without dissolving the target pectin.
-
Solution 2 (Post-extraction Purification): After initial precipitation, the crude this compound can be re-dissolved in water and treated with a protease (e.g., papain) to degrade contaminating proteins. Subsequent re-precipitation with ethanol will yield a purer product. Dialysis can also be used to remove low-molecular-weight impurities.
Question 3: How do I choose between conventional acid extraction and modern techniques like Ultrasound-Assisted Extraction (UAE)?
Answer: The choice depends on available equipment, desired extraction time, and sensitivity to solvent and energy consumption.
-
Conventional Acid Extraction: This is a robust and widely documented method. It is effective but can be time-consuming and energy-intensive, and the use of strong acids can cause some degradation of the polysaccharide.[5]
-
Ultrasound-Assisted Extraction (UAE): UAE uses high-frequency sound waves to create acoustic cavitation, which disrupts cell walls and enhances solvent penetration.[7][8] This technique significantly reduces extraction time and often lowers the required temperature, which can prevent thermal degradation of this compound and improve yield.[9][10] It is considered a "green" technology due to its lower energy and solvent requirements.[10]
Frequently Asked Questions (FAQs)
-
Q1: What is this compound?
-
Q2: What factors influence the natural this compound content in seagrass?
-
Q3: What yield of this compound can I realistically expect?
-
A3: Pectin yields from different seagrass species using acid hydrolysis methods typically range from 9% to 13% of the dry weight.[2] For Zostera marina, supercritical CO2 extraction of total biologically active substances yielded 4.2%.[11] Yields are highly dependent on the chosen extraction method and optimization of all parameters.
-
-
Q4: Which analytical techniques are used to characterize the final product?
-
A4: Characterization involves a combination of techniques to determine purity, composition, and structural features. Common methods include the phenol-sulfuric acid test for total carbohydrate content, HPLC to determine monosaccharide composition (e.g., galacturonic acid content), and gel permeation chromatography (GPC) for molecular weight distribution.[6]
-
Data on Extraction Yields
The following tables summarize quantitative data on polysaccharide yields from seagrass and related materials, highlighting the impact of different extraction methods and conditions.
Table 1: Pectin Yield from Various Seagrass Species using Acid Hydrolysis
| Seagrass Species | Extraction Conditions | Pectin Yield (% of Dry Weight) | Source |
| Enhalus acoroides | HCl pre-treatment (pH 2-3, 60°C, 3h), followed by 0.5% ammonium (B1175870) oxalate (B1200264) (85°C, 3h) | 13.1% | [2] |
| Halophila ovalis | HCl pre-treatment (pH 2-3, 60°C, 3h), followed by 0.5% ammonium oxalate (85°C, 3h) | 11.5% | [2] |
| Thalassia hemprichii | HCl pre-treatment (pH 2-3, 60°C, 3h), followed by 0.5% ammonium oxalate (85°C, 3h) | 9.8% | [2] |
Table 2: Comparison of Novel vs. Conventional Extraction of Seaweed Polysaccharides
| Seaweed Type & Method | Extraction Time | Polysaccharide Yield | Key Finding | Source |
| Brown & Red Seaweeds (UAE) | 15–30 min | Up to 55% | UAE significantly reduced extraction time compared to conventional methods. | [9] |
| Brown & Red Seaweeds (Conventional) | 2 hours | 27% | Conventional hot water extraction is slower and yields less. | [9] |
| Ascophyllum nodosum (MAE) | 15 min | 16.08% | Microwave-Assisted Extraction (MAE) is highly efficient for fucoidan. | [9] |
Experimental Protocols
Protocol 1: Conventional Acid-Hydrolysis Extraction of this compound
This protocol is adapted from established methods for pectin extraction from seagrass.[2][6]
-
Preparation of Raw Material:
-
Collect fresh Zostera marina and rinse thoroughly with distilled water to remove salts and debris.
-
Dry the seagrass at 60°C in an oven until a constant weight is achieved.
-
Grind the dried seagrass into a fine powder (e.g., 40-60 mesh).
-
-
Acidic Pre-treatment (Hydrolysis):
-
Suspend the dried seagrass powder in 0.1 M Hydrochloric Acid (HCl) at a solid-to-liquid ratio of 1:20 (w/v).
-
Adjust the pH of the slurry to 2.0–2.5.
-
Heat the mixture to 65°C in a water bath and maintain for 2 hours with constant stirring. This step hydrolyzes protopectin.[6]
-
-
Extraction:
-
After hydrolysis, filter the biomass and rinse with distilled water until the filtrate is neutral (pH ~7).
-
Transfer the rinsed biomass into a 0.5% ammonium oxalate solution (pH adjusted to 6.0-6.5) at a solid-to-liquid ratio of 1:20 (w/v).[2]
-
Heat the mixture to 85°C and maintain for 2-3 hours with continuous stirring to extract the soluble pectin.[2]
-
-
Isolation and Precipitation:
-
Cool the mixture and separate the liquid extract from the solid residue by centrifugation (e.g., 4000 rpm for 20 minutes).
-
Collect the supernatant and add three volumes of 95% ethanol. Stir gently and allow the mixture to stand at 4°C overnight to precipitate the this compound.
-
-
Purification and Drying:
-
Collect the precipitate by centrifugation.
-
Wash the this compound precipitate sequentially with 70% ethanol and then 95% ethanol to remove residual impurities.
-
Dry the purified this compound precipitate in an oven at 50°C or by freeze-drying to obtain the final product.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This is a generalized protocol based on principles of UAE for botanical polysaccharides.[7][16][17] Optimization of parameters is recommended.
-
Preparation of Raw Material:
-
Prepare dried, powdered Zostera marina as described in Protocol 1, Step 1.
-
-
Extraction:
-
Prepare an extraction solvent. A mild acidic solution (e.g., citric acid adjusted to pH 3.0) or deionized water can be effective.
-
Suspend the seagrass powder in the solvent in a jacketed glass reactor at a solid-to-liquid ratio of 1:25 to 1:35 (w/v).
-
Place the probe of a high-power ultrasonicator into the slurry.
-
Set the extraction parameters. Recommended starting points are:
-
Temperature: 50–60°C
-
Ultrasonic Power/Amplitude: 400 W / 40-60%
-
Time: 30–60 minutes
-
Mode: Continuous or pulsed sonication
-
-
-
Isolation and Purification:
-
Follow steps 4 and 5 from Protocol 1 (Isolation, Precipitation, Purification, and Drying) to recover the this compound from the liquid extract.
-
Visualizations
Workflow for this compound Extraction
The following diagram illustrates the general workflow for extracting this compound from seagrass, covering both conventional and modern techniques.
Caption: General workflow for this compound extraction from seagrass.
Signaling Pathway: Immunomodulatory Action of this compound
Pectin-like polysaccharides, including this compound, can modulate immune responses by interacting with pattern recognition receptors on immune cells like macrophages.[18] A primary pathway involves Toll-like Receptors (TLRs), particularly TLR4.[1][18]
Caption: this compound activation of the TLR4/MyD88/NF-κB signaling pathway.
References
- 1. Structure–immunomodulatory activity relationships of dietary polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polypotency of the immunomodulatory effect of pectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2016202986A1 - Process for extraction of pectin - Google Patents [patents.google.com]
- 5. Current Advancements in Pectin: Extraction, Properties and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Biological Activity and Pharmacological Application of Pectic Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Immunostimulatory effects mechanism of polysaccharide extracted from Acanthopanax senticosus on RAW 264.7 cells through activating the TLR/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Zosterin Purification and Fractionation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification and fractionation of zosterin, a pectin-like polysaccharide from the seagrass Zostera marina.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its purification challenging?
A1: this compound is a pectic polysaccharide isolated from the seagrass Zostera marina. Structurally, it is a complex heteropolysaccharide characterized by a low degree of methylesterification and the presence of apiogalacturonan fragments, where D-apiose residues are linked to the D-galacturonic acid backbone.[1] These structural complexities, along with the co-extraction of pigments (like chlorophyll), polyphenols, and proteins from the seagrass, present significant challenges in its purification and fractionation.[1][2][3]
Q2: What is a typical yield for this compound extraction from Zostera marina?
A2: The yield of this compound can vary significantly depending on the extraction method, the geographical location and season of seagrass collection, and the specific species of Zostera. Reported yields for pectin (B1162225) from seagrass can range from approximately 19% to 24% of the dry weight of the pre-treated biomass.[1]
Q3: How can I effectively remove pigments and lipids before this compound extraction?
A3: A common and effective pretreatment step is to immerse the dried and powdered seagrass in 96% ethanol (B145695) for an extended period (e.g., 10 days).[1] This process helps to remove a significant amount of pigments, lipids, and other small molecule impurities that can interfere with subsequent purification steps.
Q4: What are the most common methods for fractionating crude this compound extract?
A4: The two primary chromatographic techniques used for this compound fractionation are anion-exchange chromatography and gel filtration (also known as size-exclusion chromatography). Anion-exchange chromatography separates this compound molecules based on their charge, which is primarily determined by the number of free galacturonic acid residues.[4] Gel filtration chromatography then separates these fractions based on their molecular size.[5]
Q5: What is the typical molecular weight range for this compound fractions?
A5: this compound is a polydisperse polysaccharide, meaning it consists of a range of molecules with different molecular weights. After fractionation, you can obtain fractions with varying molecular weights. For example, through acidic hydrolysis of native this compound, derivatives with molecular weights of approximately 30.55 kDa and 3.94 kDa have been obtained.[6] The molecular weight of the native pectin can be much higher.
Troubleshooting Guides
Problem 1: Low Yield of Crude this compound Extract
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Incomplete Cell Wall Disruption | Ensure the dried Zostera marina is ground into a fine powder (e.g., 50 mesh) to maximize the surface area for extraction.[7] |
| Suboptimal Extraction pH | The pH of the extraction medium is critical. For the initial acid hydrolysis, a pH of 2-3 is often used. For the subsequent extraction with a chelating agent, a pH of around 6.0 is recommended.[1] Verify and adjust the pH of your solutions accordingly. |
| Inadequate Extraction Time or Temperature | Extraction is a time and temperature-dependent process. For acid hydrolysis, a typical condition is 3 hours at 60°C. For the ammonium (B1175870) oxalate (B1200264) extraction, 3 hours at 85°C is common.[1] Consider optimizing these parameters for your specific experimental setup. |
| Insufficient Solvent to Biomass Ratio | A low solvent-to-biomass ratio can lead to incomplete extraction. A common ratio is 1:20 (w/v).[1] Ensure you are using a sufficient volume of extraction solvent. |
Problem 2: Contamination of this compound Extract with Proteins and Polyphenols
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Co-extraction of Proteins | Proteins are common contaminants in polysaccharide extractions. Enzymatic digestion using proteases can be an effective method for their removal.[2] Alternatively, repeated precipitation with a suitable agent can reduce protein content. |
| Presence of Polyphenolic Compounds | Seagrass is rich in polyphenols, which can co-extract with this compound and cause discoloration of the final product. Pre-treatment with ethanol is effective in removing a significant portion of these compounds.[1] For remaining polyphenols, adsorption chromatography using appropriate resins can be employed. |
| Brown Coloration of the Final Product | The brown color is often due to the presence of pigments and oxidized polyphenols. Ensure the initial ethanol wash is thorough. If the final product is still colored, you may consider a gentle bleaching step, but be cautious as this can potentially degrade the polysaccharide. |
Problem 3: Poor Resolution during Chromatographic Fractionation
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inappropriate Column Choice or Packing | For anion-exchange chromatography, select a resin with an appropriate pore size and functional group for pectin separation. Ensure the column is packed uniformly to avoid channeling. For gel filtration, choose a gel with a fractionation range that covers the expected molecular weights of your this compound fractions.[4][5] |
| Suboptimal Elution Conditions (Anion-Exchange) | The ionic strength and pH of the elution buffer are critical. A shallow and linear salt gradient (e.g., 0 to 1 M NaCl) is often used to achieve good separation of pectin fractions with different charge densities.[4] |
| Sample Overload | Overloading the chromatography column can lead to broad, poorly resolved peaks. Determine the loading capacity of your column and inject an appropriate amount of your this compound sample. |
| Aggregation of this compound Molecules | This compound molecules may aggregate, leading to their elution in the void volume of a gel filtration column or poor separation on an anion-exchange column. Ensure your this compound sample is fully dissolved in the mobile phase before loading. The addition of a small amount of a chaotropic agent to the mobile phase may help to reduce aggregation, but its compatibility with your downstream applications should be verified. |
Experimental Protocols
Protocol 1: Extraction and Purification of Crude this compound
-
Pre-treatment:
-
Wash fresh Zostera marina with seawater and then freshwater to remove salts and debris.[1]
-
Dry the seagrass at room temperature or in an oven at a low temperature (e.g., 40-50°C).
-
Grind the dried seagrass into a fine powder.
-
Immerse the powder in 96% ethanol (1:10 w/v) for at least 24 hours (10 days is recommended for thorough removal of pigments and lipids) with occasional stirring.[1]
-
Filter the mixture and air-dry the seagrass powder.
-
-
Acid Hydrolysis:
-
Pectin Extraction:
-
Add a 0.5% ammonium oxalate solution (pH 6.0) to the rinsed biomass at a 1:20 (w/v) ratio.[1]
-
Heat the mixture at 85°C for 3 hours with stirring.[1]
-
Separate the supernatant by centrifugation or filtration. Repeat the extraction on the remaining biomass.
-
Combine the supernatants, which contain the crude this compound.
-
-
Purification:
-
Concentrate the crude this compound solution using a rotary evaporator or by ethanol precipitation.
-
For ethanol precipitation, add 3-4 volumes of 96% ethanol to the extract and let it stand at 4°C overnight.
-
Collect the precipitate by centrifugation, wash it with ethanol, and then dry it to obtain the purified crude this compound.
-
Protocol 2: Fractionation of this compound by Anion-Exchange Chromatography
-
Column Preparation:
-
Pack a column with a suitable anion-exchange resin (e.g., DEAE-Sepharose).
-
Equilibrate the column with a starting buffer (e.g., 50 mM sodium acetate, pH 5.0).[4]
-
-
Sample Application:
-
Dissolve the purified crude this compound in the starting buffer.
-
Apply the sample to the equilibrated column.
-
-
Elution:
-
Wash the column with the starting buffer until the absorbance at 280 nm (to monitor protein removal) returns to baseline.
-
Elute the bound this compound fractions using a linear gradient of sodium chloride (e.g., 0 to 1.0 M NaCl in the starting buffer).[4]
-
Collect fractions and monitor the carbohydrate content of each fraction using a suitable assay (e.g., the phenol-sulfuric acid method).
-
-
Post-Fractionation Processing:
-
Pool the fractions corresponding to each peak.
-
Desalt the fractions by dialysis against deionized water.
-
Lyophilize the desalted fractions to obtain the purified this compound fractions.
-
Protocol 3: Molecular Weight Determination by Gel Filtration Chromatography
-
Column Preparation:
-
Select a gel filtration column with a fractionation range appropriate for the expected molecular weight of your this compound fractions (e.g., Sephacryl S-300 or similar).
-
Equilibrate the column with a suitable mobile phase (e.g., 0.1 M sodium nitrate).
-
-
Calibration:
-
Prepare a set of molecular weight standards (e.g., dextran (B179266) standards of known molecular weights).[1]
-
Inject each standard onto the column and record its elution volume.
-
Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.
-
-
Sample Analysis:
-
Dissolve the purified this compound fraction in the mobile phase.
-
Inject the sample onto the calibrated column and record its elution volume.
-
Determine the molecular weight of the this compound fraction by comparing its elution volume to the calibration curve.[5]
-
Mandatory Visualization
Caption: Workflow for this compound Purification and Fractionation.
References
Technical Support Center: Optimizing Parenteral Administration of Zosterin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the parenteral administration of zosterin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential parenteral applications?
This compound is a pectin-like polysaccharide isolated from seagrass of the family Zosteraceae.[1] It is characterized by a unique apiogalacturonan fragment that confers relative stability against intracellular pectinases.[1] While primarily investigated for its enterosorbent properties, including the ability to bind heavy metals and radionuclides, its anti-inflammatory and immunomodulatory properties suggest potential for parenteral applications in managing systemic inflammation or as a drug delivery vehicle.[1][2]
Q2: What are the main challenges in developing a parenteral formulation of this compound?
As a polysaccharide, this compound presents several challenges for parenteral formulation. These can include:
-
Solubility and Stability: Achieving and maintaining the desired concentration in a physiologically compatible solvent system without degradation.
-
Viscosity: High concentrations of polysaccharides can lead to highly viscous solutions, making injection difficult.
-
Aggregation and Particle Formation: Polysaccharide chains may aggregate over time, leading to the formation of particles that are unsuitable for parenteral administration.
-
Immunogenicity: As a complex biomolecule, this compound has the potential to elicit an immune response.
-
Sterilization: Standard sterilization methods like autoclaving may degrade the polysaccharide structure.
Q3: Are there any known signaling pathways affected by this compound that are relevant to parenteral administration?
While specific signaling pathways for parenterally administered this compound are not well-documented, its reported anti-inflammatory properties suggest potential interaction with immune signaling cascades. For instance, it might modulate pathways involving pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs), leading to downstream effects on cytokine production.
References
Technical Support Center: Overcoming Zosterin Solubility Issues for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Zosterin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a pectin, a complex polysaccharide, isolated from seagrasses of the family Zosteraceae. Like many polysaccharides, achieving a consistent and soluble preparation in physiological buffers and cell culture media can be challenging. Poor solubility can lead to inaccurate concentrations, precipitation in assays, and unreliable experimental results.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: The primary recommended solvent for this compound is high-purity, sterile water. For certain applications, particularly with less pure extracts, organic solvents may be used for initial extraction, followed by evaporation and resuspension in an aqueous solution. An ethanolic extract of Zostera marina has been shown to be effective in in vitro anti-inflammatory assays.
Q3: How can I improve the solubility of this compound in aqueous solutions?
A3: Several factors can be manipulated to improve this compound's solubility:
-
pH: The solubility of pectins, like this compound, generally increases with a higher pH. Adjusting the pH of your aqueous solvent may enhance dissolution.
-
Temperature: Gentle heating (e.g., to 37°C) can aid in dissolving this compound. However, prolonged exposure to high temperatures should be avoided to prevent degradation.
-
Agitation: Continuous stirring or vortexing can facilitate the dissolution process.
-
Sonication: Brief sonication in a water bath can help to break down aggregates and improve solubility.
Q4: My this compound preparation precipitates when added to cell culture media. What can I do?
A4: Precipitation upon addition to complex media like DMEM or RPMI is a common issue. Here are some troubleshooting steps:
-
Pre-warm the media: Adding the this compound stock solution to pre-warmed (37°C) media can help maintain solubility.
-
Slow, drop-wise addition: Add the this compound stock solution to the media slowly while gently vortexing or swirling to ensure rapid and even dispersion.
-
Final concentration: Ensure the final concentration of this compound in your assay does not exceed its solubility limit in the specific cell culture medium. A serial dilution experiment can help determine the optimal concentration range.
-
Solvent concentration: If using an organic solvent for a stock solution, ensure the final concentration in the cell culture medium is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.
Troubleshooting Guide: this compound Solubility and In Vitro Assay Issues
This guide provides a systematic approach to troubleshoot common problems encountered when using this compound in in vitro experiments.
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not fully dissolve in water. | Insufficient agitation or temperature. Aggregation of polysaccharide chains. | 1. Increase agitation using a magnetic stirrer. 2. Gently warm the solution to 37°C. 3. Use a bath sonicator for 5-10 minutes. 4. Prepare a more dilute stock solution. |
| Precipitate forms when this compound stock is added to cell culture medium. | This compound concentration exceeds solubility in the complex medium. Interaction with media components (e.g., divalent cations). | 1. Reduce the final concentration of this compound in the assay. 2. Add the this compound stock to pre-warmed media drop-wise while vortexing. 3. Prepare the this compound stock in a buffer compatible with your cell culture medium (e.g., PBS). |
| Inconsistent or no biological effect observed in the assay. | Incomplete dissolution leading to inaccurate concentration. Degradation of this compound. | 1. Confirm complete dissolution of the stock solution visually and, if possible, by a simple assay. 2. Prepare fresh stock solutions for each experiment. 3. Store stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles. |
| Cell toxicity observed in vehicle control wells. | If an organic solvent was used for an extract, the final concentration may be too high. | 1. Ensure the final concentration of the organic solvent (e.g., ethanol) is below the toxic threshold for your cell line (typically <0.5%). 2. Perform a solvent toxicity curve to determine the maximum tolerable concentration. |
Experimental Protocols
Protocol 1: Preparation of Aqueous this compound Stock Solution
Materials:
-
This compound powder (from Zostera marina)
-
Sterile, high-purity water
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
Water bath
-
0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of sterile water to create a slurry.
-
Gradually add the remaining volume of sterile water while continuously stirring with a magnetic stirrer.
-
If dissolution is slow, place the tube in a 37°C water bath for 15-30 minutes with continued stirring.
-
For difficult-to-dissolve preparations, sonicate in a water bath for 5-10 minutes.
-
Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, single-use tubes and store at -20°C.
Protocol 2: In Vitro Anti-Inflammatory Assay Using RAW264.7 Macrophages
This protocol is based on studies demonstrating the anti-inflammatory effects of Zostera marina extract.[1][2]
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a vehicle control (media with the same final concentration of this compound solvent) and a negative control (no LPS).
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Determine the NO concentration using the Griess Reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's protocols.
-
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol outlines the general steps for analyzing the activation of key inflammatory signaling pathways.[1][2]
Materials:
-
RAW264.7 cells
-
LPS
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed RAW264.7 cells in 6-well plates. Pre-treat with this compound, then stimulate with LPS for a shorter duration (e.g., 30-60 minutes) to capture peak phosphorylation events.
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Workflows
References
Technical Support Center: Stabilizing Zosterin Preparations for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing zosterin preparations for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a pectin-like polysaccharide derived from seagrass of the genus Zostera. By its chemical structure, this compound is a low-methoxylated pectin (B1162225).[1] Like other polysaccharides, this compound is susceptible to degradation, which can lead to a loss of its biological activity, affecting experimental reproducibility and the therapeutic efficacy of potential drug formulations. Key concerns for long-term storage are chemical degradation (hydrolysis and oxidation), physical instability (aggregation and changes in viscosity), and microbial contamination.
Q2: What are the primary degradation pathways for this compound?
As a pectin-like substance, this compound is prone to several degradation pathways:
-
Acid Hydrolysis: At low pH, the glycosidic bonds in the polygalacturonic acid backbone can be cleaved, leading to a reduction in molecular weight.[2][3]
-
β-Elimination: Under neutral to alkaline conditions, methylesterified galacturonic acid residues can undergo β-elimination, which also results in chain cleavage. This reaction is generally faster than acid hydrolysis.[3][4]
-
Oxidative Degradation: The presence of oxygen and metal ions can lead to oxidative cleavage of the polysaccharide chains.
-
Enzymatic Degradation: Contamination with pectin-degrading enzymes (pectinases) can rapidly break down the this compound structure.
-
Microbial Degradation: Polysaccharide solutions are susceptible to microbial growth, which can lead to enzymatic degradation and contamination of the preparation.[5][6]
Q3: What are the recommended general storage conditions for this compound preparations?
For optimal stability, this compound preparations should be stored under the following conditions:
-
Temperature: For long-term storage, freezing at -20°C or below is recommended.[7] If freezing is not possible, refrigeration at 2-8°C is the next best option. Avoid repeated freeze-thaw cycles. For short-term storage, a cool, controlled room temperature (below 25°C) may be acceptable, but stability should be monitored.[7][8][9]
-
pH: The optimal pH for storage is generally in the acidic range, around pH 3-4, to minimize both acid hydrolysis and β-elimination.[3]
-
Light: Protect from light to prevent photo-oxidation. Store in amber vials or in the dark.[8][10]
-
Atmosphere: For oxygen-sensitive preparations, consider storage under an inert atmosphere (e.g., nitrogen or argon).
-
Container: Use well-sealed, sterile containers to prevent microbial contamination and moisture ingress.[8]
Q4: Is lyophilization (freeze-drying) a suitable method for long-term storage of this compound?
Yes, lyophilization is an excellent method for enhancing the long-term stability of this compound.[11][12][13] By removing water, it significantly reduces the rates of hydrolytic degradation and microbial growth. The resulting dry powder is stable for extended periods, even at room temperature, provided it is protected from moisture and light.[11][12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Viscosity or Gelling Capacity | - Hydrolysis or β-elimination: Cleavage of the polysaccharide backbone due to improper pH or high temperature. - Enzymatic degradation: Contamination with pectinases. | - Adjust the pH of the solution to 3-4. - Store at a lower temperature (refrigerate or freeze). - Ensure all glassware and reagents are sterile to prevent microbial contamination which can introduce enzymes. - Consider adding a chelating agent like EDTA to inhibit metal-catalyzed degradation. |
| Precipitation or Aggregation | - pH changes: Approaching the isoelectric point can reduce solubility. - Ionic strength: High salt concentrations can cause "salting out". - Freeze-thaw cycles: Can lead to the formation of aggregates. - Interactions with other molecules: Presence of incompatible excipients. | - Maintain a stable pH where this compound is most soluble. - Use purified water and control the ionic strength of buffers. - Aliquot the this compound solution into smaller volumes before freezing to avoid repeated freeze-thaw cycles. - Add cryoprotectants (e.g., trehalose, sucrose) before freezing. - Screen for compatible excipients during formulation development. |
| Color Change (Browning) | - Maillard reaction: Reaction between reducing sugars and amino acids upon heating. - Caramelization: Degradation of sugars at high temperatures. - Oxidation: Can lead to the formation of chromophores. | - Avoid excessive heating during preparation and storage.[14] - Store at low temperatures. - Protect from light and oxygen. - Use purified this compound with low protein content. |
| Microbial Growth (Cloudiness, Odor) | - Contamination: Non-sterile handling or storage conditions. | - Prepare solutions under aseptic conditions (e.g., in a laminar flow hood). - Use sterile containers and reagents. - Consider adding a preservative (e.g., sodium azide, for non-cellular applications) or sterile filtering the final preparation. - Store at low temperatures (≤ 4°C) to inhibit microbial growth. |
| Loss of Biological Activity | - Conformational changes: Due to pH, temperature, or freeze-thaw stress. - Chemical degradation: Hydrolysis, oxidation, etc. | - Confirm that the storage conditions (pH, temperature) are optimal for maintaining the active conformation. - Minimize exposure to harsh conditions. - Perform activity assays in parallel with stability studies to correlate physical and chemical changes with biological function. |
Data Presentation
Table 1: Influence of Temperature and pH on the Stability of Pectin (as a proxy for this compound)
| Temperature (°C) | pH | Degradation Mechanism | Relative Degradation Rate | Half-life (t½) Estimate | Reference |
| 100 | 2.0 | Acid Hydrolysis | High | Hours | [4] |
| 100 | 3.5 | Minimal Hydrolysis & β-Elimination | Low | Days | [4] |
| 100 | 6.0 | β-Elimination | Very High | Minutes to Hours | [4] |
| 25 | 4.0 | Minimal | Very Low | Months to Years | [15] |
| 40 | 4.0 | Minimal | Low | Months | [15] |
| 4 | 4.0 | Very Minimal | Extremely Low | Years | [15] |
Note: This data is based on studies of pectin and should be used as a guideline for this compound. Actual degradation rates for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in Solution
Objective: To evaluate the stability of a this compound solution under accelerated temperature and humidity conditions as per ICH guidelines.[16][17]
Materials:
-
Purified this compound
-
Sterile, purified water or appropriate buffer (e.g., 50 mM sodium acetate, pH 4.0)
-
Sterile, amber glass vials with airtight seals
-
Stability chambers set to 40°C / 75% RH and 25°C / 60% RH
-
Refrigerator at 2-8°C
-
Analytical instruments (e.g., HPLC-SEC, viscometer, pH meter)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired sterile buffer.
-
Aseptically dispense the solution into multiple amber glass vials.
-
Seal the vials securely.
-
Reserve a set of vials as the initial time point (T=0) for immediate analysis.
-
Place the remaining vials into the stability chambers at 40°C / 75% RH (accelerated), 25°C / 60% RH (long-term), and 2-8°C (refrigerated control).
-
At specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies), withdraw vials from each condition.[16]
-
Allow the vials to equilibrate to room temperature.
-
Analyze the samples for the following parameters:
-
Visual Appearance: Note any changes in color, clarity, or presence of particulates.
-
pH: Measure the pH of the solution.
-
Molecular Weight Distribution: Analyze by High-Performance Size-Exclusion Chromatography (HPLC-SEC) to detect degradation into smaller fragments.
-
Viscosity: Measure the viscosity to assess changes in the hydrodynamic properties.
-
Biological Activity: If applicable, perform a relevant bioassay to determine if the functional properties are retained.
-
Protocol 2: Lyophilization of this compound
Objective: To prepare a stable, lyophilized powder of this compound.
Materials:
-
This compound solution (in water or a volatile buffer)
-
Lyophilization vials and stoppers
-
Lyophilizer (freeze-dryer)
-
Optional: Cryoprotectant (e.g., trehalose, sucrose)
Procedure:
-
Prepare a solution of this compound at the desired concentration. If using a cryoprotectant, dissolve it in the solution.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Aseptically fill the solution into lyophilization vials.
-
Place partially inserted stoppers on the vials.
-
Load the vials onto the shelves of the lyophilizer.
-
Freezing: Cool the shelves to a temperature well below the eutectic point of the formulation (e.g., -40°C to -50°C) and hold until the product is completely frozen.[11][12][13]
-
Primary Drying (Sublimation): Apply a vacuum (e.g., <200 mTorr) and raise the shelf temperature to facilitate the sublimation of ice (e.g., -10°C to 0°C). This is the longest step.[11][12][13]
-
Secondary Drying (Desorption): After all the ice has sublimated, increase the shelf temperature further (e.g., 20-25°C) under high vacuum to remove residual bound water.[11][12][13]
-
Once drying is complete, backfill the chamber with an inert gas like nitrogen and fully stopper the vials under vacuum.
-
Remove the vials and secure the stoppers with aluminum seals. Store the lyophilized product protected from light and moisture.
Mandatory Visualizations
Caption: Major degradation pathways for this compound preparations.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting guide for this compound aggregation.
References
- 1. [Antibacterial and therapeutic effectiveness of a pectin from sea grass Zostera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polysaccharide and Protein Films with Antimicrobial/Antioxidant Activity in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancements in Microbial Polysaccharides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. A Novel Pectin Material: Extraction, Characterization and Gelling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pectin Hydrogels: Gel-Forming Behaviors, Mechanisms, and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. agriculturejournals.cz [agriculturejournals.cz]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. journals.flvc.org [journals.flvc.org]
Zosterin Quantification Assays: Technical Support Center
Welcome to the Technical Support Center for Zosterin Quantification Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the quantification of this compound, a unique pectin (B1162225) derived from seagrass.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a unique methylated pectin isolated from sea grasses of the family Zosteraceae.[1] Its active substance is primarily polygalacturonic acid. Quantification of this compound is crucial for quality control, formulation development, and ensuring accurate dosage in research and pharmaceutical applications.
Q2: What are the common methods for quantifying this compound?
A2: this compound quantification typically involves measuring its main component, D-galacturonic acid. Common methods include:
-
Colorimetric Assays: Such as the m-hydroxydiphenyl method or the 3,5-dimethylphenol (B42653) method, which are based on the reaction of a coloring agent with galacturonic acid.[2][3]
-
Spectrophotometric Methods: These methods can be based on the reaction of this compound with specific reagents, like copper ions, to form a colored complex that can be measured.[4]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be used for a more precise quantification of galacturonic acid after enzymatic or acid hydrolysis of the pectin.[5][6]
Q3: What are the key reagents and equipment needed for a colorimetric this compound quantification assay?
A3: The specific reagents and equipment will depend on the chosen method. However, a typical colorimetric assay for galacturonic acid would require:
-
Reagents: Sulfuric acid, m-hydroxydiphenyl or 3,5-dimethylphenol reagent, D-galacturonic acid standard, and purified water.
-
Equipment: A microplate reader or spectrophotometer, vortex mixer, centrifuge, pipettes, and glass microtiter plates.[2]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your this compound quantification experiments.
Issue 1: Inconsistent or Non-Reproducible Results
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated and use appropriate pipetting techniques to minimize volume errors. |
| Time-Dependent Color Development | The color change in many colorimetric assays is time-sensitive. Standardize the incubation times for all samples and standards precisely. Using a multi-channel pipette and a microplate reader can help in processing many samples simultaneously and minimizing time-related variations.[2][3] |
| Temperature Fluctuations | Perform all incubation steps at a constant and controlled temperature as specified in the protocol. Temperature variations can affect reaction rates and color development.[4] |
| Incomplete Mixing | Ensure thorough mixing of reagents and samples at each step to achieve a homogeneous reaction mixture. |
Issue 2: High Background or Blank Readings
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Reagents | Use high-purity water and fresh, high-quality reagents. Contaminants in the reagents can lead to high background signals. |
| Interference from Sample Matrix | The sample matrix may contain interfering substances. Prepare a sample blank by substituting the colorimetric reagent with a blank solution to measure and subtract the background absorbance.[7] |
| Precipitation of Organic Acids or Calcium Pectate | In some sample preparations, acidification of the alcohol solution used for precipitation can prevent the unwanted precipitation of organic acids or calcium pectate, which can cause false-positive results.[8] |
Issue 3: Low Signal or Sensitivity
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient this compound Concentration | If the this compound concentration in your sample is below the detection limit of the assay, consider concentrating the sample or using a more sensitive quantification method. |
| Degradation of Galacturonic Acid | During acid hydrolysis, galacturonic acid can be degraded. Optimize the hydrolysis conditions (acid concentration, temperature, and time) to maximize the release of galacturonic acid while minimizing its degradation. Enzymatic hydrolysis can be a milder and more specific alternative.[5] |
| Incorrect Wavelength | Ensure that the absorbance is being read at the correct wavelength as specified in the protocol for the specific colorimetric reagent used. |
Issue 4: Standard Curve Problems
Possible Causes and Solutions:
| Cause | Solution |
| Poor Quality Standard | Use a high-purity D-galacturonic acid standard. It is recommended to dry the standard in a desiccator to remove any absorbed water before preparing stock solutions.[9] |
| Incorrect Standard Preparation | Prepare the standard curve fresh for each experiment. Perform serial dilutions carefully to ensure accuracy. Be mindful of the molecular weight of the standard, especially if it is a hydrate, and correct for water content in your calculations.[9] |
| Non-Linear Standard Curve | If the standard curve is not linear, it may be due to saturation at high concentrations or inaccuracies in dilution at low concentrations. Ensure the range of your standard curve covers the expected concentration of your samples. |
Experimental Protocols
Protocol 1: Colorimetric Quantification of this compound using the m-Hydroxydiphenyl Method (Microplate Assay)
This protocol is a modification of a procedure for determining the galacturonic acid content of pectin.[3]
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
m-Hydroxydiphenyl reagent
-
D-Galacturonic acid standard
-
96-well glass microtiter plate
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a series of D-galacturonic acid standards of known concentrations. Prepare your this compound samples, ensuring they are appropriately diluted to fall within the standard curve range.
-
Hydrolysis: Add a small volume of your sample or standard to a well of the glass microtiter plate. Carefully add concentrated sulfuric acid to each well to hydrolyze the pectin. The reaction is exothermic and should be handled with caution in a fume hood.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 80°C) for a specific time to ensure complete hydrolysis.
-
Color Development: After cooling the plate, add the m-hydroxydiphenyl reagent to each well. The color will develop rapidly.
-
Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 520 nm) using a microplate reader.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Use the equation of the linear regression to calculate the concentration of galacturonic acid in your samples, and subsequently the this compound content.
Visualizations
Caption: Workflow for this compound quantification using a colorimetric assay.
Caption: A logical troubleshooting guide for this compound quantification assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Method for Determination of Pectin Content Using Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Investigation of pectin deficiency in modulating the bioflavonoid profile of orange processing waste: A sustainable valorization of industrial waste - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maurivin.com [maurivin.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of Zosterin Extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with zosterin extracts. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound from its source, primarily the seagrass Zostera marina.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your this compound extraction and purification experiments.
Issue 1: Low this compound Yield
Q: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low this compound (pectin) yield is a common issue that can be attributed to several factors throughout the extraction process. Here are the most critical parameters to evaluate and optimize:
-
Incomplete Hydrolysis of Protopectin: Protopectin, the insoluble form of pectin (B1162225) in the plant cell wall, requires effective hydrolysis to be released.
-
Solution: Ensure the acidic extraction conditions are optimal. The pH of the extraction medium should typically be between 1.5 and 3.0.[1] The temperature should be maintained between 75°C and 100°C, and the extraction time should be sufficient, generally 1 to 3 hours with continuous stirring.[1] Insufficient time or a pH outside of this range can lead to incomplete extraction.
-
-
Improper Alcohol Precipitation: The concentration and type of alcohol used for precipitation are crucial for recovering the extracted this compound.
-
Solution: Use at least 2 to 3 volumes of 95-98% ethanol (B145695) or isopropanol (B130326) for every volume of your aqueous this compound extract.[2] Ensure thorough mixing and allow sufficient time for the precipitate to form, often by letting it stand at a low temperature (e.g., 4°C) for several hours or overnight.
-
-
Degradation of this compound: Pectin is a polysaccharide that can be degraded under harsh extraction conditions, leading to lower yields of high molecular weight this compound.
-
Suboptimal Raw Material: The this compound content in Zostera marina can vary depending on the season, geographical location of collection, and the age of the plant material.[3]
-
Solution: If possible, source your Zostera marina from locations and during seasons known to have higher pectin content. Proper drying and storage of the raw material are also important to prevent degradation before extraction.
-
Issue 2: Discoloration of the this compound Extract
Q: My purified this compound is brownish or yellowish instead of the desired off-white color. What causes this discoloration and how can I remove it?
A: Discoloration in pectin extracts is typically due to the co-extraction of pigments, such as chlorophyll (B73375) and phenolic compounds, from the plant material.
-
Co-extraction of Pigments and Phenols: The acidic extraction process can also solubilize other plant components.
-
Solution 1: Pre-treatment of Raw Material: Before the primary acidic extraction, wash the dried and powdered seagrass with a solvent like 80% ethanol at an elevated temperature (e.g., 70°C) for a few hours. This will remove many of the pigments and other alcohol-soluble impurities.
-
Solution 2: Activated Carbon Treatment: The crude this compound extract can be treated with activated carbon to adsorb colored impurities.[1] However, this should be done carefully as it can also lead to some loss of pectin.
-
Solution 3: Macroporous Resin Chromatography: For a more advanced purification step, the extract can be passed through a macroporous resin column. These resins are effective at adsorbing phenolic compounds and other color bodies.
-
Issue 3: Poor Purity and Presence of Contaminants
Q: My this compound extract contains significant amounts of other polysaccharides, proteins, and salts. How can I improve its purity?
A: Achieving high purity requires a multi-step purification strategy to remove co-extracted substances.
-
Ineffective Alcohol Washing: Simple precipitation with alcohol is often not enough to remove all impurities.
-
Solution: After precipitation, the this compound coagulum should be thoroughly washed multiple times with 70-95% ethanol.[2] This helps to remove residual low molecular weight sugars, salts, and other alcohol-soluble impurities. Mashing the precipitate during washing can improve the efficiency of this step.[2]
-
-
Presence of Starch: Starch is a common co-extractant with pectin.
-
Solution: The crude extract can be treated with an amylase enzyme to specifically degrade starch before alcohol precipitation.[1]
-
-
Co-precipitation of Other Polysaccharides and Proteins: Hemicelluloses and proteins can also be extracted and co-precipitate with this compound.
-
Solution 1: Ion-Exchange Chromatography: This is a powerful technique for purifying pectin based on its charge. Since this compound is an acidic polysaccharide, it will bind to an anion-exchange resin at an appropriate pH. Impurities with different charges can be washed away, and the purified this compound can then be eluted with a salt gradient.
-
Solution 2: Membrane Filtration (Ultrafiltration/Diafiltration): Ultrafiltration can be used to separate this compound from lower molecular weight impurities like salts and small sugars.[4] By selecting a membrane with an appropriate molecular weight cut-off (MWCO), smaller molecules will pass through while the larger this compound molecules are retained. Diafiltration, which involves adding fresh solvent to the retained sample, can further wash away impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of acid to use for this compound extraction? A1: Both mineral acids (like hydrochloric, sulfuric, and nitric acid) and organic acids (like citric acid) can be used for pectin extraction.[5] Mineral acids often give higher yields but can also cause more degradation of the pectin backbone.[5] Organic acids are generally milder, resulting in a better-preserved pectin structure, though potentially with a lower yield.[5] The choice of acid can be optimized based on the desired properties of the final this compound product.
Q2: How can I determine the purity of my this compound extract? A2: The purity of a pectin extract is primarily determined by its galacturonic acid (GalA) content, as this is the main building block of pectin. A common method for determining GalA content is the m-hydroxybiphenyl colorimetric assay.[6] In this method, the pectin is hydrolyzed with sulfuric acid, and the resulting GalA reacts with m-hydroxybiphenyl to produce a colored product that can be measured spectrophotometrically at 520 nm.[6] High-performance liquid chromatography (HPLC) can also be used for a more precise quantification of galacturonic acid after enzymatic or acidic hydrolysis.[7]
Q3: What is the expected yield of this compound from Zostera marina? A3: The yield of pectin from seagrasses can vary significantly depending on the species, extraction conditions, and other factors. Reported pectin yields from different seagrass species, including Zostera marina, have ranged from approximately 11% to over 24% of the dry weight of the biomass.[3][8]
Q4: Can I use a method other than alcohol precipitation to recover the this compound from the extract? A4: While alcohol precipitation is the most common method, salting-out with polyvalent metal salts (like aluminum chloride) can also be used to precipitate pectin. However, this can introduce metal ions into the final product that may need to be removed in subsequent steps.
Data Presentation: Purity Enhancement at Different Purification Stages
The following table summarizes typical improvements in this compound (pectin) purity at various stages of the purification process. The primary indicator of purity is the galacturonic acid (GalA) content.
| Purification Stage | Typical Galacturonic Acid (GalA) Content (%) | Ash Content (%) | Notes |
| Crude Acid Extract | 40 - 60% | > 10% | Contains significant amounts of neutral sugars, salts, proteins, and pigments. |
| After Alcohol Precipitation & Washing | 60 - 75% | 1 - 5% | Most low molecular weight impurities are removed. Color is often still present. |
| After Membrane Filtration (Ultrafiltration) | 70 - 90% | < 1% | Effectively removes salts, small sugars, and some color bodies. Can increase GalA content to over 89%.[4] |
| After Ion-Exchange Chromatography | > 90% | < 0.5% | Highly effective at removing other charged molecules, resulting in a very pure product. |
Experimental Protocols
Protocol 1: Standard Acidic Extraction and Alcohol Precipitation of this compound
-
Preparation of Raw Material:
-
Wash fresh Zostera marina with tap water to remove sand and epiphytes.
-
Dry the seagrass at 60°C in a hot air oven until a constant weight is achieved.
-
Grind the dried seagrass into a fine powder.
-
-
Acidic Extraction:
-
Suspend the powdered seagrass in distilled water at a solid-to-liquid ratio of 1:25 (w/v).
-
Adjust the pH of the slurry to 2.0 using 1M hydrochloric acid (HCl).
-
Heat the mixture to 85°C in a water bath with constant stirring for 2 hours.
-
Cool the mixture to room temperature and filter through cheesecloth to remove the solid residue.
-
Centrifuge the filtrate at 5000 x g for 20 minutes to remove any remaining fine particles. The supernatant is the crude this compound extract.
-
-
Alcohol Precipitation and Washing:
-
Add two volumes of 95% ethanol to the crude extract with continuous stirring.
-
Allow the mixture to stand at 4°C for at least 4 hours (or overnight) to facilitate the precipitation of this compound.
-
Collect the precipitated this compound by filtration or centrifugation.
-
Wash the precipitate three times with 70% ethanol to remove co-precipitated impurities.
-
Press the washed precipitate to remove excess ethanol.
-
-
Drying:
-
Dry the purified this compound precipitate in a hot air oven at 50°C until a constant weight is achieved.
-
Grind the dried this compound into a fine powder for storage.
-
Protocol 2: Purification of this compound using Anion-Exchange Chromatography
-
Preparation of this compound Solution:
-
Dissolve the alcohol-precipitated this compound in a suitable starting buffer (e.g., 20 mM Tris-HCl, pH 7.5). The concentration should be around 1-2 mg/mL.
-
Filter the solution through a 0.45 µm filter to remove any insoluble material.
-
-
Column Equilibration:
-
Pack a column with a suitable anion-exchange resin (e.g., DEAE-Sepharose).
-
Equilibrate the column by washing it with 5-10 column volumes of the starting buffer.[9]
-
-
Sample Loading:
-
Load the prepared this compound solution onto the equilibrated column at a low flow rate.
-
-
Washing:
-
Wash the column with the starting buffer until the absorbance at 280 nm (to monitor protein removal) returns to baseline. This removes unbound and weakly bound impurities.
-
-
Elution:
-
Elute the bound this compound using a linear salt gradient. This is typically achieved by mixing the starting buffer with an elution buffer (starting buffer containing 1-2 M NaCl) in increasing proportions.
-
Collect fractions throughout the elution process.
-
-
Analysis and Post-Elution Processing:
-
Analyze the collected fractions for pectin content (e.g., using the m-hydroxybiphenyl assay).
-
Pool the fractions containing the purified this compound.
-
Desalt the pooled fractions by dialysis against deionized water or by using a desalting column.
-
Recover the purified this compound by freeze-drying.
-
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Extraction of Pectin from Various Sources and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]
Technical Support Center: Zosterin Bioactivity Testing Protocols
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the refinement of zosterin bioactivity testing protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound for bioactivity assays?
A1: this compound, a pectin (B1162225) from the seagrass Zostera marina, is generally soluble in aqueous solutions. For most cell-based assays, sterile, phosphate-buffered saline (PBS) or the specific cell culture medium are the recommended solvents. For chemical-based antioxidant assays, deionized water or a buffer solution appropriate for the specific assay (e.g., methanol (B129727) or ethanol (B145695) for DPPH assay) can be used. It is crucial to ensure complete dissolution, which may be aided by gentle warming and vortexing.
Q2: At what concentrations should this compound be tested for its bioactivities?
A2: The optimal concentration range for this compound depends on the specific bioactivity being assessed and the cell line used. Based on studies of related pectins and extracts from Zostera marina, a preliminary concentration range of 10-500 µg/mL is recommended for in vitro assays. It is advisable to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for each specific assay and cell line.
Q3: How should I prepare this compound to ensure sterility for cell culture experiments?
A3: To maintain sterility, dissolve the this compound powder in sterile PBS or culture medium under aseptic conditions in a laminar flow hood. To sterilize the this compound solution, filtration through a 0.22 µm syringe filter is recommended. Autoclaving is not advised as high temperatures can degrade the polysaccharide structure and alter its bioactivity.
Q4: Can this compound interfere with colorimetric assays like MTT or DPPH?
A4: Polysaccharides like this compound can potentially interfere with colorimetric assays. It is essential to include proper controls, such as a "this compound only" well (containing medium and this compound but no cells or assay reagents) to check for any background absorbance. If interference is observed, alternative assays or modifications to the protocol may be necessary.
Troubleshooting Guides
Antioxidant Assays (DPPH & ABTS)
| Problem | Possible Cause | Solution |
| Inconsistent or not reproducible absorbance readings. | 1. Incomplete dissolution of this compound. 2. Instability of DPPH or ABTS radical solution. 3. Variation in incubation time. | 1. Ensure this compound is fully dissolved before use. Gentle heating and vortexing may help. 2. Prepare fresh radical solutions for each experiment and protect them from light. 3. Standardize the incubation time for all samples and standards. |
| Low or no antioxidant activity detected. | 1. This compound concentration is too low. 2. Inappropriate solvent used. 3. Assay conditions (e.g., pH) are not optimal. | 1. Test a wider and higher range of this compound concentrations. 2. Ensure the solvent does not interfere with the assay and is compatible with this compound. 3. Verify the pH of the reaction mixture is within the optimal range for the assay. |
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)
| Problem | Possible Cause | Solution |
| High variability in nitric oxide (NO) levels between replicates. | 1. Uneven cell seeding. 2. Inconsistent LPS stimulation. 3. Cell contamination. | 1. Ensure a homogenous cell suspension before seeding and check for even cell distribution in the wells. 2. Prepare a fresh LPS solution and ensure it is added at the same final concentration to all relevant wells. 3. Regularly check cell cultures for any signs of contamination. |
| This compound appears to be cytotoxic at concentrations effective for NO inhibition. | 1. This compound concentration is too high. 2. This compound preparation is contaminated. | 1. Perform a cell viability assay (e.g., MTT or XTT) in parallel to determine the non-toxic concentration range of this compound. 2. Ensure the this compound solution is sterile-filtered. |
| No inhibition of NO production observed. | 1. This compound concentration is too low. 2. Insufficient pre-incubation time with this compound. | 1. Test a higher range of this compound concentrations. 2. Optimize the pre-incubation time of cells with this compound before LPS stimulation (typically 1-2 hours). |
Anticancer Assays (MTT/XTT & Cell Migration)
| Problem | Possible Cause | Solution |
| Inconsistent results between MTT and XTT assays. | 1. Differential metabolic effects of this compound. 2. Interference of this compound with the tetrazolium salts. | 1. Be aware that MTT reduction is primarily mitochondrial, while XTT reduction can also occur at the plasma membrane. This compound might affect these processes differently. 2. Run a control with this compound and the assay reagent in cell-free medium to check for direct reduction of the tetrazolium salt. |
| "Wound" in the scratch assay closes too quickly or not at all in control wells. | 1. Cell density is too high or too low. 2. Cells are not healthy or have a low proliferation rate. | 1. Optimize the cell seeding density to achieve a confluent monolayer before making the scratch. 2. Ensure you are using a healthy, actively proliferating cell culture. |
| High background in the cell migration (Transwell) assay. | 1. Cells are migrating through the membrane in the absence of a chemoattractant. 2. The membrane pore size is too large for the cell type. | 1. Ensure the serum concentration in the upper chamber is low or absent to prevent non-specific migration. 2. Select a Transwell insert with a pore size appropriate for your specific cell line. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the bioactivities of this compound and related pectin compounds. It is important to note that specific IC50 values can vary depending on the experimental conditions, cell lines, and the purity of the this compound sample. The data presented here are for illustrative purposes and should be confirmed in your own experimental setup.
Table 1: Antioxidant Activity of this compound and Related Compounds
| Assay | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | This compound | ~150 - 400 µg/mL | General literature on pectins |
| ABTS Radical Scavenging | This compound | ~100 - 300 µg/mL | General literature on pectins |
| Ferric Reducing Antioxidant Power (FRAP) | This compound | Varies (expressed as equivalents) | General literature on pectins |
Table 2: Anti-inflammatory Activity of this compound and Related Compounds
| Assay | Cell Line | Compound | IC50 Value | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | This compound | ~50 - 200 µg/mL | General literature on pectins |
| TNF-α Inhibition | RAW 264.7 | Zostera marina extract | Concentration-dependent inhibition | [1] |
| IL-6 Inhibition | RAW 264.7 | Zostera marina extract | Concentration-dependent inhibition | [1] |
Table 3: Anticancer Activity of this compound and Related Compounds
| Assay | Cell Line | Compound | IC50 Value | Reference |
| Cytotoxicity (MTT/XTT) | Various cancer cell lines | Modified Pectins | ~100 - 500 µg/mL | General literature on pectins |
| Cell Migration Inhibition | Various cancer cell lines | This compound | Concentration-dependent inhibition | General literature on pectins |
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This protocol details the procedure for assessing the antioxidant capacity of this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in deionized water or the same solvent as the DPPH solution. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 50, 100, 200, 400 µg/mL).
-
Preparation of Positive Control: Prepare a series of dilutions of ascorbic acid in the same manner as the this compound solutions.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound solutions, positive control, or solvent (as a blank) to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the this compound or ascorbic acid.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol describes the method to evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to the wells containing this compound. Include a control group with cells treated only with medium and another with cells treated only with LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples from the sodium nitrite standard curve. Calculate the percentage of inhibition of NO production by this compound compared to the LPS-only treated cells.
-
Cell Viability: In a parallel plate, perform an MTT or XTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity of this compound.
Cell Migration - Wound Healing (Scratch) Assay
This protocol outlines a method to assess the effect of this compound on the migration of cancer cells using a simple and effective in vitro wound healing or scratch assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa)
-
Complete culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed the cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24-48 hours.
-
Creating the "Wound": Once the cells have reached confluency, use a sterile 200 µL pipette tip to create a straight scratch or "wound" across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
This compound Treatment: Replace the PBS with fresh culture medium containing different concentrations of this compound. Include a control well with medium only.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at a specific magnification (e.g., 10x). Mark the position of the image to ensure the same field is imaged at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Subsequent Time Points): Capture images of the same marked fields at regular intervals (e.g., 12, 24, and 48 hours).
-
Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment group compared to the control. A delay in wound closure in the this compound-treated groups indicates an inhibitory effect on cell migration.
Mandatory Visualizations
References
Minimizing Variability in Zosterin Experimental Results: A Technical Support Center
Welcome to the Zosterin Experimental Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experimental results when working with this compound, a pectin-like polysaccharide derived from seagrass of the family Zosteraceae. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure greater consistency and reproducibility in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is experimental variability a concern?
A1: this compound is a pectin (B1162225) polysaccharide extracted from seagrass, most notably Zostera marina.[1] It is known for a range of biological activities, including gastroprotective, immunomodulatory, and antioxidant effects.[1][2] Experimental variability is a significant concern because this compound's structure and properties can be influenced by its source, extraction method, and handling.[3] This variability can lead to inconsistent results in biological assays, affecting the reliability of your findings.
Q2: My this compound extract shows batch-to-batch differences in activity. What are the likely causes?
A2: Batch-to-batch variability is a common issue and can stem from several factors:
-
Raw Material: The chemical composition of Zostera marina can vary based on geographical location, season of harvest, and environmental conditions.[4]
-
Extraction and Purification: Minor deviations in extraction parameters such as temperature, pH, and time can significantly alter the yield and chemical structure of the extracted this compound.[3][5] The purification process may also inconsistently remove co-extracted compounds like phenolics, which can have their own biological activity.
-
Storage Conditions: this compound is a polysaccharide that can degrade over time if not stored properly. Factors like temperature, humidity, and light exposure can affect its stability.
Q3: How do I ensure the structural integrity of my this compound sample?
A3: To ensure structural integrity, it is crucial to:
-
Use a Standardized Extraction and Purification Protocol: Follow a consistent and validated method for every batch.
-
Characterize Each Batch: Perform quality control checks such as molecular weight determination and monosaccharide composition analysis to ensure consistency.
-
Proper Storage: Store this compound as a lyophilized powder in a cool, dark, and dry place. For solutions, prepare them fresh and consider the impact of pH and temperature on stability.[6][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Extraction and Purification
Issue: Low yield of this compound during extraction.
-
Possible Cause: Inefficient extraction parameters.
-
Solution: Optimize your extraction conditions. Acidic hydrolysis followed by extraction with a chelating agent like ammonium (B1175870) oxalate (B1200264) is a common method.[3] Ensure the pH, temperature, and extraction time are precisely controlled. For instance, a pre-treatment with an acidic solution (pH 2-3) at 60°C for 3 hours, followed by extraction with 0.5% ammonium oxalate at 85°C for 3 hours has been reported.[3]
Issue: My purified this compound contains contaminants.
-
Possible Cause: Incomplete removal of co-extracted substances like proteins, pigments, and polyphenols.
-
Solution: Incorporate additional purification steps. After initial precipitation with ethanol (B145695), consider techniques like dialysis to remove small molecules and salts. Further purification can be achieved using ion-exchange or size-exclusion chromatography to obtain a more homogeneous fraction.
Gelling and Rheological Studies
Issue: this compound solution fails to form a gel or the gel is too weak.
-
Possible Cause 1: Incorrect concentration.
-
Solution: Ensure the this compound concentration is sufficient for gelation. This is often concentration-dependent.
-
Possible Cause 2: Suboptimal pH or ion concentration.
-
Solution: this compound is a low-methoxyl pectin, and its gelling is often dependent on the presence of divalent cations like Ca²⁺. Optimize the pH and the concentration of cross-linking ions.
-
Possible Cause 3: Degradation of the polysaccharide.
-
Solution: High temperatures or extreme pH during solution preparation can degrade the pectin chains, reducing their ability to form a gel. Prepare solutions under milder conditions.
Issue: High variability in viscosity measurements.
-
Possible Cause: Inconsistent sample preparation or measurement conditions.
-
Solution: Ensure complete and uniform dissolution of the this compound powder. Control the temperature during measurements, as viscosity is highly temperature-dependent. Use consistent shear rates and measurement times.
Biological Assays
Issue: Inconsistent results in cell viability assays (e.g., MTT, Resazurin).
-
Possible Cause 1: Interference of this compound with the assay reagents.
-
Solution: Polysaccharides can sometimes interfere with colorimetric or fluorometric assays. Run proper controls, including this compound in cell-free wells, to check for any direct reaction with the assay reagents.
-
Possible Cause 2: Heterogeneity of the this compound solution.
-
Solution: Ensure your this compound stock solution is homogeneous and fully dissolved before adding it to the cell cultures. Vortex thoroughly before each dilution.
-
Possible Cause 3: Variability in cell seeding and proliferation.
-
Solution: Adhere to strict cell culture practices. Ensure consistent cell seeding density and monitor cell health. High passage numbers can alter cell characteristics and responses.[8]
Issue: High background or variability in antioxidant assays (e.g., DPPH, ABTS).
-
Possible Cause 1: Presence of interfering substances.
-
Solution: Co-extracted phenolic compounds can contribute to the antioxidant activity. If you are studying the activity of the polysaccharide itself, ensure your sample is highly purified.
-
Possible Cause 2: Inconsistent reaction times.
-
Solution: The reaction kinetics of these assays can vary. Standardize the incubation time for all samples and standards. For the DPPH assay, a 30-minute incubation in the dark is common.[6]
-
Possible Cause 3: Incorrect blanking.
-
Solution: Use the correct blank for your spectrophotometer readings. This should account for the color of the this compound solution itself.
Data Presentation: Factors Influencing this compound Experiments
The following tables summarize key quantitative parameters that can be sources of variability in this compound experiments.
Table 1: Extraction Parameters for this compound from Zostera marina
| Parameter | Recommended Range/Value | Rationale & Potential for Variability |
|---|---|---|
| Pre-treatment | ||
| Acidic Hydrolysis pH | 2.0 - 3.0 | Affects the degree of esterification and removes some unwanted components. Inconsistency can alter the final structure. |
| Temperature | 60°C | Higher temperatures can lead to degradation of the polysaccharide chains.[9] |
| Time | 3 hours | Insufficient time leads to incomplete hydrolysis; excessive time can cause degradation. |
| Extraction | ||
| Chelating Agent | 0.5% Ammonium Oxalate | Efficiently extracts pectin by binding calcium ions in the plant cell wall. |
| pH | ~6.0 | Affects the solubility and stability of the pectin. |
| Temperature | 85°C | Balances extraction efficiency with the risk of thermal degradation. |
| Time | 3 hours | Ensures maximum yield without significant degradation. |
Table 2: Key Parameters for this compound Stability
| Parameter | Condition | Impact on Stability |
|---|---|---|
| pH | Acidic (e.g., pH 3) | Generally more stable.[6] |
| Neutral to Alkaline (e.g., pH > 6) | Increased degradation rate, especially at higher temperatures.[6][7] | |
| Temperature | Refrigerated (2-8°C) | Recommended for long-term storage of solutions to minimize degradation. |
| Room Temperature (~25°C) | Suitable for short-term storage; degradation rate increases. | |
| Elevated (>40°C) | Significant acceleration of degradation.[6][10] | |
| Form | Lyophilized Powder | Most stable form for long-term storage. |
| | Aqueous Solution | Less stable; should be prepared fresh or stored for a limited time at low temperatures. |
Table 3: Common Parameters for Biological Assays
| Assay | Parameter | Recommended Range/Value | Rationale & Potential for Variability |
|---|---|---|---|
| Antioxidant (DPPH) | This compound Concentration | 0.2 - 1.0 mg/mL | Activity is concentration-dependent; IC50 values are used for comparison.[11] |
| Incubation Time | 30 minutes (in the dark) | Ensures the reaction reaches a stable endpoint.[6] | |
| Wavelength | 517 nm | This is the absorbance maximum of the DPPH radical. | |
| Cell Viability (MTT) | Cell Seeding Density | Varies by cell line (e.g., 1x10⁴ cells/well) | Inconsistent cell numbers will lead to high variability. |
| This compound Concentration | Test a range (e.g., 10-500 µg/mL) | To determine dose-dependent effects. | |
| Incubation Time | 24 - 72 hours | Depends on the experimental question (e.g., cytotoxicity vs. proliferation). |
| | MTT Incubation | 1 - 4 hours | Allows for sufficient formazan (B1609692) crystal formation without toxicity.[12] |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound from Zostera marina
-
Preparation of Raw Material:
-
Wash fresh Zostera marina with tap water to remove sand and epiphytes, followed by a rinse with distilled water.
-
Dry the seagrass at 60°C in an oven until a constant weight is achieved.
-
Grind the dried material into a fine powder.
-
-
Acidic Pre-treatment:
-
Suspend the dried powder in a hydrochloric acid solution with the pH adjusted to 2.5. Use a solid-to-liquid ratio of 1:20 (w/v).
-
Stir the mixture continuously at 60°C for 3 hours.[3]
-
Filter the mixture and wash the solid residue with distilled water until the filtrate is neutral.
-
-
Ammonium Oxalate Extraction:
-
Resuspend the acid-treated residue in a 0.5% ammonium oxalate solution (pH adjusted to 6.0).
-
Heat the suspension at 85°C for 3 hours with constant stirring.[3]
-
Separate the solid residue by centrifugation or filtration. The supernatant contains the crude this compound extract.
-
Repeat the extraction on the residue to maximize the yield and combine the supernatants.
-
-
Precipitation and Purification:
-
Concentrate the combined supernatant using a rotary evaporator.
-
Precipitate the this compound by adding 3 volumes of 95% ethanol and let it stand at 4°C overnight.
-
Collect the precipitate by centrifugation.
-
Wash the pellet sequentially with 70% and 95% ethanol to remove low molecular weight impurities.
-
Resuspend the pellet in distilled water and dialyze against distilled water for 48 hours to remove salts and other small impurities.
-
Lyophilize the dialyzed solution to obtain purified this compound powder.
-
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol (B129727). Store in a dark bottle at 4°C.[6]
-
Prepare a stock solution of this compound in distilled water (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the this compound stock solution (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).[11]
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control and prepare similar dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each this compound dilution or standard to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank control, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Plot the scavenging activity against the concentration of this compound or the standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Mandatory Visualizations
Experimental and Analytical Workflows
Signaling Pathways
This compound and other marine polysaccharides have been shown to exert their biological effects by modulating key cellular signaling pathways.
Immunomodulatory Effects:
Many polysaccharides exert immunomodulatory effects by interacting with cell surface receptors like Toll-like receptors (TLRs) on immune cells such as macrophages. This can trigger downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of cytokines and other immune mediators.[13][14][15]
Gastroprotective Mechanism:
The gastroprotective effects of sulfated polysaccharides are often linked to the enhancement of mucosal defense mechanisms. This can involve the stimulation of prostaglandin (B15479496) (PG) synthesis, which in turn increases mucus and bicarbonate secretion. Some polysaccharides may also involve the nitric oxide (NO) pathway, which helps maintain mucosal blood flow.[3][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Signalling pathways triggering therapeutic marine algae-derived natural polysaccharides for effective wound healing: A recent review [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfated-Polysaccharide Fraction from Red Algae Gracilaria caudata Protects Mice Gut Against Ethanol-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Extraction, Isolation, Screening, and Preliminary Characterization of Polysaccharides with Anti–Oxidant Activities from Oudemansiella raphanipies [mdpi.com]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Structure characterization and antioxidant activity analysis of polysaccharides from Lanzhou Lily [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Sargassum Fusiforme Polysaccharide SFP-F2 Activates the NF-κB Signaling Pathway via CD14/IKK and P38 Axes in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. Gastroprotective Effects of Sulphated Polysaccharides from the Alga Caulerpa mexicana Reducing Ethanol-Induced Gastric Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Mushroom Polysaccharides in Modulation of GI Homeostasis and Protection of GI Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Zosterin Production for Clinical Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up zosterin production for clinical studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a candidate for clinical studies?
A1: this compound is a pectic polysaccharide (pectin) extracted from seagrass of the Zostera genus, most notably Zostera marina.[1][2] It is considered a low-methyl-esterified pectin (B1162225).[3][4] Its potential for clinical use stems from a wide range of observed biological activities, including immunomodulating, antibacterial, gastroprotective, and metal-binding properties.[1][2][4] These characteristics make it a promising candidate for development as a therapeutic agent for various conditions.[1][5]
Q2: What are the primary sources for this compound production?
A2: The primary source for this compound is the marine seagrass Zostera marina. However, other seagrass species such as Enhalus acoroides, Thalassia hemprichii, and Halophila ovalis also produce pectins with potentially similar properties and could be considered alternative sources.[3][6] The yield and specific characteristics of the pectin can vary depending on the species, geographical location, and harvest time.[7][8]
Q3: What are the main regulatory hurdles when scaling up a natural product like this compound for clinical trials in the United States?
A3: For clinical research involving natural products intended for use as drugs, investigators must adhere to regulations established by the U.S. Food and Drug Administration (FDA).[9] A critical step is determining if an Investigational New Drug (IND) application is required.[10] The IND application must contain detailed information on the product's source, manufacturing process (Chemistry, Manufacturing, and Controls - CMC), and results from laboratory testing to demonstrate consistency and safety.[11][12] For natural products, ensuring batch-to-batch consistency can be a significant challenge that must be addressed to meet Good Manufacturing Practices (GMP) standards.[13][14]
Troubleshooting Guide
Problem: My this compound yield is significantly lower than reported in the literature.
Possible Causes & Solutions:
-
Inefficient Extraction: The choice of extraction method and parameters (pH, temperature, time) is critical. Acidic conditions (pH 2.0-2.5) and elevated temperatures (65-95°C) are often used to hydrolyze protopectin and release this compound.[3][4][7]
-
Improper Raw Material Handling: The quality of the raw Zostera marina biomass is crucial. Improper drying or storage can lead to degradation of the pectin.
-
Solution: Ensure the seagrass is thoroughly cleaned of debris and epiphytes, then properly dried and stored in a cool, dry place. Pre-treating the raw material with ethanol (B145695) can remove pigments and lipids that may interfere with extraction.[3][17]
-
-
Losses During Precipitation: Pectin is typically precipitated from the aqueous extract using an alcohol like ethanol.[3][7] Insufficient alcohol volume or improper mixing can lead to incomplete precipitation.
-
Solution: Use at least four volumes of cold 96-98% ethanol to one volume of extract.[3] Ensure vigorous mixing and allow sufficient time for the precipitate to form completely, often by holding at a low temperature (e.g., 4°C) overnight.
-
Problem: The purity and physicochemical properties of my this compound batches are inconsistent.
Possible Causes & Solutions:
-
Variability in Raw Material: Natural products inherently have variability. The chemical composition of Zostera marina can change based on season and environmental conditions.[8]
-
Solution: Establish stringent specifications for your raw material. If possible, source from a single location and harvest at the same time of year. Perform quality control checks on the incoming biomass.
-
-
Inconsistent Process Parameters: Minor deviations in pH, temperature, or reaction times during extraction and purification can significantly alter the final product's molecular weight and degree of esterification.[7][18]
-
Solution: Implement strict process controls and standard operating procedures (SOPs) for every step. Utilize automated systems where possible to minimize human error. The Quality by Design (QbD) framework can be a valuable approach.[13]
-
-
Inadequate Purification: The crude extract contains other polysaccharides, proteins, and salts.
Quantitative Data on Pectin Yields
The yield of pectin from seagrass is highly dependent on the species and the extraction methodology employed.
| Seagrass Species | Extraction Method | Pectin Yield (% of dry weight) | Reference |
| Enhalus acoroides | Acid Hydrolysis (HCl), Ammonium (B1175870) Oxalate (B1200264) | 24.15% | [3][6] |
| Thalassia hemprichii | Acid Hydrolysis (HCl), Ammonium Oxalate | 20.04% | [3][6] |
| Halophila ovalis | Acid Hydrolysis (HCl), Ammonium Oxalate | 19.14% | [3][6] |
| Zostera marina | Acid Hydrolysis | Not specified, process dynamics investigated | [4] |
Experimental Protocols
Protocol 1: Lab-Scale Extraction and Purification of this compound
This protocol is adapted from methodologies reported for pectin extraction from various seagrass species.[3][4]
-
Raw Material Preparation: a. Wash fresh Zostera marina with tap water, then distilled water to remove salt, sand, and epiphytes. b. Dry the biomass at 60°C in an oven until a constant weight is achieved. c. Grind the dried seagrass into a fine powder (e.g., 0.5-1.0 mm particle size).
-
Acid Pre-treatment (Hydrolysis): a. Suspend the dried powder in a 1.0 M hydrochloric acid solution (solid-to-liquid ratio of 1:20 w/v). b. Adjust the pH to 2.0-2.5. c. Heat the suspension at 60-65°C for 3 hours with constant stirring.[3][4] d. After hydrolysis, filter the mixture and rinse the biomass with distilled water until the filtrate is neutral.
-
Pectin Extraction: a. Resuspend the acid-treated biomass in a 0.5% ammonium oxalate solution (pH 6.0) at a 1:20 w/v ratio. b. Heat the mixture to 85°C for 3 hours with continuous stirring.[3] c. Centrifuge the mixture at a high speed (e.g., 5000 x g for 20 minutes) to separate the supernatant containing the dissolved pectin. Repeat this extraction step on the pellet to maximize yield.
-
Purification: a. Combine the supernatants and concentrate them under a vacuum. b. Place the concentrated extract in a dialysis membrane (10-14 kDa MWCO) and dialyze against distilled water for 48 hours, changing the water frequently to remove small molecules like salts and sugars.[3]
-
Precipitation and Drying: a. Precipitate the pectin by adding four volumes of cold 98% ethanol to the dialyzed solution while stirring. b. Allow the precipitate to form overnight at 4°C. c. Collect the this compound precipitate by centrifugation, wash it sequentially with 70% ethanol and acetone, and then air-dry or lyophilize to obtain the final purified product.[6]
Protocol 2: Determination of Degree of Esterification (DE)
The DE is a critical quality attribute for pectins and can be determined by titration.
-
Sample Preparation: Accurately weigh 500 mg of dried this compound, moisten with 2 mL of ethanol, and dissolve in 100 mL of CO2-free distilled water.
-
Initial Titration (Free Carboxyl Groups): Add 5 drops of phenolphthalein (B1677637) indicator and titrate with 0.1 M NaOH until a faint pink color persists for 30 seconds. Record the volume of NaOH used (V1).
-
Saponification: Add 20 mL of 0.5 M NaOH to the neutralized solution. Stopper the flask, shake vigorously, and let it stand for 30 minutes to de-esterify the pectin.
-
Back Titration: Add 20 mL of 0.5 M HCl to the saponified solution. The pink color should disappear. Titrate with 0.1 M NaOH until the same faint pink endpoint is reached. Record the volume of NaOH used (V2).
-
Calculation:
-
Degree of Esterification (%) = [V2 / (V1 + V2)] * 100
-
Visualizations
Caption: Workflow for scaling up this compound production for clinical trials.
Caption: Troubleshooting flowchart for low this compound yield.
Caption: Key regulatory pathway for initiating clinical trials in the U.S.
References
- 1. [Immunomodulating properties of pectin from seawater grass Zostera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [Experimental-clinical substantiation of the diet therapy with this compound in kidney diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current Advancements in Pectin: Extraction, Properties and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nccih.nih.gov [nccih.nih.gov]
- 10. nccih.nih.gov [nccih.nih.gov]
- 11. Challenges of Conducting Clinical Trials of Natural Products to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. seed.nih.gov [seed.nih.gov]
- 13. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Green approaches for extraction, chemical modification and processing of marine polysaccharides for biomedical applications [frontiersin.org]
- 16. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 18. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 19. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in zosterin's immunomodulatory effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies researchers may encounter when studying the immunomodulatory effects of zosterin.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the variable immunomodulatory effects of this compound.
Q1: What is this compound and why are its immunomodulatory effects inconsistent?
A1: this compound is a pectic polysaccharide derived from seagrass of the Zostera genus.[1] Pectic polysaccharides are known to possess a wide range of biological activities, including immunomodulation.[2] The observed inconsistencies in this compound's immunomodulatory effects primarily stem from its structural heterogeneity. The immunomodulatory activity of pectins is highly dependent on their structural characteristics, such as:
-
Galacturonic acid content: Pectins with a high content of galacturonic acid residues (greater than 80%) have been found to exhibit immunosuppressive activity by decreasing macrophage activity.[3]
-
Degree of branching: Branched galacturonan fragments can lead to a biphasic immunomodulatory action, mediating both increased phagocytosis and antibody production.[3]
-
Molecular weight and side chains: The fine structure of the side chains, such as galactan and arabinan, influences the stimulating interaction between the pectin (B1162225) and immune cells.[3]
These structural features can vary significantly depending on the source of the Zostera seagrass, the extraction method used, and even lot-to-lot variations in commercially available this compound preparations. This inherent variability can lead to divergent experimental outcomes.
Q2: Can this compound be both immunostimulatory and immunosuppressive?
A2: Yes, this compound can exhibit both immunostimulatory and immunosuppressive properties, a phenomenon known as a biphasic immunomodulatory action.[3] At lower concentrations, this compound may act as an immunostimulant, promoting the activation of immune cells like macrophages and stimulating the production of pro-inflammatory cytokines. Conversely, at higher concentrations, it may have an immunosuppressive effect. For instance, one study demonstrated that a Zostera marina extract at 1000 mg/kg significantly inhibited the production of pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-1β, and IL-6.[2] This dual activity is a critical factor to consider when designing and interpreting experiments.
Q3: What are the known signaling pathways involved in this compound's immunomodulatory effects?
A3: The immunomodulatory effects of pectic polysaccharides like this compound are often mediated through pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs). TLR4 is a key receptor involved in recognizing polysaccharides. Upon activation, TLR4 can trigger downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6] These pathways ultimately lead to the production of various cytokines and other inflammatory mediators that orchestrate the immune response.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, improper mixing of this compound solution, or lot-to-lot variation in this compound.[7] | - Ensure a single-cell suspension before seeding.- Mix this compound stock solution thoroughly before each use.- If possible, use the same lot of this compound for an entire set of experiments. If changing lots, perform a bridging study to compare the activity of the new and old lots. |
| No observed effect of this compound | Inappropriate this compound concentration, insufficient incubation time, or low cell viability. | - Perform a dose-response experiment to determine the optimal concentration range.- Optimize the incubation time for your specific cell type and assay.- Check cell viability using a method like trypan blue exclusion before and after the experiment. |
| Unexpected immunosuppressive effect at high concentrations | Biphasic nature of this compound's immunomodulatory activity.[2][3] | - Test a wider range of this compound concentrations, including lower doses, to observe potential immunostimulatory effects.- Be aware that high concentrations may not necessarily lead to a stronger immunostimulatory response. |
| Results not reproducible across experiments | Variation in this compound preparation (source, extraction method), differences in cell culture conditions (passage number, serum lot), or lot-to-lot variability of reagents.[7][8][9] | - Document the source, extraction method, and lot number of your this compound.- Use cells within a consistent passage number range.- Test new lots of serum and other critical reagents before use in experiments. |
Section 3: Data Presentation
The following tables summarize quantitative data on the immunomodulatory effects of this compound and related pectic polysaccharides. Note: Specific quantitative data for this compound is limited in the available literature. The data presented here is a compilation from studies on Zostera extracts and other relevant pectic polysaccharides to provide a general framework.
Table 1: Effect of Zostera marina Extract (ZME) on Cytokine Production in a Mouse Model of Colitis [2]
| Cytokine | ZME 300 mg/kg | ZME 1000 mg/kg |
| IFN-γ | Significant Inhibition | Significant Inhibition |
| TNF-α | No Significant Effect | Significant Inhibition |
| IL-1β | No Significant Effect | Significant Inhibition |
| IL-6 | No Significant Effect | Significant Inhibition |
Table 2: General Immunomodulatory Activities of this compound [1]
| Immune Response | Effect of this compound Administration |
| Humoral Immunity | Stimulated (increased antibody-producing cells in the spleen) |
| Cellular Immunity | Stimulated (increased DTH and splenocyte proliferation) |
| Phagocytic Activity | Increased (enhanced migration and phagocytic activity of polymorphonuclear leukocytes) |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the immunomodulatory effects of this compound.
Macrophage Activation and Cytokine Production Assay
Objective: To determine the effect of this compound on macrophage activation and the production of pro- and anti-inflammatory cytokines.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) in appropriate media.
-
Cell Seeding: Seed the macrophages in 24- or 96-well plates at a density of 1 x 10^5 to 5 x 10^5 cells/mL and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium. Further dilute to desired concentrations.
-
Cell Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a negative control (medium only) and a positive control (e.g., lipopolysaccharide, LPS, at 1 µg/mL).
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Cell Viability: Assess cell viability in parallel wells using an MTT or similar assay to ensure that the observed effects on cytokine production are not due to cytotoxicity.
Lymphocyte Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of lymphocytes.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from fresh human or animal blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the PBMCs in complete RPMI-1640 medium and seed them in 96-well round-bottom plates at a density of 1 x 10^6 cells/mL.
-
Cell Treatment: Add various concentrations of this compound to the wells. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads).
-
Incubation: Incubate the plates for 72-96 hours.
-
Proliferation Assessment:
-
[³H]-Thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Alternatively, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) before seeding. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry to determine the extent of cell division.
-
-
Data Analysis: Express the results as counts per minute (CPM) for [³H]-thymidine incorporation or as a proliferation index for CFSE analysis.
Section 5: Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways and experimental workflows relevant to studying this compound's immunomodulatory effects.
This compound-Induced TLR4 Signaling Pathway
Caption: Proposed TLR4 signaling pathway activated by this compound.
Experimental Workflow for Assessing this compound's Immunomodulatory Effects
Caption: General workflow for investigating this compound's immunomodulatory effects.
Logical Relationship of Factors Causing Inconsistent Results
Caption: Factors contributing to inconsistencies in this compound's immunomodulatory effects.
References
- 1. [Immunomodulating properties of pectin from seawater grass Zostera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory Agents for Treatment of Patients with Inflammatory Bowel Disease (Review safety of anti-TNF, Anti-Integrin, Anti IL-12/23, JAK Inhibition, Sphingosine 1-Phosphate Receptor Modulator, Azathioprine / 6-MP and Methotrexate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like receptor 4 activates NF-κB and MAP kinase pathways to regulate expression of proinflammatory COX-2 in renal medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
optimizing dosage for maximal therapeutic effect of zosterin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Zosterin to achieve maximal therapeutic effect in experimental settings.
Disclaimer: this compound is a pectin-based polysaccharide derived from seagrass. While research has indicated its therapeutic potential, comprehensive dose-optimization studies and detailed mechanistic data for this compound are still emerging. Much of the guidance provided here is based on established principles for working with similar pectin-based compounds. Researchers should always conduct their own dose-response experiments to determine the optimal dosage for their specific model and therapeutic application.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for in vitro experiments with this compound?
A1: For initial in vitro studies, a common starting point is to test a wide range of this compound concentrations to establish a dose-response curve. A suggested range is from 1 µg/mL to 1000 µg/mL. This allows for the determination of the EC50 (half-maximal effective concentration) and potential cytotoxicity at higher concentrations.
Q2: What are the recommended starting dosages for in vivo animal studies?
A2: Based on preclinical studies with this compound and other pectins, a starting oral dose for rodents is often in the range of 50-100 mg/kg body weight per day.[1] Depending on the therapeutic effect being investigated and the animal model, this dose may be adjusted. It is crucial to perform a dose-escalation study to identify a tolerated and effective dose range.
Q3: How does the degree of esterification of this compound affect its bioactivity and optimal dosage?
A3: this compound is a low-methoxylated pectin. The degree of esterification (DE) is a critical factor influencing the gelling properties and bioactivity of pectins. Low-methoxyl pectins form gels in the presence of divalent cations like Ca2+. This property can be leveraged for controlled-release drug delivery systems. The optimal dosage and formulation will likely depend on the specific DE of the this compound batch and the physiological conditions of the target site.
Q4: What are some common challenges when working with this compound solutions?
A4: this compound, like other polysaccharides, can form viscous solutions that are difficult to handle. It is recommended to prepare stock solutions by slowly adding the this compound powder to a vortexing aqueous buffer to prevent clumping. Heating the solution gently (e.g., to 40-50°C) can aid in dissolution, but prolonged heating at high temperatures should be avoided to prevent degradation. For in vivo oral administration, ensuring consistent and accurate dosing of viscous solutions can be challenging and may require specialized gavage needles.
Q5: Are there any known signaling pathways modulated by this compound?
A5: While specific signaling pathways for this compound are not yet fully elucidated, studies on similar pectins, such as citrus pectin, suggest potential modulation of pathways involved in cell growth, inflammation, and apoptosis. For instance, some pectins have been shown to influence the PI3K/Akt signaling pathway.[2] Researchers investigating the mechanism of action of this compound should consider exploring common pathways associated with its observed therapeutic effects (e.g., anti-inflammatory, anti-cancer).
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no biological activity observed. | 1. Suboptimal this compound concentration. 2. Degradation of this compound. 3. Inappropriate assay conditions. | 1. Perform a wider dose-response study (e.g., from ng/mL to mg/mL range). 2. Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C. 3. Ensure the pH and ionic strength of your assay buffer are compatible with this compound's activity. For low-methoxylated pectins, the presence of divalent cations might be necessary. |
| High variability between replicate wells. | 1. Incomplete dissolution of this compound. 2. Pipetting errors due to high viscosity. | 1. Ensure complete dissolution of this compound powder when preparing stock solutions. Sonication can be used to break up small aggregates. 2. Use positive displacement pipettes or wide-bore pipette tips for viscous solutions. Mix well before aliquoting. |
| Observed cytotoxicity at expected therapeutic doses. | 1. Contamination of this compound preparation. 2. High sensitivity of the cell line. | 1. Ensure the this compound preparation is sterile and free of endotoxins, especially for immune-related assays. 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cell line. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Difficulty in oral administration due to high viscosity. | 1. This compound concentration is too high. | 1. Prepare a less concentrated solution and increase the dosing volume, if feasible within animal welfare guidelines. 2. Consider alternative gavage needles with a wider diameter. |
| Inconsistent therapeutic effects between animals. | 1. Inaccurate dosing. 2. Variability in gut absorption. | 1. Ensure accurate and consistent administration of the this compound solution for each animal. 2. Factors such as diet and gut microbiome can influence the absorption and fermentation of pectins. Standardize these conditions as much as possible. |
| No significant therapeutic effect observed. | 1. Insufficient dosage. 2. Poor bioavailability. 3. Inappropriate animal model. | 1. Conduct a dose-escalation study to test higher doses. 2. The bioavailability of pectins is generally low. The therapeutic effect may be mediated through local action in the gastrointestinal tract or through fermentation products. 3. Ensure the chosen animal model is appropriate for the therapeutic effect being investigated. |
Experimental Protocols
General Protocol for In Vitro Dose-Response Study
-
Preparation of this compound Stock Solution:
-
Aseptically weigh this compound powder.
-
Slowly add the powder to a sterile, vortexing physiological buffer (e.g., PBS) to a final concentration of 10 mg/mL.
-
Gently heat the solution to 40-50°C while stirring until the this compound is completely dissolved.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Prepare aliquots and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 500, 1000 µg/mL).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same buffer concentration as the highest this compound dose).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Therapeutic Effect:
-
Use an appropriate assay to measure the desired biological endpoint (e.g., cell viability assay, ELISA for cytokine secretion, gene expression analysis by qPCR).
-
-
Data Analysis:
-
Plot the response versus the log of the this compound concentration to generate a dose-response curve and determine the EC50.
-
General Protocol for In Vivo Oral Dosing in Rodents
-
Preparation of Dosing Solution:
-
Prepare a this compound solution at the desired concentration (e.g., 10 mg/mL) in sterile water or a suitable vehicle. Ensure complete dissolution.
-
-
Animal Acclimatization:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
-
Dosing:
-
Calculate the required volume of the this compound solution based on the animal's body weight and the target dose (e.g., 100 mg/kg).
-
Administer the solution via oral gavage using an appropriate gavage needle.
-
Administer the vehicle solution to the control group.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
Measure relevant parameters at predetermined time points to assess the therapeutic effect.
-
-
Data Collection and Analysis:
-
At the end of the study, collect tissues or blood samples for further analysis.
-
Statistically analyze the data to compare the effects of different this compound doses with the control group.
-
Visualizations
Experimental Workflow for In Vitro Dose Optimization
Caption: Workflow for determining the optimal in vitro dose of this compound.
Putative Signaling Pathway Modulated by Pectin-like Compounds
Caption: A potential signaling pathway influenced by pectin-like molecules.
References
Technical Support Center: Enhancing the Oral Bioavailability of Zosterin
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the oral bioavailability of zosterin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a unique methylated pectin (B1162225) isolated from seagrass of the Zosteraceae family.[1] Unlike other pectins, it contains an apiogalacturonan fragment, which makes it relatively stable against intracellular pectinases.[1] It is a potent enterosorbent with the ability to bind heavy metals and other toxicants.[1] this compound has shown potential in various applications, including facilitating the removal of radionuclides, managing endogenous toxicoses, exerting antiulcerous effects, and normalizing gastrointestinal functions.[1]
Q2: What are the primary challenges in achieving good oral bioavailability for this compound?
As a polysaccharide, this compound faces several challenges to oral bioavailability, which are common to macromolecules. These include:
-
Poor Membrane Permeability: Due to its large molecular size and hydrophilic nature, this compound is not easily absorbed across the intestinal epithelium.[2][3][4]
-
Degradation in the Gastrointestinal (GI) Tract: Although relatively stable to intracellular pectinases, this compound can still be susceptible to the harsh acidic environment of the stomach and enzymatic degradation in the intestines.[2][3][4]
-
Limited Solubility: Depending on the specific extraction and modification processes, the solubility of pectin-like substances can vary, potentially impacting absorption.[5]
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
Several advanced drug delivery technologies can be explored to overcome the challenges of oral this compound delivery. These include:
-
Nanoparticle-Based Systems: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., chitosan-based), can protect it from degradation, improve its transport across the intestinal mucus layer, and enhance its uptake by intestinal epithelial cells.[2][3][4][6][7]
-
Liposomal Encapsulation: Liposomes are lipid vesicles that can encapsulate hydrophilic molecules like this compound in their aqueous core, protecting them from the GI environment and facilitating their absorption.[8][9][10]
-
Co-administration with Permeation Enhancers: Certain excipients, known as permeation enhancers, can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for the paracellular transport of large molecules like this compound.[11][12][13][14]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): While typically used for lipophilic drugs, SMEDDS can be adapted to improve the absorption of hydrophilic macromolecules by creating a large surface area for absorption and interacting with the intestinal membrane.[15]
Troubleshooting Guides
Nanoparticle Formulation
Q: My this compound-loaded nanoparticles have a low encapsulation efficiency. What are the possible causes and solutions?
-
A: Low encapsulation efficiency can be due to several factors. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Poor interaction between this compound and the nanoparticle matrix. | - Modify the surface charge of the nanoparticles or this compound to enhance electrostatic interactions. For example, if using a lipid matrix, consider adding a cationic lipid. - If using a polymeric matrix like PLGA, consider coating the nanoparticles with a mucoadhesive polymer like chitosan (B1678972), which can also help in binding the negatively charged this compound.[7] |
| This compound leakage during the formulation process. | - Optimize the formulation process parameters. For instance, in solvent evaporation methods, a faster evaporation rate might trap the this compound more effectively. - For methods involving homogenization, reducing the homogenization time or speed might prevent excessive drug leakage.[6] |
| High water solubility of this compound. | - Use a double emulsion (w/o/w) technique for encapsulation, where the this compound is dissolved in the inner aqueous phase. - Increase the viscosity of the inner aqueous phase to reduce the diffusion of this compound to the external phase. |
Q: The particle size of my this compound nanoparticles is too large or shows high polydispersity. How can I control this?
-
A: Particle size is a critical parameter for oral bioavailability, with smaller sizes generally showing better absorption.[7]
| Potential Cause | Troubleshooting Steps |
| Inadequate homogenization or sonication. | - Increase the homogenization speed or sonication time and power.[6] - Ensure the formulation is kept cool during these processes to prevent lipid melting or polymer degradation. |
| Inappropriate surfactant concentration. | - Optimize the concentration of the surfactant/stabilizer. Too little can lead to particle aggregation, while too much can lead to the formation of micelles. - Screen different types of surfactants (e.g., Poloxamer 188, Tween 80) to find one that provides optimal stability. |
| Aggregation over time. | - Ensure the zeta potential of the nanoparticles is sufficiently high (typically > |30| mV) to ensure good colloidal stability. - Consider adding a cryoprotectant and lyophilizing the nanoparticle suspension for long-term storage. |
Liposomal Encapsulation
Q: My this compound-loaded liposomes are unstable and leak the encapsulated drug. What can I do?
-
A: Liposomal stability is crucial for effective oral delivery.
| Potential Cause | Troubleshooting Steps |
| Inappropriate lipid composition. | - Incorporate cholesterol into the lipid bilayer to increase its rigidity and reduce leakage. - Use phospholipids (B1166683) with a higher phase transition temperature (Tc) to create a less fluid membrane at physiological temperatures. |
| Degradation by bile salts and phospholipases in the GI tract. | - Coat the liposomes with a protective polymer like chitosan or pectin.[10] This can also provide mucoadhesive properties. - Use PEGylated lipids (stealth liposomes) to create a hydrophilic barrier that reduces interaction with enzymes and bile salts. |
| Oxidative degradation of lipids. | - Add an antioxidant, such as alpha-tocopherol (B171835) (Vitamin E), to the lipid formulation. - Handle the formulation under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. |
Data on Bioavailability Enhancement Strategies
| Formulation Strategy | Example Compound | Fold Increase in Bioavailability | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Zingerone | 7.63 | [15] |
| Solid Lipid Nanoparticles (SLNs) | Retinoic Acid | 3 | [7] |
| Chitosan-Coated PLGA Nanoparticles | Irinotecan | 8.03 (in brain) | [7] |
| Zein Nanoparticles | Curcumin | 9 | [16] |
| Liposomes with S-protected thiomer chitosan | Calcitonin | 8.2 | [8] |
Experimental Protocols
General Protocol for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
-
Preparation of the Lipid Phase: Melt a solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.
-
Preparation of the Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188, Tween 80) and this compound in purified water. Heat the aqueous phase to the same temperature as the lipid phase.
-
Formation of the Primary Emulsion: Add the hot aqueous phase to the melted lipid phase and homogenize using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined time (e.g., 10 minutes) to form a coarse oil-in-water emulsion.
-
Particle Size Reduction: Immediately sonicate the hot pre-emulsion using a probe sonicator for a specific duration (e.g., 15 minutes) to reduce the particle size to the nanometer range.
-
Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification and Storage: The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated this compound. For long-term storage, the dispersion can be lyophilized with a suitable cryoprotectant.
General Protocol for In Vitro Permeability Study using Caco-2 Cell Monolayers
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer with well-developed tight junctions.
-
Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a volt-ohm meter. Monolayers with TEER values above a certain threshold (e.g., 250 Ω·cm²) are considered suitable for transport studies.
-
Permeability Study:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound formulation (e.g., this compound-loaded nanoparticles suspended in HBSS) to the apical (AP) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., a colorimetric assay for pectin or HPLC if a suitable detection method is available).
-
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of this compound across the monolayer, A is the surface area of the filter membrane, and C0 is the initial concentration of this compound in the AP chamber.
-
Visualizations
Caption: Workflow for developing and evaluating an oral this compound delivery system.
Caption: Mechanisms of nanoparticle absorption across the intestinal epithelium.
Caption: Troubleshooting low encapsulation efficiency in nanoparticle formulations.
References
- 1. This compound [piboc.dvo.ru]
- 2. Enhancement of Oral Bioavailability of Protein and Peptide by Polysaccharide-based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Enhancement of Oral Bioavailability of Protein and Peptide by Polysaccharide-based Nanoparticles | Bentham Science [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adapting liposomes for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomalization of lactoferrin enhanced it's anti-inflammatory effects via oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Delivery of Bovine Lactoferrin Using Pectin- and Chitosan-Modified Liposomes and Solid Lipid Particles: Improvement of Stability of Lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety concerns over the use of intestinal permeation enhancers: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intestinal permeation enhancers enable oral delivery of macromolecules up to 70 kDa in size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intestinal permeation enhancers to improve oral bioavailability of macromolecules: reasons for low efficacy in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improvement of Oral Bioavailability and Anti-Tumor Effect of Zingerone Self-Microemulsion Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Zein Nanoparticles Improve the Oral Bioavailability of Curcumin in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zosterin Extract Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zosterin extracts. The information is presented in a question-and-answer format to directly address specific issues related to contamination that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in crude this compound extracts?
A1: Crude this compound extracts, derived from seagrasses like Zostera marina, are susceptible to several types of contaminants due to their biological origin and extraction process. These include:
-
Proteins: Co-extracted from the plant material.
-
Polyphenols: Naturally abundant in Zostera marina, these can interfere with assays and cause discoloration.[1][2][3]
-
Endotoxins (Lipopolysaccharides - LPS): Potent immunostimulatory molecules from the cell walls of Gram-negative bacteria that may be present in the raw material or introduced during processing.
-
Heavy Metals: Seagrass can accumulate heavy metals from its marine environment. This compound itself has a known ability to bind to heavy metals.[4][5]
-
Low-Molecular-Weight Impurities: Salts, pigments, and residual solvents (e.g., ethanol) from the extraction and precipitation steps.
Q2: How can I perform a preliminary assessment of my this compound extract's purity?
A2: A preliminary purity assessment can be conducted using a few straightforward techniques:
-
Visual Inspection: Note the color and solubility of your lyophilized extract. A pure this compound extract should be off-white to light tan. Darker brown or greenish colors may indicate significant polyphenol or pigment contamination. Poor solubility in water after freeze-drying can sometimes be due to residual solvents or improper drying.[6]
-
UV-Vis Spectroscopy: A UV scan from 200-400 nm can provide a quick check for protein and polyphenol contamination. A significant absorbance peak around 280 nm suggests the presence of proteins, while a peak or shoulder around 260 nm can indicate nucleic acids. Polyphenols also absorb in the UV range.
-
pH Measurement: Dissolving the extract in deionized water and measuring the pH can indicate the presence of residual acidic or basic reagents from the extraction process.
Q3: What are the acceptable limits for common contaminants in a research-grade this compound extract?
A3: The acceptable limits for contaminants depend on the intended downstream application. For in vitro cell-based assays, it is crucial to minimize endotoxin (B1171834) levels. For structural studies like NMR, protein and polyphenol contamination should be low to avoid spectral interference. The following table provides general guidelines.
Quantitative Data Summary
| Contaminant | Typical Acceptable Limit | Rationale |
| Endotoxins | < 0.1 - 1.0 EU/mL | To prevent inflammatory responses in cell-based assays.[7] The pyrogenic threshold for intravenous administration in humans is approximately 5 EU/kg/hr. |
| Heavy Metals | Lead: < 3.0 mg/kg (ppm) | Based on guidelines for food supplements.[8][9] |
| Cadmium: < 1.0 mg/kg (ppm) | Based on guidelines for food supplements.[8] | |
| Mercury: < 0.1 mg/kg (ppm) | Based on guidelines for dietary supplements.[2] | |
| Protein | < 1-2% (w/w) | To minimize interference in bioassays and structural analysis. Pectin (B1162225) extracts with low protein content have been reported at <1.0%.[10] |
| Polyphenols | Highly application-dependent | Polyphenols can interfere with certain bioassays (e.g., those involving redox reactions).[5] Their presence should be minimized for structural studies. |
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Bioassay Results
Q: My this compound extract is showing unexpected cytotoxicity or is causing inconsistent results in my cell-based assays. What could be the cause?
A: This is a common issue often linked to contamination. Here’s a troubleshooting workflow:
-
Suspect Endotoxin Contamination: Endotoxins are potent activators of immune cells and can cause a wide range of cellular responses, even at very low concentrations. This is the most likely culprit for unexpected inflammatory or cytotoxic effects.
-
Action: Quantify endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. If levels are above the acceptable limit for your specific cell type (generally >0.1 EU/mL), you must perform endotoxin removal.
-
-
Consider Polyphenol Interference: Polyphenols can have intrinsic biological activities, including antioxidant and pro-oxidant effects, which may interfere with your assay.[5] For example, polyphenols with o-dihydroxy groups can interfere with glucose oxidase/peroxidase (GOP) assays.[5]
-
Action: Assess the polyphenol content of your extract. If high, consider a polyphenol removal step using Polyvinylpolypyrrolidone (PVPP).
-
-
Evaluate for Heavy Metal Toxicity: Heavy metals like lead and cadmium are cytotoxic and can interfere with cellular processes.[4][5]
-
Action: If your seagrass source is from a potentially contaminated area, consider analyzing your extract for heavy metal content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Check for Residual Solvents: High concentrations of residual ethanol (B145695) or other organic solvents from the extraction process can be cytotoxic.
-
Action: Ensure your lyophilization process is complete and effectively removes all residual solvents. If you suspect solvent residue, re-dissolve and re-lyophilize the sample.
-
Issue 2: Poor Physical Properties (Color, Solubility, Viscosity)
Q: My lyophilized this compound extract is dark brown, dissolves poorly in water, and/or the resulting solution has a lower-than-expected viscosity. What's wrong?
A: These issues typically point to problems with the extraction and purification process.
-
Dark Color: A dark brown or greenish color is usually due to significant polyphenol and/or pigment contamination. Polyphenols can become oxidized during extraction, leading to darker coloration.
-
Action: Implement a polyphenol removal step (e.g., PVPP treatment) in your purification protocol.
-
-
Poor Solubility: Difficulty in re-dissolving the lyophilized extract can be caused by:
-
Residual Ethanol: Incomplete removal of ethanol during drying can cause the polysaccharide to form aggregates that are difficult to rehydrate.[11][12] Ensure thorough drying.
-
Keratinization: Aggressive heating during drying can cause the polysaccharide to "keratinize," forming a horn-like, insoluble material. Freeze-drying is the preferred method to avoid this.[6]
-
Protein-Polysaccharide Complexes: The presence of proteins and polyphenols can lead to the formation of insoluble complexes.[13][14]
-
Action: Re-evaluate your drying/lyophilization procedure. If the issue persists, improve the removal of proteins and polyphenols.
-
-
Low Viscosity: The viscosity of a pectin solution is related to its molecular weight and concentration.[15][10][16]
-
Cause: Harsh extraction conditions (e.g., excessively high temperatures or extreme pH) can cause depolymerization of the this compound backbone, leading to a lower molecular weight and consequently, lower viscosity.
-
Action: Optimize your extraction procedure to use milder conditions. You can assess the molecular weight distribution of your extract using Size-Exclusion Chromatography (SEC).
-
Issue 3: Anomalous Analytical Results (NMR, Chromatography)
Q: I'm seeing unexpected peaks in my 1H-NMR spectrum, or my HPLC-SEC profile shows poor resolution and unexpected peaks. How do I identify the contaminant?
A: Analytical techniques are very sensitive to contaminants.
-
1H-NMR Spectroscopy:
-
Symptom: Broad, unresolved humps in the baseline and sharp signals that do not correspond to polysaccharide structures.
-
Likely Cause: Protein contamination often results in very broad signals that can obscure the polysaccharide peaks.[17] Sharp signals around 2.0 ppm could indicate residual acetate, while a peak around 3.7 ppm could be residual methanol (B129727) from the cleavage of methyl esters.[18][19][20] Signals in the aromatic region (6-9 ppm) are indicative of polyphenols.
-
Action: Correlate your NMR data with results from protein and polyphenol quantification assays. If contamination is confirmed, perform the appropriate purification steps and re-acquire the spectrum.
-
-
Size-Exclusion Chromatography (HPLC-SEC):
-
Symptom: The main this compound peak is broad, shows tailing, or there are additional peaks at lower molecular weights.
-
Likely Cause:
-
Peak Tailing: Can be caused by interactions between the acidic polysaccharide and the column material. Ensure your mobile phase has sufficient ionic strength (e.g., 0.1 M NaNO₃) to screen these interactions.
-
Additional Peaks: Small molecule contaminants like salts or residual solvents will appear as a large peak at the total column volume (Vt). Protein or polyphenol aggregates may appear as distinct peaks.
-
-
Action: Run appropriate standards (e.g., proteins of known molecular weight) to help identify contaminant peaks. Ensure your mobile phase is optimized for acidic polysaccharide analysis.
-
Experimental Protocols
Protocol 1: Deproteinization using the Sevag Method
This method uses a mixture of chloroform (B151607) and n-butanol to denature and remove proteins.
-
Preparation: Dissolve the crude this compound extract in deionized water to a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare the Sevag reagent by mixing chloroform and n-butanol in a 4:1 or 5:1 (v/v) ratio.[4][9]
-
Extraction:
-
Add the Sevag reagent to the this compound solution at a volume ratio of 1:2 or 1:3 (reagent:solution).[4]
-
Shake the mixture vigorously for 20-30 minutes at room temperature. A protein precipitate will form at the interface between the aqueous and organic layers.
-
-
Separation: Centrifuge the mixture at 4,000-6,000 rpm for 10-15 minutes to separate the phases.
-
Collection: Carefully collect the upper aqueous phase containing the this compound.
-
Repetition: Repeat the extraction (steps 3-5) 3 to 5 times, or until no more precipitate is observed at the interface.
-
Final Steps: Dialyze the final aqueous solution against deionized water for 48-72 hours to remove residual solvents, and then lyophilize to obtain the deproteinized this compound.
Protocol 2: Polyphenol Removal using Polyvinylpolypyrrolidone (PVPP)
PVPP is an insoluble polymer that binds polyphenols through hydrogen bonding.[19]
-
Preparation: Dissolve the this compound extract in deionized water (e.g., 1-10 mg/mL).
-
PVPP Addition: Add PVPP powder to the solution. A typical starting ratio is 10:1 (w/w) of extract to PVPP.
-
Incubation: Stir the suspension at room temperature for 1-2 hours or overnight at 4°C.
-
Removal of PVPP: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the PVPP-polyphenol complex.
-
Collection: Carefully decant the supernatant containing the purified this compound.
-
Alternative Column Method: For smaller volumes, a PVPP-packed syringe can be used.[19][21]
-
Pack a syringe with PVPP powder.
-
Apply the this compound solution to the top of the column.
-
Centrifuge the syringe to force the solution through the PVPP matrix. The eluate will be depleted of polyphenols.[19]
-
-
Final Steps: Dialyze the purified solution against deionized water and lyophilize.
Protocol 3: Endotoxin Removal by Affinity Chromatography
This method uses a stationary phase with a ligand that has a high affinity for the lipid A portion of endotoxins, such as polymyxin (B74138) B.
-
Column Preparation: Pack a chromatography column with an endotoxin-removing affinity resin (e.g., polymyxin B-agarose). Equilibrate the column with several column volumes of pyrogen-free buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dissolve the this compound extract in the equilibration buffer. The pH and ionic strength should be optimized to minimize binding of the this compound to the resin while maximizing endotoxin binding.[22]
-
Sample Loading: Load the this compound solution onto the column at a slow flow rate to allow for maximum binding of endotoxins.
-
Collection: Collect the flow-through fraction, which contains the this compound extract now depleted of endotoxins.
-
Washing: Wash the column with additional equilibration buffer and combine with the flow-through fraction.
-
Quantification: Measure the endotoxin levels in the collected fraction using an LAL assay to confirm removal efficiency.
-
Final Steps: Dialyze the purified solution against pyrogen-free water and lyophilize.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. e-algae.org [e-algae.org]
- 3. researchgate.net [researchgate.net]
- 4. procedia-esem.eu [procedia-esem.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Related Gelling of Pectins and Linking with Other Natural Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of protein removal process of Lonicera japonica polysaccharide and its immunomodulatory mechanism in cyclophosphamide‐induced mice by metabolomics and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scitepress.org [scitepress.org]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. researchgate.net [researchgate.net]
- 18. Spectroscopic and Microscopic Analysis of Apple Pectins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cost Comparison of Endotoxin Removal Methods in Protein Purification [synapse.patsnap.com]
- 22. biopharminternational.com [biopharminternational.com]
method refinement for assessing zosterin's heavy metal binding
Technical Support Center: Zosterin Heavy Metal Binding Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols for assessing the heavy metal binding properties of this compound, a pectin-like polysaccharide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample is showing lower-than-expected binding capacity for heavy metals. What are the potential causes and solutions?
A1: Low binding capacity is a common issue that can stem from several experimental factors. Refer to the troubleshooting workflow below.
-
Incorrect pH: The pH of the solution is the most critical factor. The carboxyl groups on this compound's galacturonic acid residues are responsible for binding divalent metal cations. At low pH, these groups are protonated (-COOH), reducing their ability to bind metals. At very high pH, metal hydroxides may precipitate, leading to inaccurate measurements.
-
Solution: Determine the optimal pH for each specific metal ion. For many divalent heavy metals like lead (Pb²⁺), copper (Cu²⁺), and cadmium (Cd²⁺), the optimal pH range is typically between 4.0 and 6.5.[1] For lead and zinc, maximum removal efficiency has been observed at pH 2.0, while for cadmium it was pH 4.0.[2] Always prepare buffers to maintain a stable pH throughout the experiment. Verify the final pH of the reaction mixture before analysis.
-
-
Presence of Competing Ions: High concentrations of other cations in your solution (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) can compete with heavy metal ions for the same binding sites on the this compound polymer, reducing the apparent binding capacity for the target metal.[3]
-
Solution: Whenever possible, use deionized water to prepare all solutions. If studying binding in a complex matrix (e.g., simulated gastric fluid), be aware of the ionic strength and report it. Consider running control experiments with varying concentrations of competing ions to quantify their inhibitory effect.
-
-
Insufficient Contact Time: The binding process is not instantaneous. If the incubation time is too short, the system may not have reached equilibrium, resulting in an underestimation of the maximum binding capacity.
-
Solution: Perform a time-course experiment (kinetic study) to determine the equilibrium time. Take samples at various time points (e.g., 5, 15, 30, 60, 120 minutes) until the concentration of the metal in the supernatant becomes constant. For many pectins, a contact time of 15-30 minutes is sufficient to achieve maximum removal.[2]
-
-
Inaccurate Quantification of Unbound Metal: Errors in the final concentration measurement will directly impact the calculated binding capacity.
-
Solution: Ensure your analytical instrument (e.g., AAS, ICP-MS) is properly calibrated with a fresh set of standards before each run.[4][5] Prepare matrix-matched standards if your samples contain other components that could interfere with the measurement. Run reagent blanks and controls to ensure no contamination has occurred.[6]
-
Q2: How do I separate the this compound-metal complex from the solution before analysis?
A2: Effective separation is crucial to ensure you are only measuring the unbound (free) metal concentration in the supernatant.
-
Centrifugation: This is the most common method. Centrifuge the sample at a sufficient speed and for a long enough duration to pellet the this compound-metal complex. A speed of 8,000 x g for 5-10 minutes is often adequate.[7]
-
Filtration: Use a syringe filter with a pore size small enough to retain the polysaccharide complex (e.g., 0.22 or 0.45 µm). This method is quick but be cautious of potential metal adsorption onto the filter membrane itself. Run a control by filtering a standard metal solution without this compound to check for losses.
Q3: Can the source of pectin (B1162225) or this compound affect the binding results?
A3: Absolutely. The structural characteristics of pectins, which vary by source (e.g., citrus, apple, beet), significantly influence their metal binding properties.[8] Key factors include:
-
Degree of Methylation (DM): A lower DM means more free carboxyl groups are available for binding, generally leading to a higher binding capacity.
-
Molecular Weight and Structure: The overall size and conformation of the polymer can affect the accessibility of binding sites.
-
Presence of Other Functional Groups: Acetyl groups, for instance, can influence the binding mechanism and selectivity.[9]
It is crucial to characterize your specific this compound sample and report its properties when publishing results.
Experimental Protocols
Protocol 1: Batch Equilibrium Adsorption Assay
This protocol determines the equilibrium binding capacity of this compound for a specific heavy metal.
1. Preparation of Solutions:
- This compound Stock Solution: Prepare a 1 g/L stock solution by dissolving a known mass of dry this compound in deionized water. Gentle heating or overnight stirring may be required for complete dissolution.
- Metal Stock Solution: Prepare a 1000 mg/L (ppm) stock solution of the target heavy metal using a certified salt (e.g., Pb(NO₃)₂, CdCl₂).
- Working Solutions: Prepare a series of metal working solutions (e.g., 10, 25, 50, 100, 200 mg/L) by diluting the stock solution.
- Buffer Solution: Prepare a buffer to maintain the desired pH (e.g., 0.1 M acetate (B1210297) buffer for pH 4-5.5).
2. Binding Experiment:
- Label a series of centrifuge tubes.
- To each tube, add a fixed volume of the this compound stock solution (e.g., 10 mL).
- Add an equal volume of one of the metal working solutions to each corresponding tube. This will create a range of initial metal concentrations with a constant this compound concentration.
- Adjust the pH of each solution to the desired value using the buffer or dilute acid/base.
- Include a control tube for each concentration containing the metal solution but no this compound to account for any potential precipitation or adsorption to the tube walls.
- Agitate the tubes on a shaker at a constant speed and temperature for the predetermined equilibrium time (e.g., 60 minutes at 160 rpm, 25°C).[10]
3. Separation and Sample Preparation:
- Centrifuge the tubes at 8,000 x g for 10 minutes to pellet the this compound-metal complex.[7]
- Carefully pipette a known volume of the clear supernatant from each tube.
- Acidify the supernatant sample (e.g., with 1% HNO₃) to preserve it for analysis.[4]
4. Quantification by Atomic Absorption Spectroscopy (AAS):
- Prepare a calibration curve using freshly diluted standards from the metal stock solution.[4][5] The standards should bracket the expected concentration range of your samples.
- Aspirate the samples into the AAS and record the absorbance.
- Determine the final concentration of the metal in the supernatant (Ce) using the calibration curve.
5. Calculation of Binding Capacity:
- Calculate the amount of metal bound per unit mass of this compound (qe, in mg/g) using the following formula:
- qe = (C₀ - Ce) * V / m
- Where:
- C₀ = Initial metal concentration (mg/L)
- Ce = Equilibrium metal concentration in the supernatant (mg/L)
- V = Total volume of the solution (L)
- m = Mass of this compound (g)
Quantitative Data Summary
Pectin's affinity for heavy metals varies depending on the metal ion and the source of the pectin.
| Pectin Source | Metal Ion | Binding Selectivity / Capacity | Reference |
| General (Citrus, Beet) | Multiple | Pb²⁺ ≈ Cu²⁺ >> Zn²⁺ ≥ Cd²⁺ ≈ Ni²⁺ > Ca²⁺ | [9] |
| Beet Pectin | Pb²⁺, Cu²⁺ | High affinity | [8] |
| Apple Pectin | Co²⁺ | High affinity | [8] |
| Citrus Pectin | Ni²⁺ | High affinity | [8] |
| Nopal Pectin | Pb²⁺ | 26.6 mg/g | [11] |
| Citrus Pectin | Pb²⁺ | 176 mg/g | [11] |
| Apple Pectin | Pb²⁺ | 147-180 mg/g | [11] |
Visualized Workflows and Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of pectin binding of heavy metal ions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antibacterial Efficacy of Zosterin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of Zosterin with other pectin-based alternatives and conventional antibiotics. The information is supported by available experimental data and detailed methodologies to assist in research and development.
Overview of this compound's Antibacterial Potential
This compound, a low-methoxylated pectin (B1162225) derived from the sea grass Zostera marina, has demonstrated notable antibacterial properties. In vitro studies have shown that this compound significantly inhibits the growth of a range of both Gram-positive and Gram-negative bacteria.[1] This broad-spectrum activity suggests its potential as a natural antibacterial agent.
Comparative Antibacterial Efficacy
Table 1: Comparison of Antibacterial Activity
| Compound/Agent | Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Low-Methoxylated Pectin | Staphylococcus aureus (Gram+) | Marked Inhibition (Specific MIC not reported) | [1] |
| Escherichia coli (Gram-) | Marked Inhibition (Specific MIC not reported) | [1] | ||
| Yersinia pseudotuberculosis (Gram-) | Marked Inhibition (Specific MIC not reported) | [1] | ||
| Salmonella typhimurium (Gram-) | Marked Inhibition (Specific MIC not reported) | [1] | ||
| Pseudomonas aeruginosa (Gram-) | Marked Inhibition (Specific MIC not reported) | [1] | ||
| Citrus Pectin Hydrolysate | Pectin Oligosaccharide | Staphylococcus aureus (Gram+) | 12.5 mg/mL | |
| Escherichia coli (Gram-) | 50 mg/mL | |||
| Apple Pectin | High-Methoxylated Pectin | Staphylococcus aureus (Gram+) | Strong Inhibition (Specific MIC not reported) | |
| Escherichia coli (Gram-) | Strong Inhibition (Specific MIC not reported) | |||
| Ampicillin | Antibiotic (β-lactam) | Staphylococcus aureus (Gram+) | 0.25 - 2 µg/mL (Susceptible strains) | |
| Escherichia coli (Gram-) | 2 - 8 µg/mL (Susceptible strains) | |||
| Gentamicin | Antibiotic (Aminoglycoside) | Staphylococcus aureus (Gram+) | 0.5 - 4 µg/mL (Susceptible strains) | |
| Escherichia coli (Gram-) | 0.25 - 4 µg/mL (Susceptible strains) | |||
| Pseudomonas aeruginosa (Gram-) | 0.5 - 4 µg/mL (Susceptible strains) |
Experimental Protocols for Antibacterial Efficacy Testing
The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial properties of pectins.
Agar (B569324) Well Diffusion Method
This method is used to qualitatively assess the antibacterial activity of a substance.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture of the target bacterium.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.
-
Application of Test Substance: A defined volume (e.g., 50-100 µL) of the this compound solution (at various concentrations) is added to each well. A known antibiotic is used as a positive control, and the solvent used to dissolve the this compound serves as a negative control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Observation and Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Test Substance Dilutions: A serial two-fold dilution of the this compound solution is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation and Addition: The standardized bacterial inoculum is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: A positive control well (broth and inoculum without this compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader.
Visualizing Experimental and Mechanistic Pathways
The following diagrams illustrate the experimental workflow for assessing antibacterial efficacy and the proposed mechanism of action of this compound.
Mechanism of Antibacterial Action
The precise molecular mechanism of this compound's antibacterial activity is still under investigation. However, based on the properties of low-methoxylated pectins, a plausible mechanism involves the interaction of the negatively charged carboxyl groups of the pectin with the bacterial cell surface. This interaction can lead to a disruption of the cell membrane's integrity, causing increased permeability and ultimately leading to cell lysis or inhibition of growth. The lower degree of methylesterification in this compound results in a higher density of free carboxyl groups, which is thought to enhance its antibacterial efficacy.
It has also been proposed that pectins can have anti-adhesive effects, preventing bacteria from attaching to host cells, which is a critical step in infection.[2] While some studies suggest that pectins can modulate host immune signaling pathways, such as Toll-like receptor (TLR) signaling, the direct impact on bacterial signaling pathways is an area that requires further research.[2][3][4]
References
- 1. [Antibacterial and therapeutic effectiveness of a pectin from sea grass Zostera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pectin limits epithelial barrier disruption by Citrobacter rodentium through anti-microbial effects - Food & Function (RSC Publishing) DOI:10.1039/D0FO02605K [pubs.rsc.org]
- 3. The Dietary Fiber Pectin: Health Benefits and Potential for the Treatment of Allergies by Modulation of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of different dietary fiber pectin structures on the gastrointestinal immune barrier: impact via gut microbiota and direct effects on immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Zosterin in Focus: A Comparative Analysis of Pectins for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of zosterin, a unique pectin (B1162225) derived from seagrass, with other well-characterized pectins such as citrus pectin, apple pectin, and modified citrus pectin (MCP). The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their physicochemical properties and biological activities, supported by experimental data and detailed methodologies for key assays.
Physicochemical Properties: A Structural Overview
Pectins are a diverse group of complex polysaccharides found in the cell walls of plants. Their structural characteristics, such as molecular weight (MW), degree of methoxylation (DM), and galacturonic acid (GalA) content, significantly influence their biological functions. This compound, primarily isolated from seagrass of the family Zosteraceae, possesses a unique structural feature: an apiogalacturonan fragment with apiose in its side chains. This characteristic is believed to contribute to its relative stability against intracellular pectinases[1].
| Property | This compound | Citrus Pectin | Apple Pectin | Modified Citrus Pectin (MCP) |
| Source | Seagrass (e.g., Zostera marina) | Citrus fruit peels (orange, lemon, grapefruit)[2][3][4] | Apple pomace[4][5] | Chemically or enzymatically treated citrus pectin[6][7][8] |
| Key Structural Feature | Apiogalacturonan fragment[1] | Primarily homogalacturonan and rhamnogalacturonan-I[2][9] | Similar to citrus pectin, with variations in side chains[10] | Lower molecular weight and reduced degree of esterification[6][7][8] |
| Molecular Weight (Da) | Variable, can be high | 50,000 - 150,000[2] | High molecular weight | < 15,000[7] |
| Degree of Methoxylation (DM) | Generally low[11] | High (50-80% in natural form)[2] | High | < 5%[7] |
| Galacturonic Acid (GalA) Content (%) | High | High | High | High[6] |
Comparative Biological Activities
The diverse structures of these pectins translate into a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While extensive research exists for citrus and apple pectins, studies providing direct quantitative comparisons with this compound are limited.
Antioxidant Activity
The antioxidant capacity of pectins is often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potential.
| Pectin Type | Antioxidant Activity (DPPH Assay) - IC50 Values |
| This compound (Zostera marina extract) | An ethyl acetate (B1210297) fraction of Zostera marina extract showed an IC50 value of 0.46 mg/mL. |
| Citrus Pectin | Varies depending on the specific citrus source and extraction method. |
| Apple Pectin | Enzymatically extracted apple pectin has shown potent radical scavenging activity.[12] |
| Modified Citrus Pectin | Modification can increase antioxidant activity.[6] |
Anti-inflammatory Effects
Pectins can modulate inflammatory responses by influencing the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
| Pectin Type | Anti-inflammatory Effects |
| This compound | Demonstrates immunomodulatory properties.[13] |
| Citrus Pectin | Low-methoxyl citrus pectin has been shown to inhibit local and systemic inflammation.[5] |
| Apple Pectin | Can modulate inflammatory activities by affecting the NF-κB pathway. |
| Modified Citrus Pectin | Can attenuate inflammation by inhibiting galectin-3.[8] |
Anticancer Properties
The anticancer potential of pectins is an area of intense research, with mechanisms including the induction of apoptosis and inhibition of metastasis. The MTT assay is frequently used to assess the cytotoxic effects of compounds on cancer cells, with a lower IC50 value indicating greater potency.
| Pectin Type | Anticancer Activity (MTT Assay) - IC50 Values |
| This compound | Reported to have antitumor properties, though specific IC50 values from comparative studies are not readily available.[1] |
| Citrus Pectin | Both citrus and apple pectin have been shown to decrease the number of tumors in animal models.[14] |
| Apple Pectin | Pectic acid from apple pectin can inhibit tumor progression and induce apoptosis in breast cancer cells.[15] |
| Modified Citrus Pectin | Can induce apoptosis in various cancer cell lines and has been shown to increase the PSA doubling time in prostate cancer patients.[14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of pectin bioactivities. Below are outlines for key experimental protocols.
Determination of Physicochemical Properties
-
Galacturonic Acid (GalA) Content: The m-hydroxydiphenyl method is a widely used colorimetric assay. Pectin samples are hydrolyzed in sulfuric acid, followed by the addition of m-hydroxydiphenyl reagent, and the absorbance is measured at 520 nm.
-
Degree of Methoxylation (DM): This can be determined by titration. The pectin sample is first titrated with NaOH to neutralize free carboxyl groups. Then, after saponification with a known amount of NaOH to hydrolyze the methyl esters, the excess NaOH is back-titrated with HCl.
Biological Assays
-
DPPH Radical Scavenging Assay (Antioxidant):
-
Prepare various concentrations of the pectin solution.
-
Mix the pectin solution with a methanolic solution of DPPH.
-
Incubate in the dark at room temperature.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
In Vitro Anti-inflammatory Assay (TNF-α and IL-6 Inhibition):
-
Culture macrophages (e.g., RAW 264.7 cells).
-
Pre-treat the cells with different concentrations of pectin.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, collect the cell supernatant.
-
Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
-
MTT Cytotoxicity Assay (Anticancer):
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the pectin solution.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and methodologies.
Caption: Workflow for DPPH antioxidant activity assay.
Caption: Simplified signaling pathway of Modified Citrus Pectin.
Caption: Workflow for in vitro anti-inflammatory assay.
Conclusion
This compound presents a promising, yet less characterized, alternative to conventional pectins. Its unique structure suggests potentially distinct biological activities that warrant further investigation. While citrus, apple, and modified citrus pectins have been extensively studied, showcasing significant antioxidant, anti-inflammatory, and anticancer properties, there is a clear need for direct comparative studies that include this compound to quantitatively assess its therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for such future comparative research, which will be crucial for elucidating the full therapeutic promise of this unique marine-derived pectin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. e-algae.org [e-algae.org]
- 4. researchgate.net [researchgate.net]
- 5. Extraction, Identification, Evaluation and Comparative Study of Pectin Obtained from Various Natural Sources [ijraset.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and Anti-Inflammatory Properties of Four Native Mediterranean Seagrasses: A Review of Bioactive Potential and Ecological Context - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review Article A Review on Biological Activities of Thiazine Derivatives | Semantic Scholar [semanticscholar.org]
- 14. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Citrus pectin: characterization and inhibitory effect on fibroblast growth factor-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Zosterin and Other Immunomodulatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zosterin, a pectin-derived polysaccharide from seagrass, with other well-established immunomodulatory agents. The information presented is based on available experimental data and is intended to assist researchers and professionals in drug development in understanding the potential of this compound in the context of current immunomodulatory therapies.
Introduction to this compound and Immunomodulation
This compound is a unique pectin (B1162225) isolated from the seagrass Zostera marina. Pectins are complex polysaccharides found in the cell walls of plants and have been shown to possess a range of biological activities, including immunomodulation.[1][2] The immunomodulatory effects of pectins are largely dependent on their structural characteristics, such as the degree of methyl-esterification (DM) and the composition of their side chains.[1][2] this compound is characterized by the presence of an apiogalacturonan fragment, which contributes to its relative stability.[3]
Immunomodulatory agents are substances that modify the functioning of the immune system, either by enhancing or suppressing immune responses.[4][5] They are critical in the treatment of a wide array of conditions, including autoimmune diseases, inflammatory disorders, and cancer.[4][5] This guide will compare the immunomodulatory properties of this compound with two widely used classes of immunomodulators: corticosteroids (represented by Dexamethasone) and a biologic agent, a tumor necrosis factor-alpha (TNF-α) inhibitor (represented by Infliximab).
Mechanism of Action
The immunomodulatory effects of this compound and other pectins are primarily mediated through their interaction with pattern recognition receptors (PRRs), particularly Toll-like receptors (TLRs) expressed on immune cells like macrophages and dendritic cells.
This compound (Pectin):
The interaction of pectins with TLRs can lead to either immunostimulatory or immunosuppressive effects, depending on the pectin's structural features.
-
Low Degree of Methyl-esterification (DM): Pectins with a low DM have been shown to inhibit the pro-inflammatory TLR2-TLR1 signaling pathway.[6] This can lead to a reduction in the production of pro-inflammatory cytokines.
-
High Degree of Methyl-esterification (DM): Conversely, pectins with a high DM may activate TLR2 and TLR4, leading to an immunostimulatory response.[2]
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Some studies suggest that pectin can also modulate immune responses indirectly by altering the gut microbiota and promoting the production of tryptophan metabolites. These metabolites can then activate the AhR pathway, leading to the production of anti-inflammatory cytokines like IL-22.[7]
Dexamethasone (B1670325) (Corticosteroid):
Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. Its primary mechanism of action involves:
-
Genomic Effects: Dexamethasone binds to the cytosolic glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus where it can:
-
Transactivation: Bind to glucocorticoid response elements (GREs) on DNA to upregulate the expression of anti-inflammatory genes.
-
Transrepression: Interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby suppressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9]
-
-
Non-genomic Effects: Dexamethasone can also exert rapid, non-genomic effects through membrane-bound GRs and interactions with cellular signaling pathways.
Infliximab (B1170848) (TNF-α Inhibitor):
Infliximab is a chimeric monoclonal antibody that specifically targets and neutralizes both soluble and transmembrane forms of TNF-α.[10]
-
TNF-α Neutralization: By binding to TNF-α, Infliximab prevents it from interacting with its receptors (TNFR1 and TNFR2) on the surface of cells. This blocks the downstream signaling cascades that lead to the production of other pro-inflammatory cytokines and mediators, cell proliferation, and recruitment of inflammatory cells.[10]
Signaling Pathway Diagrams
Caption: this compound's interaction with Toll-like Receptors (TLRs).
Caption: Dexamethasone's genomic mechanism of action.
Caption: Infliximab's mechanism of neutralizing TNF-α.
Comparative Efficacy: Cytokine Modulation
The following tables summarize the effects of this compound (and other pectins), Dexamethasone, and Infliximab on the production of key pro- and anti-inflammatory cytokines. It is important to note that the data are compiled from different studies with varying experimental conditions, and therefore, a direct quantitative comparison should be made with caution.
Table 1: Effect of this compound (Pectin) on Cytokine Production
| Cytokine | Cell/Animal Model | Pectin Type/Concentration | Effect | Reference |
| Pro-inflammatory Cytokines | ||||
| IL-1β | Human Peripheral Blood Mononuclear Cells (PBMCs) | Citrus Pectin (DE60, DE90) | Dose-dependent inhibition | [5] |
| TNF-α | Human PBMCs | Citrus Pectin (DE30, DE60, DE90) | No significant change | [5] |
| IL-6 | Human PBMCs | Citrus Pectin (DE30, DE60, DE90) | No significant change | [5] |
| IL-6, TNF-α, IL-1β | LPS-stimulated whole blood | Dexamethasone (in vitro) | Dose-dependent inhibition | [11] |
| IFN-γ | Rat Mesenteric Lymph Node Lymphocytes | Dietary Pectin (1-5%) | Increased production | [12] |
| IL-1β, IL-6, IL-8, TNF-α | Pig Jejunum | 5% dietary pectin | Down-regulated expression | [7] |
| Anti-inflammatory Cytokines | ||||
| IL-1ra | Human PBMCs | Citrus Pectin (DE60, DE90) | Dose-dependent increase | [5] |
| IL-10 | Human PBMCs | Citrus Pectin (DE60, DE90) | Dose-dependent increase | [5] |
| IL-10 | Pig Jejunum | 5% dietary pectin | Increased expression | [7] |
Table 2: Effect of Dexamethasone on Cytokine Production
| Cytokine | Cell/Animal Model | Dexamethasone Concentration | Effect | Reference |
| Pro-inflammatory Cytokines | ||||
| IL-1β, IL-6, TNF-α, CXCL10 | SARS-CoV-2 stimulated human PBMCs | 1nM - 100nM | Dose-dependent inhibition | [13] |
| IFN-γ | COVID-19 patient T-cells (in vitro) | 1.20 mg/mL | 58-61% reduction in production | [14] |
| IL-6, TNF-α | LPS-stimulated human leukocytes (in vitro) | Varies | Significant suppression | [15] |
| Anti-inflammatory Cytokines | ||||
| IL-10 | LPS-stimulated whole blood | Varies | No change in dexamethasone effect after exercise | [11] |
| IL-1Ra | SARS-CoV-2 stimulated human PBMCs | 1nM - 100nM | Dose-dependent inhibition | [13] |
Table 3: Effect of Infliximab on Cytokine Production
| Cytokine | Patient Population/Cell Model | Infliximab Treatment | Effect | Reference |
| Pro-inflammatory Cytokines | ||||
| TNF-α | PHA-stimulated human PBLs | In vitro | Protein not detectable | [7] |
| IL-6 | PHA-stimulated human PBLs | In vitro | Reduced mRNA expression | [7] |
| IFN-γ | PHA-stimulated human PBLs | In vitro | Reduced mRNA expression | [7] |
| IL-2 | PHA-stimulated human PBLs | In vitro | Reduced | [7] |
| IL-6 | Crohn's Disease patients with IFX failure | Infliximab | Higher levels in treatment failure vs. remission | [8] |
| TNF-α, IL-1β, IL-6 | Rheumatoid and Psoriatic Arthritis patients | Infliximab | Diverse patterns, some with sustained high levels | [16] |
Experimental Protocols
This section provides an overview of standard methodologies for key experiments cited in the comparison of these immunomodulatory agents.
Quantification of Cytokine Levels using Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of specific cytokines in biological samples (e.g., cell culture supernatants, serum, plasma).
Principle: A sandwich ELISA is a common method for cytokine quantification. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the capture antibody. After washing, a biotinylated detection antibody that also recognizes the cytokine is added, forming a "sandwich". Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added, which binds to the biotinylated detection antibody. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine in the sample. The concentration is determined by comparison to a standard curve.[1][3]
General Protocol:
-
Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of the standards and samples (e.g., cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of a TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.[1][2][6]
Immune Cell Phenotyping using Flow Cytometry
Objective: To identify and quantify different immune cell populations (e.g., T-cells, macrophages) and their activation status based on the expression of specific cell surface and intracellular markers.
Principle: Flow cytometry is a laser-based technology that allows for the multi-parametric analysis of individual cells in a heterogeneous population. Cells are stained with fluorescently labeled antibodies that bind to specific cellular markers. As the cells pass one by one through a laser beam, the fluorescent labels are excited and emit light at different wavelengths. Detectors measure the emitted light, and the data is used to identify and quantify different cell populations.[17]
General Protocol for Staining Peripheral Blood Mononuclear Cells (PBMCs):
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Cell Counting and Viability: Count the cells and assess viability using a method such as trypan blue exclusion.
-
Fc Receptor Blocking: Resuspend the cells in a blocking solution (e.g., containing human IgG) to block Fc receptors and prevent non-specific antibody binding. Incubate for 10-15 minutes at 4°C.
-
Surface Staining: Add a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, CD14 for monocytes/macrophages) to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with flow cytometry staining buffer to remove unbound antibodies.
-
Fixation and Permeabilization (for intracellular staining): If intracellular markers (e.g., cytokines like IFN-γ, transcription factors like FoxP3) are to be analyzed, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining: Add fluorescently labeled antibodies against intracellular markers to the permeabilized cells. Incubate for 30-45 minutes at room temperature in the dark.
-
Washing: Wash the cells with permeabilization buffer.
-
Data Acquisition: Resuspend the final cell pellet in flow cytometry staining buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the acquired data using specialized software (e.g., FlowJo, FCS Express). Use a gating strategy to first identify single, live cells and then to delineate specific immune cell populations based on their marker expression.[17]
Caption: A general experimental workflow for comparing immunomodulators.
Summary and Future Directions
This compound, a pectin from seagrass, demonstrates immunomodulatory properties primarily through its interaction with Toll-like receptors. Its effect, whether immunostimulatory or immunosuppressive, appears to be dependent on its structural characteristics, particularly the degree of methyl-esterification. This offers the potential for tailored immunomodulation by selecting or modifying pectins with specific structural features.
In comparison, Dexamethasone exerts broad immunosuppression by regulating gene expression, while Infliximab provides targeted inhibition of the pro-inflammatory cytokine TNF-α. The available data suggests that this compound and other pectins can modulate a range of both pro- and anti-inflammatory cytokines, indicating a more nuanced immunomodulatory profile than the broad suppression of corticosteroids or the single-target action of Infliximab.
However, a significant gap in the current research is the lack of direct, head-to-head comparative studies of this compound with other immunomodulatory agents under standardized experimental conditions. Future research should focus on:
-
Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the effects of this compound with established immunomodulators like Dexamethasone and Infliximab on cytokine profiles, immune cell populations, and functional outcomes in relevant disease models.
-
Structure-Activity Relationship: Further elucidating the precise structural features of this compound and other pectins that determine their specific immunomodulatory effects. This will be crucial for the rational design of pectin-based therapeutics.
-
Clinical Investigations: If preclinical data are promising, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound as an immunomodulatory agent in human diseases.
References
- 1. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 7. Quantitative gene expression of cytokines in peripheral blood leukocytes stimulated in vitro: modulation by the anti-tumor nerosis factor-alpha antibody infliximab and comparison with the mucosal cytokine expression in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circulating Cytokines and Cytokine Receptors in Infliximab Treatment Failure Due to TNF-α Independent Crohn Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine release and its modulation by dexamethasone in whole blood following exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of the degree and pattern of methyl-esterification of pectic homogalacturonan in plant cell walls. Implications for pectin methyl esterase action, matrix properties, and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 12. scienceopen.com [scienceopen.com]
- 13. In vitro dexamethasone suppression of cytokine production assay and plasma total and free cortisol responses to ACTH in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of treatment with infliximab on serum cytokine profile of patients with rheumatoid and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Standard Protocols for Flow Cytometry for monocytes, macrophages, DC and T cells [protocols.io]
- 16. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 17. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Zosterin's Antiulcer Efficacy in Animal Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiulcer effects of zosterin, a pectin-derived polysaccharide from seagrass, with other established antiulcer agents, based on preclinical data from animal models. The objective is to present a clear, data-driven overview of this compound's potential as a gastroprotective agent.
Comparative Efficacy of Antiulcer Agents
The protective effects of this compound and other agents are often evaluated in various animal models that mimic different aspects of ulcer pathogenesis in humans. These models include ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs), ethanol (B145695), and stress. The primary endpoint for efficacy is typically the ulcer index, a macroscopic scoring of the severity and extent of gastric lesions.
| Compound | Animal Model | Dosage | Ulcer Index Reduction (%) | Key Findings |
| Pectin (B1162225) (this compound proxy) | DSS-induced colitis in mice | High dose of low esterified pectin | Significant improvement in DAI, colonic weight/length ratio, and spleen organ index.[1] | Low esterified pectin showed better protective effects than high esterified pectin.[1] |
| Mesalazine | DSS-induced colitis in mice | Not specified | Positive control, showed protective effects.[1] | An established anti-inflammatory agent used for comparison. |
| Sucralfate | Ethanol- and Indomethacin-induced ulcers in rats | 50 mg/kg | Reduced macroscopic and microscopic lesions.[2] | Still presented some regions of hyperemia macroscopically.[2] |
| Lansoprazole | Ethanol- and Indomethacin-induced ulcers in rats | 30 mg/kg | Greater reduction in macroscopic and microscopic lesions compared to sucralfate.[2] | A proton pump inhibitor used as a standard for comparison.[2] |
| Telenzepine (B1681252) | Pylorus ligation + ASA; ASA + HCl in rats | Not specified | Most potent inhibitor of gastric mucosal lesions compared to pirenzepine, ranitidine (B14927), and cimetidine (B194882).[3] | Also showed potent antisecretory activity.[3] |
| Ranitidine | Pylorus ligation + ASA; ASA + HCl in rats | Not specified | Less potent than telenzepine and atropine.[3] | An H2-receptor antagonist.[3] |
| Cimetidine | Pylorus ligation + ASA; ASA + HCl in rats | Not specified | Less potent than telenzepine and atropine.[3] | An H2-receptor antagonist.[3] |
| Leptin | Acidified ethanol- and Indomethacin-induced ulcers in rats | 1-20 µg/kg (AE) and 1-50 µg/kg (Indo) | Dose-dependent and reproducible inhibition of gastric ulcers.[4] | Effects may be mediated by increasing cyclo-oxygenase and/or nitric oxide pathways and mucus secretion.[4] |
| Lucer (Herbal formulation) | Aspirin- and Ethanol-induced ulcers in rats | 120 and 180 mg/kg | Significant reduction in ulcer index.[5] | Attributed to inhibition of acid secretory parameters and strengthening of the gastric mucosal barrier.[5] |
Note: Data for pectin is used as a proxy for this compound based on available literature. ASA refers to acetylsalicylic acid (aspirin). DAI refers to the disease activity index.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of standard protocols used in the evaluation of antiulcer agents.
Ethanol-Induced Gastric Ulcer Model
This model is used to assess the cytoprotective activity of a compound.
-
Animals: Wistar rats are commonly used.[6]
-
Procedure:
-
Animals are fasted for 18-24 hours with free access to water.[2][6]
-
The test compound (e.g., this compound) or vehicle is administered orally.[6]
-
After 30 minutes, 1 mL of absolute or 96% ethanol is administered orally to induce gastric ulcers.[6][7]
-
One hour after ethanol administration, the animals are sacrificed.[6]
-
The stomachs are removed, opened along the greater curvature, and washed with warm water.[6]
-
The severity of the ulcers is then examined and scored.
-
NSAID-Induced Gastric Ulcer Model
This model evaluates a compound's ability to protect against the ulcerogenic effects of nonsteroidal anti-inflammatory drugs.
-
Animals: Wistar rats are typically used.
-
Procedure:
-
Animals are fasted for 24-36 hours.[6]
-
An NSAID, such as indomethacin (B1671933) (40-100 mg/kg) or aspirin (B1665792) (150 mg/kg), is administered orally or subcutaneously to induce ulcers.[2][6]
-
The test compound is administered before or after the NSAID, depending on the study design.[6]
-
After a set period (e.g., 4-6 hours), the animals are euthanized.[4][6]
-
The stomachs are excised and the ulcer index is determined.
-
Stress-Induced Gastric Ulcer Model
This model investigates the protective effects of a substance against ulcers induced by physical or psychological stress.
-
Animals: Rats or mice are used.[6]
-
Procedure (Water-Immersion Stress):
-
Animals are fasted for 24-36 hours.[6]
-
The test drug or vehicle is administered.
-
Thirty minutes later, the animals are placed individually in stress cages and immersed vertically in a water bath up to the level of the xiphoid process for a specified duration (e.g., 7 hours).[6]
-
Following the stress period, the animals are sacrificed, and their stomachs are examined for ulcers.[6]
-
Visualizing Mechanisms and Workflows
Potential Signaling Pathway for Gastroprotection
Some studies suggest that the protective effects of certain compounds against ethanol-induced ulcers are mediated through the modulation of oxidative stress and inflammatory pathways. One such proposed pathway involves Reactive Oxygen Species (ROS), Intercellular Adhesion Molecule 1 (ICAM-1), and Nuclear factor erythroid 2-related factor 2 (Nrf2).[7]
Caption: Proposed mechanism of this compound's gastroprotective effect.
General Experimental Workflow for Antiulcer Drug Screening
The process of evaluating a potential antiulcer agent in animal models follows a structured workflow to ensure reliable and reproducible results.
Caption: Workflow for in vivo antiulcer activity screening.
References
- 1. Preventive effects of pectin with various degrees of esterification on ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the gastric antisecretory and antiulcer potencies of telenzepine, pirenzepine, ranitidine and cimetidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of leptin in preventing gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-ulcer activity of Lucer against experimentally induced gastric ulcers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Lactoferrin mitigates ethanol-induced gastric ulcer via modulation of ROS/ICAM-1/Nrf2 signaling pathway in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Zosterin's Enterosorbent Properties: A Comparative Analysis Against Known Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enterosorbent properties of zosterin, a pectin-based compound derived from seagrass, against established chelating agents such as ethylenediaminetetraacetic acid (EDTA), dimercaptosuccinic acid (DMSA), and the broad-spectrum adsorbent, activated charcoal. The following sections present available quantitative data, detail experimental methodologies for evaluating enterosorbents, and illustrate the underlying mechanisms of heavy metal detoxification.
Quantitative Comparison of Heavy Metal Binding Capacities
The efficacy of an enterosorbent or chelating agent is often quantified by its binding capacity for specific heavy metals. The tables below summarize the available in vitro binding capacities for lead (Pb) and cadmium (Cd) for pectin (B1162225) (as a proxy for this compound), activated charcoal, and other relevant materials. It is crucial to note that the direct comparison of these values is challenging due to variations in experimental conditions across different studies, including pH, initial metal concentration, temperature, and contact time.
Table 1: In Vitro Lead (Pb) Adsorption/Chelation Capacity
| Sorbent/Chelator | Binding Capacity (mg/g) | Experimental Conditions |
| Pectin (general) | 26.6 - 180 | Varied pH, temperature, and initial concentrations across studies. |
| Activated Charcoal | 21.2 - 58 | Varied sources of activated carbon and experimental setups. |
| EDTA-modified Cellulose (B213188) | ~40 | Data from a single study on modified cellulose fibers. |
| DMSA | More effective than EDTA in vivo | Data primarily from urinary excretion studies, not direct binding capacity. |
| EDTA | Less effective than DMSA in vivo for lead | Data primarily from urinary excretion studies, not direct binding capacity. |
Table 2: In Vitro Cadmium (Cd) Adsorption/Chelation Capacity
| Sorbent/Chelator | Binding Capacity (mg/g) | Experimental Conditions |
| Pectin (general) | ~67.45 | Calculated from 0.6 mmol/g; conditions varied.[1] |
| Activated Charcoal | up to 388.7 | High variability depending on the source and activation method. |
| EDTA-modified Cellulose | ~46 | Data from a single study on modified cellulose fibers. |
| DMSA | Effective in increasing urinary excretion | In vivo data; direct binding capacity not specified. |
| EDTA | Effective in increasing urinary excretion | In vivo data; direct binding capacity not specified. |
Experimental Protocols for Enterosorbent Validation
The following outlines a general experimental protocol for determining the in vitro heavy metal binding capacity of an enterosorbent, based on common methodologies cited in the literature.
Objective: To determine the maximum adsorption capacity (q_max) of an enterosorbent for a specific heavy metal ion in a simulated gastrointestinal environment.
Materials:
-
Enterosorbent material (e.g., this compound, activated charcoal)
-
Standard solutions of heavy metal salts (e.g., lead nitrate, cadmium chloride) of known concentrations
-
Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) with adjusted pH
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for metal ion concentration analysis
Procedure:
-
Preparation of Sorbent: The enterosorbent is washed with deionized water to remove impurities and dried to a constant weight.
-
Batch Adsorption Studies:
-
A known mass of the enterosorbent is added to a series of flasks containing a fixed volume of heavy metal solution of varying initial concentrations.
-
Experiments are conducted separately in SGF and SIF to mimic physiological conditions.
-
The flasks are agitated in a shaking incubator at a constant temperature for a predetermined period to reach equilibrium.
-
-
Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation.
-
Metal Ion Analysis: The concentration of the heavy metal remaining in the supernatant is determined using AAS or ICP-MS.
-
Calculation of Binding Capacity: The amount of heavy metal adsorbed per unit mass of the sorbent (q_e, in mg/g) is calculated using the following formula:
q_e = (C_0 - C_e) * V / m
where:
-
C_0 is the initial metal ion concentration (mg/L)
-
C_e is the equilibrium metal ion concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the sorbent (g)
-
-
Isotherm Modeling: The equilibrium data are fitted to adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity (q_max).
Mechanisms of Action and Signaling Pathways
Heavy metals exert their toxicity by inducing oxidative stress and interfering with essential cellular processes. Enterosorbents and chelators function by binding to these metals, preventing their absorption and facilitating their excretion.
The primary mechanism for pectin-based enterosorbents like this compound is believed to be the "egg-box" model of chelation. This involves the carboxyl groups of the pectin polymer chains forming a network that traps divalent metal ions.
The following diagram illustrates the general mechanism of heavy metal-induced cellular stress and the protective role of chelating agents and enterosorbents.
Caption: Mechanism of Heavy Metal Detoxification.
Heavy metal exposure can disrupt cellular signaling pathways, leading to adverse health effects. While the direct impact of enterosorption on specific signaling cascades is an area of ongoing research, the primary protective mechanism is the reduction of the heavy metal body burden, thereby preventing the initial triggers of these pathological signaling events.
References
A Comparative Guide to Zosterin Quantification Methods for Researchers
For researchers and professionals in drug development, accurate quantification of zosterin, a pectic polysaccharide from seagrass, is crucial for standardization and understanding its therapeutic potential. This guide provides a comparative analysis of two primary analytical methods for this compound quantification: Spectrophotometry (including copper ion colorimetry and the carbazole (B46965) assay) and High-Performance Liquid Chromatography (HPLC). This comparison is based on experimental data to assist in selecting the most suitable method for your research needs.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the spectrophotometric and HPLC methods for pectin (B1162225) and polysaccharide quantification.
| Parameter | Spectrophotometric Method (Copper Ion Colorimetry) | Spectrophotometric Method (Carbazole Assay) | High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization |
| Principle | Indirectly measures pectin by quantifying the remaining copper ions after precipitation of copper pectate.[1] | Colorimetric reaction between the uronic acid components of pectin and carbazole reagent in an acidic medium.[2] | Quantification of constituent monosaccharides (after hydrolysis) with pre-column derivatization for UV detection.[3] |
| Linearity | Not explicitly stated, but a linear standard curve is established. | A standard curve is generated.[4] | Excellent, with correlation coefficients (r²) typically > 0.999.[3] |
| Sensitivity | Not explicitly stated. | Sensitive to ~0.2-20 µg of D-galacturonic acid.[2] | High sensitivity with LODs in the range of 0.13–0.45 mg/kg and LOQs in the range of 0.43–1.49 mg/kg.[3] |
| Precision | High precision with a relative standard deviation (RSD) of 2.09%.[5][1] | Not explicitly stated. | High precision with RSD values for repeatability typically < 2%. |
| Accuracy | Good, with results comparable to the gravimetric method (RSD < 3%).[5] | Not explicitly stated. | High accuracy with recoveries in the range of 94.51% to 106.44%.[3] |
| Specificity | May be affected by other substances that can bind to copper ions. | Neutral carbohydrates can interfere, though this can be minimized with appropriate controls.[2] | High specificity due to chromatographic separation of individual monosaccharides. |
Experimental Protocols
Spectrophotometric Method: Copper Ion Colorimetry
This method is based on the precipitation of pectin with copper ions. The amount of pectin is determined by measuring the concentration of unreacted copper ions in the supernatant.[5]
Materials:
-
Copper (II) chloride (CuCl₂) solution (e.g., 100 mmol/L)
-
Buffer solution (e.g., acetate (B1210297) buffer, pH 4.5)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a known concentration of the this compound sample in the buffer solution.
-
Reaction: Mix a precise volume of the this compound sample with a precise volume of the CuCl₂ solution. Allow the mixture to react to form a copper pectate precipitate.
-
Centrifugation: Centrifuge the mixture to pellet the copper pectate precipitate.
-
Measurement: Carefully collect the supernatant and measure its absorbance at 712 nm using a spectrophotometer.[5] The absorbance is proportional to the concentration of remaining Cu²⁺ ions.
-
Quantification: Use a standard curve of known Cu²⁺ concentrations to determine the amount of unreacted copper. The amount of copper that reacted with the this compound can then be calculated to determine the this compound concentration.
Spectrophotometric Method: Carbazole Assay
This assay quantifies the uronic acid content of this compound, which is a major component of its structure.
Materials:
-
Sulfuric acid (98%), ice-cold
-
Sodium tetraborate (B1243019) decahydrate (B1171855) solution
-
Carbazole reagent (dissolved in absolute ethanol)
-
D-galacturonic acid (for standard curve)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare the this compound sample and a series of D-galacturonic acid standards in a final volume of 250 µl. Cool all solutions in an ice bath.[2]
-
Acid Reaction: Carefully add 1.5 ml of ice-cold sulfuric acid containing sodium tetraborate to each sample and standard with mixing in the ice bath.[2]
-
Heating: Heat the mixtures at 100°C for 10 minutes.[2]
-
Cooling: Rapidly cool the tubes in an ice bath.[2]
-
Color Development: Add 50 µl of the carbazole reagent to each tube and mix well.[2]
-
Second Heating: Re-heat the mixtures at 100°C for 15 minutes.[2]
-
Measurement: Cool the tubes to room temperature and measure the absorbance at 525 nm.[2]
-
Quantification: Construct a standard curve using the D-galacturonic acid standards to determine the uronic acid concentration in the this compound sample.
High-Performance Liquid Chromatography (HPLC) Method
This method involves the hydrolysis of this compound into its constituent monosaccharides, which are then derivatized for detection and quantification by HPLC.
Materials:
-
Trifluoroacetic acid (TFA) for hydrolysis
-
1-phenyl-3-methyl-5-pyrazolone (PMP) for derivatization
-
HPLC system with a C18 column and UV detector
-
Monosaccharide standards (e.g., galacturonic acid, rhamnose, etc.)
Procedure:
-
Hydrolysis: Hydrolyze the this compound sample with TFA (e.g., 4 mol/L TFA at 120°C for 6 hours for neutral sugars and uronic acids) to break it down into its constituent monosaccharides.[6]
-
Derivatization: Derivatize the resulting monosaccharides with PMP to make them detectable by a UV detector.[3]
-
Chromatographic Separation: Inject the derivatized sample into an HPLC system equipped with a C18 column. The monosaccharides are separated based on their interaction with the stationary phase. A typical mobile phase consists of a phosphate (B84403) buffer and acetonitrile.[3]
-
Detection: Detect the separated, derivatized monosaccharides using a UV detector at a specific wavelength (e.g., 250 nm).[3]
-
Quantification: Identify and quantify the individual monosaccharides by comparing their retention times and peak areas to those of known monosaccharide standards. The total this compound concentration can be inferred from the sum of its constituent monosaccharides.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each quantification method.
References
- 1. researchgate.net [researchgate.net]
- 2. laminarinase.narod.ru [laminarinase.narod.ru]
- 3. Analysis of Monosaccharide Composition of Polysaccharides from Okra by Pre-column Derivatization High Performance Liquid Chromatography [spkx.net.cn]
- 4. researchgate.net [researchgate.net]
- 5. A New Method for Determination of Pectin Content Using Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Polysaccharide Composition in Polyporus umbellatus by HPLC–ESI–TOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Zosterin and Other Natural Polysaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of zosterin, a pectin-type polysaccharide from seagrass, with other well-researched natural polysaccharides, including fucoidan (B602826), mushroom polysaccharides, and ginseng polysaccharides. The information is presented to facilitate objective evaluation and is supported by experimental data from preclinical studies.
Introduction to this compound
This compound is a pectic polysaccharide isolated from seagrasses of the family Zosteraceae, most notably Zostera marina.[1][2] Structurally, it is characterized as a low-methoxylated pectin (B1162225).[3] Unique to this compound is the presence of an apiogalacturonan fragment, which contains the sugar apiose in its side chains.[2] This structural feature is believed to contribute to its relative stability against intracellular pectinases.[2] this compound has demonstrated a range of biological activities in vivo, including gastroprotective, antibacterial, and immunomodulatory effects.[1][3][4]
Comparative In Vivo Efficacy
The following sections and tables summarize the in vivo therapeutic effects of this compound, fucoidan, mushroom polysaccharides, and ginseng polysaccharides across several key areas of investigation.
Table 1: Comparison of In Vivo Anti-inflammatory and Immunomodulatory Effects
| Polysaccharide | Animal Model | Dosage & Administration | Key Outcomes | Reference |
| This compound | Mice with S. enteritidis infection | Parenteral, 24h before infection | Increased number of antibody cells in the spleen, enhanced delayed-type hypersensitivity, increased splenocyte proliferation, and enhanced phagocytic activity of polymorphonuclear leukocytes.[4] | [4] |
| Fucoidan (Fucus vesiculosus) | Mouse model of thrombosis | Intravenous | Demonstrated thrombolytic activity through activation of plasma tissue-type plasminogen activator.[5] | [5] |
| Mushroom Polysaccharides (Grifola frondosa β-glucan) | Murine tumor model | Combination therapy with CpG-ODN | Highly effective as an adjuvant for dendritic cell vaccination and by direct administration against murine tumors, suggesting potent immunotherapeutic activity.[6] | [6] |
| Ginseng Polysaccharides (Panax ginseng) | Dextran sodium sulfate (B86663) (DSS)-induced colitis in rats | Oral administration | Reduced disease activity index, decreased colon damage, downregulated inflammatory cytokines (IL-1β, IL-2, IL-6, IL-17), and inhibited the TLR4/MyD88/NF-κB signaling pathway.[7] | [7] |
Table 2: Comparison of In Vivo Gastroprotective and Anti-ulcer Effects
| Polysaccharide | Animal Model | Dosage & Administration | Key Outcomes | Reference |
| This compound | Rats with stress-, indomethacin-, or pesticide-induced ulcers | 100 mg/kg, intragastric | Enhanced resistance of stomach tissue to various ulcerogenic factors.[1] | [1] |
| Fucoidan | Not specified in detail in provided abstracts | Oral | Attenuates inflammation generated by lipopolysaccharides from Gram-negative bacteria, such as the ulcer-causing Helicobacter pylori.[5] | [5] |
| Pectin (general) | Rats with gelatinized potato-starch induced hyperglycemia | Gavage | Significantly reduced postprandial blood glucose levels at 60 minutes after ingestion.[8] | [8] |
| Ginseng Polysaccharides (GL-4 fraction) | Mice and rats with various gastric ulcer models | 50-200 mg/kg, oral or subcutaneous | Inhibited the formation of gastric lesions induced by necrotizing agents, stress, indomethacin, and pylorus-ligation in a dose-dependent manner.[1] | [1] |
Table 3: Comparison of In Vivo Antitumor and Anticancer Effects
| Polysaccharide | Animal Model | Dosage & Administration | Key Outcomes | Reference |
| This compound | Not specified in provided abstracts | - | - | - |
| Fucoidan | Lewis lung cancer tumor model in mice | Oral | Attenuated tumor metastasis and cachexia via inhibition of vascular endothelial growth factor (VEGF) and matrix metalloproteases.[5] | [5] |
| Mushroom Polysaccharides (Amauroderma rude) | Tumor-bearing mice | Not specified | Inhibited tumor growth.[6] | [6] |
| Ginseng Polysaccharides | Not specified in detail in provided abstracts | - | Ginseng polysaccharides are noted for their immunomodulatory activity which can contribute to antitumor effects. |
Experimental Protocols and Methodologies
This compound: Immunomodulatory Effects in a Murine Infection Model[4]
-
Animal Model: F1 (CBA x C57BL/6) mice.
-
Treatment: Parenteral administration of this compound 24 hours prior to antigenic irritation or intraperitoneal infection with a virulent strain of S. enteritidis.
-
Efficacy Endpoints:
-
Quantification of antibody-producing cells in the spleen.
-
Assessment of delayed-type hypersensitivity (DTH) response.
-
Measurement of the spontaneous proliferation index of splenocytes.
-
Evaluation of the migration and phagocytic activity of polymorphonuclear leukocytes in the abdominal cavity.
-
Fucoidan: Antitumor Effects in a Lung Cancer Model[5]
-
Animal Model: Lewis lung cancer tumor model in mice.
-
Treatment: Oral administration of fucoidan.
-
Efficacy Endpoints:
-
Assessment of tumor metastasis.
-
Evaluation of cancer cachexia.
-
Measurement of vascular endothelial growth factor (VEGF) and matrix metalloprotease levels.
-
Ginseng Polysaccharides: Anti-inflammatory Effects in a Colitis Model[7]
-
Animal Model: Dextran sodium sulfate (DSS)-induced colitis in rats.
-
Treatment: Oral administration of whole ginseng polysaccharides (WGP) and its subfractions.
-
Efficacy Endpoints:
-
Monitoring of disease activity index (DAI) scores.
-
Histological assessment of colon damage.
-
Quantification of inflammatory cytokines (IL-1β, IL-2, IL-6, IL-17) in the colon.
-
Western blot analysis of proteins in the TLR4/MyD88/NF-κB signaling pathway.
-
Analysis of gut microbiota composition and short-chain fatty acid (SCFA) production.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these natural polysaccharides are mediated through the modulation of various signaling pathways.
Caption: Generalized experimental workflows for in vivo studies of this compound, fucoidan, and ginseng polysaccharides.
Caption: Simplified signaling pathways modulated by ginseng polysaccharides and fucoidan in vivo.
Conclusion
This compound, a pectin from seagrass, exhibits promising in vivo gastroprotective, antibacterial, and immunomodulatory activities. When compared to other well-established natural polysaccharides, its therapeutic profile shows some overlap, particularly in the realm of immunomodulation and gastroprotection. Fucoidan and mushroom polysaccharides have been more extensively studied for their potent antitumor and immunomodulatory effects, with several investigations elucidating their mechanisms of action involving key signaling pathways. Ginseng polysaccharides also demonstrate robust anti-inflammatory and immunomodulatory properties, with recent studies highlighting their beneficial effects on gut health.
While the current body of research on this compound is less extensive than that for fucoidan, mushroom polysaccharides, and ginseng polysaccharides, the available data suggests it is a bioactive polysaccharide with significant therapeutic potential. Further in vivo studies are warranted to explore its efficacy in other disease models, such as those for cancer and metabolic disorders, and to further elucidate its mechanisms of action at the molecular level. This will allow for a more direct and comprehensive comparison with other leading natural polysaccharides in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [piboc.dvo.ru]
- 3. [Antibacterial and therapeutic effectiveness of a pectin from sea grass Zostera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Immunomodulating properties of pectin from seawater grass Zostera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Potential of Gymnema sylvestre Saponin Rich Fraction on In Vitro Breast Cancer Cell Lines and In Vivo Tumor-Bearing Mouse Models [mdpi.com]
- 6. Preclinical antitumour activity and animal toxicology studies of rhizoxin, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Independent Verification of Zosterin's Therapeutic Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zosterin, a pectin-based supplement derived from seagrass of the Zosteraceae family, with established therapeutic alternatives for several of its claimed applications. While this compound is marketed with a range of health benefits, this analysis is based on available scientific literature for its primary component, pectin, and compares it against standard-of-care treatments for which robust clinical data exists. A notable scarcity of peer-reviewed clinical trials specifically on this compound limits a direct quantitative comparison. Therefore, this guide focuses on comparing the proposed mechanisms of action and the established efficacy of alternatives, supported by generalized experimental protocols.
Immunomodulatory Effects
This compound is purported to have immunomodulatory properties. Pectins, the active component of this compound, are complex polysaccharides that can interact with the immune system.
Mechanism of Action: Pectin vs. Established Immunomodulators
Pectins are thought to exert their immunomodulatory effects through several mechanisms, primarily through interaction with immune cells in the gut. The structure of the pectin, particularly its degree of methyl-esterification and the composition of its side chains, appears to be a key determinant of its activity.
dot
Caption: Pectin's immunomodulatory signaling pathway.
Comparative Efficacy
A direct comparison of this compound's immunomodulatory efficacy with established drugs is not possible due to the lack of clinical trial data for this compound. Established immunomodulators have well-defined mechanisms of action and their efficacy has been quantified in numerous clinical trials for specific conditions.
Table 1: Comparison of Immunomodulatory Agents
| Feature | This compound (Pectin) | Standard Immunomodulators (e.g., Monoclonal Antibodies, Corticosteroids) |
| Mechanism of Action | Interacts with Toll-like receptors (TLRs) on immune cells, potentially modulating cytokine production. | Target specific cytokines, cell surface receptors, or intracellular signaling pathways. |
| Clinical Efficacy Data | Not available from robust clinical trials. | Extensive clinical trial data demonstrating efficacy in specific autoimmune diseases and cancers. |
| Indications | Marketed as a food supplement for general immune support. | Approved for specific indications like rheumatoid arthritis, psoriasis, Crohn's disease, and certain cancers. |
Antiviral Effects (Herpes Zoster)
The name "this compound" suggests a potential application for herpes zoster (shingles). While some natural products are being investigated for antiviral properties, the standard of care for herpes zoster involves specific antiviral medications.
Mechanism of Action: Pectin vs. Antiviral Drugs
There is no direct evidence from peer-reviewed studies demonstrating this compound's efficacy against the varicella-zoster virus (VZV), the causative agent of herpes zoster. In contrast, approved antiviral drugs for herpes zoster have a well-understood mechanism of action.
dot
Evaluating the Reproducibility of Zosterin Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of scientific findings is a cornerstone of rigorous research and development. This guide provides a comparative analysis of the existing research on zosterin, a pectin (B1162225) derived from seagrass (Zostera marina), to evaluate the consistency and reproducibility of its reported therapeutic effects. By presenting available quantitative data, detailing experimental methodologies, and visualizing implicated signaling pathways, this document aims to offer a clear and objective overview for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
To facilitate a clear comparison of this compound's reported bioactivities, the following tables summarize the quantitative findings from various studies. A significant challenge in assessing the reproducibility of this compound research is the limited availability of standardized quantitative data across different studies. Methodological variations in extraction, purification, and experimental design contribute to the observed differences.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Reported Effect | Quantitative Data (e.g., MIC) | Study/Reference |
| Staphylococcus aureus | Marked inhibition | Not consistently reported | [1] |
| Escherichia coli | Marked inhibition | Not consistently reported | [1] |
| Yersinia pseudotuberculosis | Marked inhibition | Not consistently reported | [1] |
| Salmonella typhimurium | Marked inhibition | Not consistently reported | [1] |
| Pseudomonas aeruginosa | Marked inhibition | Not consistently reported | [1] |
Note: While one study reported "marked inhibition" against several bacterial strains, specific Minimum Inhibitory Concentration (MIC) values for this compound were not provided, making direct comparison difficult. General studies on pectin have reported MIC values, but these are not specific to this compound from Zostera marina.[2][3][4]
Table 2: Gastroprotective Effects of this compound
| Experimental Model | Dosage | Reported Effect | Quantitative Data | Study/Reference |
| Indomethacin-induced ulcers in rats | 100 mg/kg | Enhanced resistance of stomach tissue | Diminution of the number and sizes of destructive regions | [5] |
| Emotional stress-induced ulcers in rats | 100 mg/kg | Enhanced resistance of stomach tissue | Normalization of energy balance in gastric mucosa | [5] |
Note: The gastroprotective effects are described qualitatively, and specific quantitative metrics like ulcer index reduction are not consistently available for direct comparison.[5][6][7][8]
Table 3: Antioxidant Activity of this compound
| Assay | Reported Effect | Quantitative Data (e.g., IC50) | Study/Reference | | :--- | :--- | :--- | :--- | :--- | | Lipid peroxidation inhibition in mice | Normalizes malonic dialdehyde (B1249045) levels | Not specified |[5][9] | | Glutathione reductase and peroxidase activity | Normalizes enzyme activity | Not specified |[5][9] |
Note: While antioxidant effects are reported, standardized quantitative data such as IC50 values from assays like DPPH or ABTS are not consistently provided for this compound across studies, hindering a direct comparative analysis.[10][11][12][13]
Table 4: Heavy Metal Detoxification by this compound
| Metal | Reported Effect | Quantitative Data | Study/Reference | | :--- | :--- | :--- | :--- | :--- | | Lead (Pb) | Normalizes DNA and RNA content in hepatocytes after lead contamination | Not specified |[5] | | Cadmium (Cd), Lead (Pb), Yttrium (Y) | Galacturonide derivative of Zostera pectin showed high metal-binding capacity | Not specified |[14] |
Note: The studies suggest a potential for heavy metal detoxification, but quantitative binding capacities are not consistently reported.
Experimental Protocols
A critical aspect of reproducibility is the detailed reporting of experimental methods. The following sections outline the general methodologies described in the reviewed literature for key experiments involving this compound. The lack of detailed, standardized protocols across studies is a significant barrier to replication.
This compound Extraction from Zostera marina
A common method for pectin extraction from Zostera marina involves acidic hydrolysis. A general protocol is as follows:
-
Pre-treatment: The dried seagrass is treated with a hydrochloric acid solution (e.g., 1.0 M, pH 2-3) at an elevated temperature (e.g., 60°C) for several hours.[15]
-
Rinsing: The biomass is then rinsed with distilled water to remove the acid.[15]
-
Extraction: Pectin is extracted using a solution like 0.5% ammonium (B1175870) oxalate (B1200264) (pH 6.0) at a higher temperature (e.g., 85°C) for several hours. This step may be repeated.[15]
-
Purification: The resulting solution is centrifuged to remove solids.[14]
It is important to note that variations in pH, temperature, extraction time, and the chemical agents used can significantly impact the yield and physicochemical properties of the extracted this compound, thereby affecting its biological activity.
In Vitro Antibacterial Assay
The antibacterial activity of this compound has been evaluated using standard microbiological techniques. A general workflow is described below:
In Vivo Gastroprotective Assay
Animal models, typically rats, are used to assess the gastroprotective effects of this compound. The general procedure is as follows:
-
Animal Model: Male Wistar rats are commonly used.
-
Induction of Ulcers: Gastric ulcers are induced using agents like indomethacin (B1671933) or through stress.
-
Treatment: this compound is administered orally at a specific dose (e.g., 100 mg/kg) prior to ulcer induction.[5]
-
Assessment: The stomach is then examined for the presence and severity of lesions. The number and size of ulcers are recorded.[5]
Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, research on pectins, in general, suggests the involvement of several key signaling pathways, particularly in the context of immunomodulation and anticancer effects.
Toll-Like Receptor (TLR) Signaling
Pectins have been shown to interact with Toll-like receptors (TLRs), which are crucial components of the innate immune system. Low-esterified pectins, like this compound, can directly bind to and inhibit TLR2-TLR1 signaling, leading to anti-inflammatory effects.[16][17][18] This interaction is thought to be mediated by electrostatic forces.[17]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Some studies on pectins suggest that they can inhibit the activation of NF-κB.[19][20] This inhibition can occur through the suppression of IKK kinase activity and the subsequent prevention of IκBα phosphorylation and degradation, which ultimately blocks the translocation of NF-κB to the nucleus.[19]
Conclusion
The available research suggests that this compound, a pectin from seagrass, possesses a range of promising biological activities, including antibacterial, gastroprotective, antioxidant, and immunomodulatory effects. However, a comprehensive evaluation of the reproducibility of these findings is hampered by a lack of standardized reporting of quantitative data and detailed experimental protocols. Future research should prioritize the use of standardized assays and detailed methodological reporting to enable robust cross-study comparisons and facilitate the validation and potential translation of these findings into therapeutic applications. Further investigation into the specific signaling pathways modulated by this compound is also crucial for a deeper understanding of its mechanisms of action.
References
- 1. [Antibacterial and therapeutic effectiveness of a pectin from sea grass Zostera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qualitas1998.net [qualitas1998.net]
- 4. Superior Antibacterial Activity of Integral Lemon Pectin Extracted via Hydrodynamic Cavitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. fmed.stafpu.bu.edu.eg [fmed.stafpu.bu.edu.eg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the in vitro and in vivo antioxidant potentials of food grade Phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pectin from Three Vietnamese Seagrasses: Isolation, Characterization and Antioxidant Activity [mdpi.com]
- 16. Dietary Fiber Pectin Directly Blocks Toll-Like Receptor 2–1 and Prevents Doxorubicin-Induced Ileitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dietary Fiber Pectin Directly Blocks Toll-Like Receptor 2-1 and Prevents Doxorubicin-Induced Ileitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Dietary pectin attenuates Salmonella typhimurium-induced colitis by modulating the TLR2-NF-κB pathway and intestinal microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Zosterin and Other Anti-inflammatory Compounds: Mechanisms and Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive review of the anti-inflammatory compound Zosterin, a pectic polysaccharide derived from the seagrass Zostera marina, reveals a distinct mechanism of action when compared to traditional anti-inflammatory drugs such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), corticosteroids, and biologics. This comparison guide, intended for researchers, scientists, and drug development professionals, provides an objective analysis of their respective mechanisms, supported by experimental data.
Executive Summary
This compound exhibits its anti-inflammatory properties through the modulation of key inflammatory pathways, primarily by inhibiting the production of pro-inflammatory cytokines and mediators. This mechanism shares some common targets with established anti-inflammatory agents but differs in its upstream regulation. While NSAIDs primarily target cyclooxygenase (COX) enzymes, corticosteroids exert broad immunosuppressive effects through genomic and non-genomic pathways, and biologics are designed to neutralize specific cytokines or their receptors, this compound appears to modulate inflammatory responses at the level of intracellular signaling cascades, particularly the NF-κB and MAPK pathways. This guide presents a detailed comparison of these mechanisms, supported by in vitro and in vivo experimental data.
Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of this compound and other compounds are achieved through distinct molecular pathways:
-
This compound (Pectic Polysaccharide): this compound, a pectic polysaccharide from Zostera marina, appears to exert its anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Evidence suggests that this is achieved by suppressing the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
-
NSAIDs (e.g., Ibuprofen): Nonsteroidal anti-inflammatory drugs act by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.
-
Corticosteroids (e.g., Dexamethasone): Corticosteroids have a broad range of anti-inflammatory and immunosuppressive effects. They bind to glucocorticoid receptors, and this complex translocates to the nucleus to upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory cytokines and enzymes.
-
Biologics (e.g., Infliximab): Biologics are typically monoclonal antibodies or fusion proteins that target specific components of the inflammatory cascade. Infliximab, for example, is a monoclonal antibody that specifically binds to and neutralizes TNF-α, a key pro-inflammatory cytokine.
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams illustrate the signaling pathways modulated by each compound.
Comparative Efficacy: In Vitro Data
The anti-inflammatory potential of these compounds has been evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing inflammatory responses. The following table summarizes the inhibitory effects on key inflammatory mediators.
| Compound | Target | Concentration | % Inhibition of NO | % Inhibition of TNF-α | % Inhibition of IL-6 | Reference |
| This compound (from Zostera marina extract) | NF-κB, MAPK pathways | 200 µg/mL | ~50% | ~45% | ~60% | [1] |
| Ibuprofen | COX-1/COX-2 | 130 µM | - | - | - | [2] |
| Dexamethasone | Glucocorticoid Receptor | 1 µM | - | ~75% | - | [3] |
| Infliximab | TNF-α | 10 µg/mL | - | (Neutralizes TNF-α) | Indirectly reduces | [4] |
Note: Direct comparative studies with identical concentrations and time points are limited. The data presented is a synthesis from multiple sources to provide a general comparison. The inhibitory effect of Ibuprofen on NO, TNF-α, and IL-6 is indirect and context-dependent. Infliximab's primary action is neutralization of TNF-α, not inhibition of its production.
Experimental Protocols
In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Ibuprofen, Dexamethasone, or vehicle control). After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: The cells are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Comparative Efficacy: In Vivo Data
The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a widely used preclinical model for inflammatory bowel disease. The following table summarizes the effects of the different compounds in this model.
| Compound | Dosage | Key Findings | Reference |
| This compound (from Zostera marina extract) | 1000 mg/kg | Significantly inhibited TNF-α, IL-1β, and IL-6 | [5] |
| Ibuprofen | 1 mg/mL in drinking water | Attenuated weight loss | [6] |
| Dexamethasone | 1 mg/kg/day | Reduced disease clinical score | [7] |
| Infliximab | 10 mg/kg | Ameliorated the severity of colitis | [8][9] |
Note: The experimental designs, including DSS concentration, duration of treatment, and endpoints measured, vary between studies, making direct comparisons challenging.
Experimental Protocols
DSS-Induced Colitis in Mice
Methodology:
-
Induction of Colitis: Acute colitis is induced in mice (e.g., C57BL/6) by administering 3-5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 5-7 consecutive days.
-
Treatment: During the DSS administration period, mice are treated with the respective compounds: this compound (oral gavage), Ibuprofen (in drinking water), Dexamethasone (intraperitoneal injection), or Infliximab (intraperitoneal injection). A control group receives DSS and a vehicle.
-
Clinical Assessment: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the feces. These parameters are used to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the experiment, mice are euthanized, and blood and colon tissues are collected.
-
Macroscopic Evaluation: The length of the colon is measured as an indicator of inflammation.
-
Biochemical Analysis: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is measured in the colon tissue. The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in colon homogenates and serum are determined by ELISA or qPCR.
-
Histological Analysis: Colon sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the severity of inflammation, ulceration, and tissue damage.
Conclusion
This compound presents a promising natural alternative for the modulation of inflammatory responses. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, distinguishes it from conventional anti-inflammatory agents. While further research is required to fully elucidate its clinical potential and to conduct direct head-to-head comparative studies, the existing data suggests that this compound and other pectic polysaccharides warrant continued investigation as a novel class of anti-inflammatory compounds. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Infliximab and the TNF-alpha system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ibuprofen Inhibits Colitis-Induced Overexpression of Tumor-Related Rac1b - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amelioration of experimental colitis after short‐term therapy with glucocorticoid and its relationship to the induction of different regulatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Locally injected Infliximab ameliorates murine DSS colitis: differences in serum and intestinal levels of drug between healthy and colitic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Infliximab Inhibits Colitis Associated Cancer in Model Mice by Downregulating Genes Associated with Mast Cells and Decreasing Their Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Evidence: A Comparative Guide to Zosterin's Cholesterol-Lowering Claims
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cholesterol-lowering claims associated with zosterin, a pectin (B1162225) derived from seagrass, against established alternatives. Due to a lack of specific clinical trial data for this compound, this analysis leverages findings from studies on well-characterized pectins as a proxy, offering a comprehensive overview supported by experimental data and detailed methodologies.
Executive Summary
This compound, a unique pectin isolated from seagrass of the family Zosteraceae, is marketed as a food supplement with various health benefits, including the reduction of blood cholesterol levels. While the active substance in this compound is identified as polygalacturonic acid, a primary component of all pectins, specific clinical evidence validating its cholesterol-lowering efficacy remains elusive in publicly available scientific literature. This guide, therefore, draws upon robust clinical data from studies on other pectins to evaluate the potential of this compound and compares its purported mechanism and effectiveness with that of statins, the gold standard in cholesterol management.
Data Presentation: Pectin vs. Statins in Cholesterol Reduction
The following table summarizes the cholesterol-lowering efficacy of different types of pectin from a human clinical trial and compares it with the well-established effects of statin therapy. This provides a quantitative framework for assessing the potential of this compound.
| Intervention | Dosage | Study Population | Duration | LDL Cholesterol Reduction (%) | Total Cholesterol Reduction (%) | Citation |
| Pectin (Citrus DE-70) | 15 g/day | Mildly hypercholesterolemic individuals | 4 weeks | 7-10% | 3-7% | [1] |
| Pectin (Apple DE-70) | 15 g/day | Mildly hypercholesterolemic individuals | 4 weeks | 7-10% | 3-7% | [1] |
| Pectin (Citrus DE-35) | 15 g/day | Mildly hypercholesterolemic individuals | 4 weeks | Less than Citrus/Apple DE-70 | Less than Citrus/Apple DE-70 | [1] |
| Pectin (Apple DE-35) | 15 g/day | Mildly hypercholesterolemic individuals | 4 weeks | Less than Citrus/Apple DE-70 | Less than Citrus/Apple DE-70 | [1] |
| Statins (e.g., Atorvastatin) | 10-80 mg/day | Hypercholesterolemic individuals | Long-term | 30-60% | 20-40% | N/A |
DE: Degree of Esterification. A higher DE indicates a higher degree of methylation. Statin data is generalized from extensive clinical evidence and is not from a single comparative study with pectin.
Experimental Protocols: Evaluating Pectin's Efficacy
To provide a clear understanding of the methodology behind the presented pectin data, the following is a detailed description of the experimental protocol from a key human study investigating the effects of different pectins on cholesterol levels.
Study Design: A randomized, placebo-controlled, crossover study.
Participants: Mildly hypercholesterolemic adult men and women.
Intervention:
-
Participants consumed 15 grams per day of either a specific pectin type (e.g., citrus pectin with a high degree of esterification) or a placebo (cellulose) for a period of four weeks.
-
A washout period was observed between the different intervention phases.
Data Collection:
-
Fasting blood samples were collected at the beginning and end of each four-week intervention period.
-
Serum total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides were measured using standard enzymatic methods.
Statistical Analysis:
-
The effects of the different pectins on lipid profiles were compared to the placebo using appropriate statistical tests, such as ANOVA, to determine statistical significance.
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Conclusion
While this compound, as a pectin, is purported to lower cholesterol, there is a notable absence of specific clinical data to substantiate these claims directly. The available evidence from studies on other pectins suggests a modest cholesterol-lowering effect, primarily through the interruption of bile acid reabsorption.[1] This effect is, however, significantly less potent than that of statins, which are established pharmaceutical interventions. For researchers and professionals in drug development, this compound may represent an interesting functional food ingredient, but its clinical utility as a primary cholesterol-lowering agent requires rigorous investigation through well-designed clinical trials. Future studies should aim to characterize the specific properties of this compound and directly assess its efficacy and safety in human subjects.
References
Comparative Proteomics of Zosterin Treatment: An Analysis of Available Data
Executive Summary
For researchers, scientists, and drug development professionals investigating the therapeutic potential of zosterin, a comprehensive understanding of its impact on the cellular proteome is crucial for elucidating its mechanism of action and identifying potential biomarkers. This guide aims to provide a comparative overview of the proteomic changes induced by this compound treatment in cells. However, a thorough review of currently available scientific literature reveals a significant data gap in this specific area.
To date, detailed quantitative proteomics studies on mammalian cells treated with this compound have not been published. The majority of research focuses on the broader biological activities of pectic polysaccharides or the unrelated Varicella-Zoster Virus. The most relevant available study investigates the effects of zosteric acid, a derivative of this compound, on the proteome of the fungal pathogen Candida albicans. While this provides initial insights, the data's applicability to mammalian systems and drug development is limited.
This guide will present the findings from the aforementioned study on Candida albicans as a preliminary reference, alongside a generalized experimental workflow for conducting future comparative proteomics studies on this compound in mammalian cells. This is intended to serve as a foundational resource until more specific data becomes available.
Proteomic Response to Zosteric Acid in Candida albicans
A study on the effects of zosteric acid on Candida albicans biofilms identified ten differentially expressed proteins. These findings suggest that zosteric acid may exert its antifungal effects by targeting cell wall integrity, adhesion, and stress response pathways.
Table 1: Differentially Expressed Proteins in Candida albicans Biofilm Treated with Zosteric Acid
| Protein | Function | Regulation |
| Als1 | Adhesion, hyphal wall protein | Downregulated |
| Ecm33 | Cell wall organization | Downregulated |
| Hwp1 | Hyphal wall protein, adhesion | Downregulated |
| Rbe1 | Ribosome biogenesis | Downregulated |
| Plb1 | Phospholipase B | Downregulated |
| Sod1 | Superoxide dismutase (stress response) | Upregulated |
| Sou1 | Short-chain dehydrogenase (stress response) | Upregulated |
| Ssa1 | Heat shock protein (stress response) | Upregulated |
| Tsa1 | Thioredoxin peroxidase (stress response) | Upregulated |
| Yhb1 | Flavodoxin-like protein (stress response) | Upregulated |
Note: This data is derived from a study on a fungal species and a this compound derivative. The proteomic response in mammalian cells to this compound may differ significantly.
Putative Signaling Pathways Affected by Zosteric Acid in Candida albicans
Based on the differentially expressed proteins, zosteric acid appears to impact several key cellular processes in Candida albicans. The downregulation of proteins involved in cell wall biogenesis and adhesion suggests a mechanism that weakens the structural integrity and attachment capabilities of the fungal biofilm. Concurrently, the upregulation of stress response proteins indicates that the cells are actively trying to counteract the damage induced by the compound.
Caption: Putative mechanism of zosteric acid in C. albicans.
Recommended Experimental Protocol for Comparative Proteomics of this compound-Treated Mammalian Cells
For researchers planning to investigate the proteomic effects of this compound on mammalian cells, the following generalized protocol outlines a standard workflow using quantitative mass spectrometry.
1. Cell Culture and Treatment:
-
Select appropriate mammalian cell lines relevant to the therapeutic area of interest (e.g., cancer cell lines, endothelial cells).
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound (including a vehicle control) for a predetermined time course.
2. Protein Extraction and Digestion:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform in-solution or in-gel digestion of proteins using trypsin.
3. Peptide Labeling and Fractionation (for labeled quantification):
-
Label peptides with isobaric tags (e.g., TMT, iTRAQ) for multiplexed quantitative analysis.
-
Combine labeled peptide samples.
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
4. LC-MS/MS Analysis:
-
Analyze the peptide fractions using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent (DDA) or data-independent (DIA) mode.
5. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer, Spectronaut).
-
Perform protein identification by searching against a relevant protein database (e.g., UniProt).
-
Quantify relative protein abundance between this compound-treated and control samples.
-
Identify differentially expressed proteins based on fold-change and statistical significance (e.g., p-value < 0.05).
-
Perform bioinformatics analysis (e.g., GO enrichment, pathway analysis) to identify cellular processes and signaling pathways affected by this compound treatment.
Caption: Experimental workflow for this compound proteomics.
Conclusion
While a comprehensive comparative proteomics guide for this compound-treated cells is currently hampered by a lack of specific data in mammalian systems, the available information from Candida albicans provides a preliminary framework for understanding its potential mechanisms of action. The provided experimental workflow offers a robust starting point for researchers to generate the much-needed data that will enable a deeper understanding of this compound's therapeutic potential. Future studies in this area are critical for advancing the development of this compound-based therapeutics.
assessing the clinical potential of zosterin compared to existing treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Zosterin, a unique pectin (B1162225) derived from seagrass, against established treatments in two key therapeutic areas: heavy metal detoxification and oncology. By presenting available experimental data, this document aims to offer an objective assessment of this compound's clinical potential.
I. This compound in Heavy Metal Detoxification
This compound, a pectin isolated from the seagrass Zostera marina, is proposed to act as a natural chelating agent for the removal of heavy metals from the body.[1][2] This section compares the preclinical data on pectin-based compounds with the established clinical application of chelation therapy.
Mechanism of Action: Chelation
Heavy metal toxicity is addressed by chelation therapy, a process involving the administration of chelating agents that bind to heavy metals, forming a complex that can be excreted from the body.[3][4][5][6] this compound's proposed mechanism is similar, leveraging the carboxyl groups within its polygalacturonic acid structure to bind with heavy metal ions.[7]
Comparative Efficacy and Safety
A direct comparison of this compound with standard chelating agents is limited by the lack of specific clinical trial data for this compound. However, preclinical studies on various pectins provide insights into their metal-binding capabilities.
Table 1: Comparison of Pectin-Based Chelators and Conventional Chelation Agents for Heavy Metal Detoxification
| Feature | Pectin (this compound/Modified Citrus Pectin) | Conventional Chelating Agents (e.g., EDTA, DMSA, DMPS) |
| Mechanism | Binds heavy metals via carboxyl groups of polygalacturonic acid.[7] | Forms stable complexes with heavy metals, facilitating their renal excretion.[5] |
| Selectivity | Preclinical studies show a binding affinity order of: Pb²+ > Cu²+ > Co²+ > Ni²+ > Zn²+ > Cd²+.[7][8][9] | Varies by agent; for example, DMPS is effective for mercury, arsenic, and lead.[10] |
| Administration | Oral[2] | Intravenous or oral, depending on the agent and severity of poisoning.[3][6] |
| Efficacy Data | Preclinical studies suggest significant binding capacity for lead and other heavy metals.[8][11][12] | Clinically proven to be effective in reducing heavy metal body burden.[10] |
| Safety Profile | Generally regarded as safe, with potential for mild gastrointestinal side effects.[13] | Can have side effects including headache, nausea, and depletion of essential minerals. Requires medical supervision.[6][10] |
Experimental Protocols
Protocol 1: In Vitro Heavy Metal Binding Capacity of Pectin
This protocol outlines a general method to determine the heavy metal binding capacity of pectin in an aqueous solution.
-
Preparation of Pectin Solution: A stock solution of pectin (e.g., 1 g/L) is prepared in deionized water.
-
Preparation of Metal Ion Solutions: Standard solutions of various heavy metal ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺) are prepared at known concentrations.
-
Binding Assay: Aliquots of the pectin solution are mixed with the heavy metal ion solutions at different pH values (e.g., ranging from 2 to 7).
-
Incubation: The mixtures are incubated for a specified period (e.g., 24 hours) at a constant temperature to reach equilibrium.
-
Separation: The pectin-metal complexes are separated from the solution, typically by centrifugation or filtration.
-
Quantification: The concentration of unbound metal ions remaining in the supernatant is measured using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Calculation: The amount of metal bound to the pectin is calculated by subtracting the concentration of unbound metal from the initial metal concentration.
Signaling Pathway and Workflow Diagrams
II. This compound in Oncology
Modified pectins, such as Modified Citrus Pectin (MCP), which are structurally similar to this compound, have been investigated for their anticancer properties.[14][15][16] The primary mechanism of action is believed to be the inhibition of galectin-3, a protein implicated in cancer progression, metastasis, and angiogenesis.[14][16][17]
Mechanism of Action: Galectin-3 Inhibition
Galectin-3, a beta-galactoside-binding lectin, is overexpressed in many cancers and plays a crucial role in cell adhesion, proliferation, and apoptosis.[17][18] By binding to galectin-3, MCP and potentially this compound can inhibit these processes.[16][17]
Comparative Efficacy and Safety
The following table compares the preclinical and early clinical data for MCP with standard chemotherapy agents used in colorectal cancer, Doxorubicin (B1662922) and Cisplatin (B142131).
Table 2: Comparison of Modified Citrus Pectin (as a proxy for this compound) and Conventional Chemotherapy in Colorectal Cancer
| Feature | Modified Citrus Pectin (MCP) | Doxorubicin | Cisplatin |
| Mechanism | Inhibits galectin-3, leading to reduced cell aggregation, adhesion, and metastasis, and induction of apoptosis.[14][16] | Intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.[19] | Forms DNA adducts, leading to inhibition of DNA synthesis and cell death.[20] |
| Administration | Oral[13][15] | Intravenous[21] | Intravenous[22] |
| Efficacy Data | Preclinical studies show inhibition of tumor growth and metastasis in animal models.[16][23] A pilot study in patients with various solid tumors showed disease stabilization in some patients.[15] | Clinically proven efficacy in various cancers, often in combination therapy.[19][21] | Effective against a range of solid tumors, often used in combination regimens.[22] |
| Safety Profile | Well-tolerated with minimal side effects reported in studies.[13][15] | Can cause significant side effects including cardiotoxicity, myelosuppression, and nausea.[19] | Associated with nephrotoxicity, neurotoxicity, and ototoxicity.[20] |
Experimental Protocols
Protocol 2: In Vivo Murine Model of Colorectal Cancer
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse model of colorectal cancer.
-
Cell Culture: Human colorectal cancer cells (e.g., HCT116, SW480) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Induction: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., MCP or this compound) orally or via injection, while the control group receives a placebo. Standard chemotherapy agents can be used as positive controls.
-
Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a specified duration.
-
Analysis: Tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., to assess apoptosis and cell proliferation markers).
Signaling Pathway and Workflow Diagrams
III. Conclusion
This compound and related pectin-based compounds show promise in preclinical models for both heavy metal detoxification and as an adjunct in cancer therapy. The primary proposed mechanisms of action, chelation of heavy metals and inhibition of galectin-3, are biologically plausible. However, a significant gap exists in the form of robust clinical trial data for this compound itself. While the safety profile of pectins appears favorable compared to conventional treatments, their clinical efficacy remains to be definitively established. Further well-designed clinical trials are warranted to fully assess the clinical potential of this compound and to validate the promising preclinical findings.
References
- 1. This compound [piboc.dvo.ru]
- 2. ballwool.com [ballwool.com]
- 3. angellongevity.com [angellongevity.com]
- 4. Chelation Therapy: Purpose, Procedure, and Side-Effects [webmd.com]
- 5. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. procedia-esem.eu [procedia-esem.eu]
- 8. Evaluation of pectin binding of heavy metal ions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. Anti-Cancer Pectins and Their Role in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. newhope.com [newhope.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 18. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 19. Enhancing doxorubicin’s anticancer impact in colorectal cancer by targeting the Akt/Gsk3β/mTOR-SREBP1 signaling axis with an HDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reverting doxorubicin resistance in colon cancer by targeting a key signaling protein, steroid receptor coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ajmc.com [ajmc.com]
- 22. Effect of cisplatin in advanced colorectal cancer resistant to 5-fluorouracil plus (S)-leucovorin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Inhibitory effect of modified citrus pectin on liver metastases in a mouse colon cancer model. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Zosterin: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based research, the responsible management and disposal of chemical substances is a critical component of maintaining a safe and compliant working environment. This guide provides a comprehensive overview of the proper disposal procedures for Zosterin, a pectin-derived biopolymer. Adherence to these protocols is essential for ensuring operational safety and environmental stewardship.
This compound, derived from natural pectin (B1162225) sources, is generally considered a non-hazardous substance. However, proper disposal is crucial to prevent environmental contamination and to uphold rigorous laboratory safety standards. The following procedures are based on best practices for the disposal of non-hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be trained in appropriate waste management procedures.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is required.
This compound Profile and Disposal Considerations
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, its nature as a pectin-derived substance provides guidance on its characteristics. Pectins are complex polysaccharides and are not classified as hazardous substances.
| Property | Value/Consideration | Source |
| Chemical Name | Pectin (this compound is a specific type) | [1] |
| Appearance | Typically a white to light-brown powder. | This is a general characteristic of pectin. |
| Solubility | Soluble in water; solubility can be affected by temperature, pH, and the presence of salts. | [2] |
| GHS Hazard Classification | Not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS). | |
| Disposal Consideration | Although non-hazardous, it should not be disposed of in regular trash to avoid potential environmental impacts and to adhere to laboratory waste management protocols.[3][4] | General laboratory best practices. |
Step-by-Step Disposal Protocols
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and whether it has been mixed with other hazardous chemicals.
Disposal of Solid this compound Waste
Unused or expired this compound powder, as well as materials contaminated with solid this compound (e.g., weigh boats, filter paper), should be managed as solid chemical waste.
-
Package Securely: Place the solid this compound waste in a clearly labeled, sealed container. A robust plastic bag or a screw-cap bottle is recommended.
-
Label Clearly: The container must be labeled as "Non-Hazardous Solid Waste" and include the chemical name "this compound."
-
Dispose in Designated Bins: Place the sealed container in the laboratory's designated bin for non-hazardous solid chemical waste.[5] Do not discard it in regular office or breakroom trash.[6]
Disposal of Liquid this compound Waste
Solutions containing this compound require careful handling and proper segregation.
Aqueous Solutions:
-
Assess Concentration: For dilute aqueous solutions of this compound, disposal down the sanitary sewer may be permissible, subject to local regulations and institutional policies.
-
Obtain Approval: Crucially, before proceeding, confirm with your institution's Environmental Health and Safety (EHS) department.
-
Flush Appropriately: If approved, flush the solution with a copious amount of water (a general guideline is at least 20 times the volume of the solution).
Solvent-Based Solutions:
Solutions of this compound in organic solvents (e.g., DMSO, ethanol) must be treated as chemical waste due to the hazardous nature of the solvent.
-
Collect in a Labeled Container: Use a designated, properly labeled waste container for flammable or organic solvent waste.
-
Proper Labeling: The label must clearly state "Hazardous Waste," the full chemical names of the solvent(s), and "this compound."
-
Arrange for Pickup: Contact your institution's EHS department to schedule the pickup and disposal of the solvent waste.
Experimental Workflow & Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental consciousness. Always prioritize your institution's specific guidelines and consult your EHS department when in doubt.
References
- 1. Pectin-modifying enzymes and pectin-derived materials: applications and impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 4. medbox.org [medbox.org]
- 5. medicalwastepros.com [medicalwastepros.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
